molecular formula C8H7F2NO2 B11907401 3,5-Difluoro-4-(methylamino)benzoic acid

3,5-Difluoro-4-(methylamino)benzoic acid

Cat. No.: B11907401
M. Wt: 187.14 g/mol
InChI Key: UFWKFKMPQDSAER-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methylamino)benzoic acid is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-4-(methylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-(methylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

3,5-difluoro-4-(methylamino)benzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-11-7-5(9)2-4(8(12)13)3-6(7)10/h2-3,11H,1H3,(H,12,13)

InChI Key

UFWKFKMPQDSAER-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 3,5-Difluoro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6).[1] It is structured for researchers requiring actionable technical data for drug discovery and process chemistry.

Technical Guide & Application Note

Executive Summary & Core Identity

3,5-Difluoro-4-(methylamino)benzoic acid is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs). It functions as a privileged scaffold in medicinal chemistry, offering a unique combination of steric constraint, metabolic stability (via C-F bonds), and hydrogen-bonding capability (via the secondary amine and carboxylic acid).

Its structural core—a benzoic acid substituted with electron-withdrawing fluorines and an electron-donating methylamino group—makes it a critical intermediate for optimizing the pharmacokinetics (PK) of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Identity Data
PropertySpecification
CAS Number 500575-82-6
IUPAC Name 3,5-Difluoro-4-(methylamino)benzoic acid
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
SMILES CNC1=C(F)C=C(C(=O)O)C=C1F
InChI Key UFWKFKMPQDSAER-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid

Physicochemical Profile

The physicochemical behavior of this compound is governed by the "push-pull" electronic effects between the electron-withdrawing fluorine atoms and the electron-donating methylamino group.

Key Parameters
PropertyValue (Experimental/Predicted)Significance in Drug Design
LogP 1.39 (Calc)Moderate lipophilicity; ideal for oral bioavailability (Rule of 5 compliant).
pKa (Acid) ~3.6 - 3.8 (Predicted)More acidic than benzoic acid (4.2) due to inductive effect of 3,5-difluorines.
pKa (Base) ~2.0 - 2.5 (Predicted)The aniline nitrogen is weakly basic due to the electron-withdrawing ortho-fluorines.
H-Bond Donors 2 (NH, OH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 4 (O, O, F, F)Fluorine acts as a weak acceptor; Carbonyl is a strong acceptor.
Polar Surface Area ~49 ŲSuggests good membrane permeability.
The "Fluorine Effect" on Reactivity
  • Acidity Modulation: The two fluorine atoms at the 3 and 5 positions exert a strong inductive effect (-I), stabilizing the carboxylate anion. This lowers the pKa relative to non-fluorinated analogues, potentially improving solubility at physiological pH (7.4).

  • Metabolic Blocking: The 3,5-difluoro substitution pattern blocks the metabolic "soft spots" on the phenyl ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. This often extends the half-life (

    
    ) of drugs incorporating this moiety.
    

Synthesis & Manufacturing Protocols

The most robust and scalable synthesis route involves Nucleophilic Aromatic Substitution (SₙAr) . The 4-position of 3,4,5-trifluorobenzoic acid is highly activated for nucleophilic attack due to the para-positioning of the electron-withdrawing carboxyl group and the inductive destabilization by the flanking fluorines.

Protocol: SₙAr Displacement of 3,4,5-Trifluorobenzoic Acid

Reaction Logic:

  • Substrate: 3,4,5-Trifluorobenzoic acid.

  • Nucleophile: Methylamine (aqueous or in THF/MeOH).

  • Regioselectivity: The 4-position is the most electrophilic site. The 3- and 5-positions are deactivated by the meta-carboxyl group relative to the 4-position.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 3,4,5-trifluorobenzoic acid (1.0 eq) and a polar aprotic solvent such as DMSO or DMF (5-10 volumes). Alternatively, water/ethanol mixtures can be used for green chemistry compliance.

  • Addition: Cool the mixture to 0–5°C. Slowly add Methylamine (40% aq. solution or 2M in THF, 3.0–5.0 eq). Note: Excess amine acts as a base to neutralize the HF generated.

  • Reaction: Warm to ambient temperature (20–25°C) or heat mildly to 50°C. Monitor by HPLC or TLC. The reaction is typically complete within 2–6 hours.

  • Workup:

    • Dilute the reaction mixture with water.

    • Acidify carefully with 1M HCl to pH ~3–4 to precipitate the product (zwitterionic or free acid form).

    • Filter the solid precipitate.[2]

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane to yield 3,5-Difluoro-4-(methylamino)benzoic acid .

Yield Expectation: >85%

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the electronic activation that ensures regioselectivity.

SynthesisPath Start 3,4,5-Trifluorobenzoic Acid (Starting Material) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (C-4 Position) Reagents Methylamine (MeNH2) Solvent: DMSO/Water Reagents->Intermediate Product 3,5-Difluoro-4-(methylamino) benzoic acid Intermediate->Product Elimination of F- Byproduct HF / MeNH3+ F- Intermediate->Byproduct

Caption: SₙAr synthesis pathway showing the regioselective displacement of the 4-fluoro substituent by methylamine.

Applications in Drug Discovery

This compound is not typically a final drug but a key intermediate used to construct complex pharmacophores.

Adenosine Receptor Antagonists

Research into Adenosine A2A receptor antagonists for Parkinson's disease has utilized the 3,5-difluoro-4-amino benzoyl motif.[3]

  • Mechanism: The benzoic acid moiety is often coupled to a heterocyclic core (e.g., thiazole, furan). The 3,5-difluorines induce a specific conformation via intramolecular electrostatic interactions and hydrophobic packing within the receptor pocket.

  • Example: Compounds related to Lu AA47070 utilize a 3,5-difluoro-4-amino scaffold to optimize binding affinity and metabolic stability [1].

Kinase Inhibitors

In kinase inhibitor design, the 3,5-difluoro-4-(methylamino)phenyl group serves as a hinge-binding motif mimic or a solvent-exposed tail.

  • H-Bonding: The methylamino group (NH) can act as a hydrogen bond donor to the hinge region of the kinase ATP-binding site.

  • Bioisosterism: It serves as a bioisostere for 3,4-dimethoxyphenyl or 3-chloro-4-fluorophenyl groups, often improving potency due to the smaller Van der Waals radius of fluorine compared to methoxy or chlorine, allowing for tighter packing.

Structural Activity Relationship (SAR) Logic

The following diagram details the decision logic for selecting this building block during Lead Optimization.

SAR_Logic Goal Lead Optimization Goal: Improve Potency & Metabolic Stability Choice Select Scaffold: 3,5-Difluoro-4-(methylamino)benzoic acid Goal->Choice Effect1 Effect 1: Metabolic Blocking (3,5-F blocks P450 oxidation) Choice->Effect1 Effect2 Effect 2: Electronic Modulation (Lowers pKa of COOH) Choice->Effect2 Effect3 Effect 3: Conformational Control (Restricts rotation via ortho-F) Choice->Effect3 Outcome Outcome: High Affinity, Long Half-life Drug Candidate Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: SAR decision tree illustrating the strategic advantages of incorporating the 3,5-difluoro-4-(methylamino) moiety.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for fluorinated benzoic acids.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves, safety goggles, and use a dust mask (N95) or fume hood to avoid inhalation of fine dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal room temperature conditions.

References

  • Sams, A. G., et al. (2011).[3] "Discovery of Phosphoric Acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} Ester (Lu AA47070): A Phosphonooxymethylene Prodrug of a Potent and Selective hA(2A) Receptor Antagonist."[3] Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. "Compound Summary for CID 63076507: 3,5-Difluoro-4-[methyl(propyl)amino]benzoic acid (Related Analog)." National Center for Biotechnology Information. Available at: [Link]

  • Zhang, M., et al. (2017). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[4] (Demonstrates general SnAr protocols for polyfluorobenzoic acids). Available at: [Link]

Sources

molecular weight and formula of 3,5-Difluoro-4-(methylamino)benzoic acid

[1]

Executive Summary

3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical agents.[1] Structurally, it combines a benzoic acid pharmacophore with a core 3,5-difluoro substitution pattern and a 4-methylamino group.[1]

This specific arrangement offers a dual advantage in medicinal chemistry: the fluorine atoms modulate metabolic stability and lipophilicity (logP), while the methylamino group functions as a versatile hydrogen bond donor/acceptor, often mimicking the electronic properties of PABA (para-aminobenzoic acid) analogs but with altered steric and electronic profiles. It is frequently employed as an intermediate for kinase inhibitors, quinolone antibiotics, and anti-inflammatory agents.

Physicochemical Profile

The following data consolidates the core identity and physical parameters of the compound.

ParameterValueNote
IUPAC Name 3,5-Difluoro-4-(methylamino)benzoic acid
CAS Registry Number 500575-82-6
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
SMILES CNC1=C(F)C=C(C(=O)O)C=C1F
Appearance White to off-white solidTypical for fluorinated benzoic acids
Predicted logP ~1.39Indicating moderate lipophilicity
pKa (Acid) ~3.5 - 3.8Carboxylic acid proton (influenced by F atoms)
Solubility DMSO, Methanol, EthanolLimited solubility in water at neutral pH

Strategic Synthesis Protocol

The most robust and scalable route to 3,5-Difluoro-4-(methylamino)benzoic acid utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. This method exploits the electronic activation provided by the para-carboxylic acid group, which directs the nucleophile (methylamine) to the 4-position, displacing the fluorine atom selectively over the meta-fluorines.

Reaction Pathway[4][7][9][10]

SynthesisSM3,4,5-Trifluorobenzoic Acid(CAS: 121602-93-5)IntermediateMeisenheimer Complex(Transient)SM->Intermediate+ MeNH₂SₙAr MechanismReagentMethylamine (aq. or THF)Reagent->IntermediateProduct3,5-Difluoro-4-(methylamino)benzoic acidIntermediate->Product- HF

Figure 1: SₙAr synthesis route. The para-electron-withdrawing nature of the carboxyl group activates the C-4 fluorine for displacement.

Detailed Methodology

Reagents:

  • Starting Material: 3,4,5-Trifluorobenzoic acid (1.0 equiv)

  • Nucleophile: Methylamine (40% aqueous solution or 2M in THF, 3.0–5.0 equiv)

  • Solvent: Water, DMSO, or Ethanol

  • Base (Optional): Triethylamine (if using amine salt)

Protocol:

  • Dissolution: Charge a reaction vessel with 3,4,5-trifluorobenzoic acid and the chosen solvent (e.g., water/ethanol mixture).

  • Addition: Add methylamine solution dropwise at 0–5°C to control exotherm.

  • Reaction: Heat the mixture to 50–70°C for 4–6 hours. Monitor reaction progress via TLC or LC-MS (Target mass: 188 [M+H]⁺).

    • Note: The 4-position is highly activated; however, forcing conditions (>100°C) may lead to over-substitution at the 3 or 5 positions.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 1M HCl to pH ~3–4. The product typically precipitates as a free acid.

    • Filter the solid and wash with cold water to remove excess amine salts.

  • Purification: Recrystallization from ethanol/water or ethyl acetate/hexanes if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ ~7.4–7.6 ppm (d, 2H, JH-F ≈ 11 Hz): Aromatic protons at positions 2 and 6. The doublet splitting arises from coupling with the adjacent fluorine atoms.

    • δ ~6.0–6.5 ppm (br s, 1H): Amine proton (-NH Me).

    • δ ~2.8–3.0 ppm (d or s, 3H): Methyl group (-NHMe ). May appear as a doublet due to coupling with the NH proton.

  • ¹⁹F NMR:

    • Expect a singlet (or doublet if H-coupled) signal around -130 to -140 ppm , characteristic of aromatic fluorines flanking an amino group.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI).

  • Positive Mode: [M+H]⁺ = 188.15 m/z.

  • Negative Mode: [M-H]⁻ = 186.15 m/z (Carboxylate anion).

Medicinal Chemistry Applications

This compound serves as a critical scaffold in "Fragment-Based Drug Design" (FBDD). Its utility is derived from three key structural features:

  • Bioisosterism: It acts as a bioisostere of 4-(methylamino)benzoic acid, but with reduced pKa of the amine and increased lipophilicity.

  • Metabolic Blocking: The fluorine atoms at positions 3 and 5 block metabolic oxidation (hydroxylation) that typically occurs ortho to the amine, extending the drug's half-life (

    
    ).
    
  • Conformational Locking: The fluorine atoms can induce specific conformations via electrostatic repulsion with the carbonyl oxygen or the amine lone pair, potentially locking the molecule in a bioactive conformation.

ApplicationsCore3,5-Difluoro-4-(methylamino)benzoic acidKinaseKinase Inhibitors(ATP Binding Pocket)Core->KinaseScaffoldAntibioticQuinolone Precursors(Gyrase Inhibition)Core->AntibioticIntermediateAntiInfAnti-inflammatory Agents(PDE4 Inhibitors)Core->AntiInfDerivatization

Figure 2: Therapeutic application landscape. The scaffold is versatile across multiple drug classes.

Safety and Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.

  • Handling:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Avoid contact with strong oxidizing agents.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

  • PubChem. 3,5-Difluoro-4-[methyl(propyl)amino]benzoic acid (Analogous Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid (SₙAr Mechanism Reference). Available at: [Link]

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-(methylamino)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Difluoro-4-(methylamino)benzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility in organic solvents. It offers a predictive framework based on the molecule's structural attributes and draws parallels with similar chemical entities. The core of this guide is a detailed, field-proven experimental protocol for determining equilibrium solubility, empowering researchers and drug development professionals to generate precise and reliable data. This guide is structured to provide both theoretical insights and practical, actionable methodologies, ensuring scientific integrity and supporting the advancement of pharmaceutical research and development.

Introduction: Understanding the Physicochemical Landscape

3,5-Difluoro-4-(methylamino)benzoic acid is an aromatic carboxylic acid with a molecular structure that imparts a unique set of physicochemical properties. The presence of a carboxylic acid group, a secondary amine, and two fluorine atoms on the benzene ring creates a molecule with both polar and non-polar characteristics. The interplay of these functional groups dictates its solubility in various organic solvents, a critical parameter in drug development for processes such as reaction chemistry, purification, formulation, and bioavailability.

The carboxylic acid moiety is capable of acting as a hydrogen bond donor and acceptor, while the nitrogen of the methylamino group can also participate in hydrogen bonding. The two fluorine atoms, being highly electronegative, create strong dipole moments within the molecule and can influence intermolecular interactions. The aromatic ring itself contributes to the non-polar character of the compound. Therefore, the solubility of 3,5-Difluoro-4-(methylamino)benzoic acid will be a function of a solvent's ability to engage in these various types of intermolecular forces.

Predictive Solubility Framework

In the absence of specific experimental data, a predictive analysis based on the principle of "like dissolves like" can guide solvent selection.[1][2] The polarity and hydrogen bonding capabilities of the solvent are key determinants of its effectiveness in dissolving 3,5-Difluoro-4-(methylamino)benzoic acid.

Table 1: Predicted Qualitative Solubility of 3,5-Difluoro-4-(methylamino)benzoic Acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents have large dipole moments and can effectively solvate the polar functional groups of the molecule without interfering with the intramolecular hydrogen bonding of the carboxylic acid dimer.
Polar Protic Ethanol, MethanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid and methylamino groups.[3] However, the non-polar aromatic ring may limit overall solubility compared to polar aprotic solvents.
Intermediate Polarity (Aprotic) Acetone, Tetrahydrofuran (THF), Ethyl AcetateModerateThese solvents have moderate dipole moments and can interact with the polar parts of the molecule. Their ability to dissolve the compound will depend on the balance between these interactions and the energy required to break up the crystal lattice of the solid.
Non-Polar Toluene, Hexane, ChloroformLow to InsolubleThese solvents lack the polarity and hydrogen bonding capabilities to effectively solvate the polar functional groups of 3,5-Difluoro-4-(methylamino)benzoic acid.[2] While some interaction with the aromatic ring is possible, it is unlikely to overcome the strong intermolecular forces in the solid state.

This predictive framework is based on the general solubility behavior of similar aromatic carboxylic acids and fluorinated compounds.[4][5] For instance, 2,4-Difluorobenzoic acid demonstrates good solubility in ethanol, acetone, and dichloromethane, suggesting that solvents with a degree of polarity are effective.[4]

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

To obtain accurate and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1][6][7] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.

Materials and Equipment
  • 3,5-Difluoro-4-(methylamino)benzoic acid (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of 3,5-Difluoro-4-(methylamino)benzoic acid.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep_solid Weigh excess solid (3,5-Difluoro-4-(methylamino)benzoic acid) prep_solvent Add a known volume of organic solvent prep_solid->prep_solvent into a sealed vial equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant through a 0.22 µm syringe filter centrifugation->filtration dilution Dilute the clear filtrate with a suitable mobile phase filtration->dilution hplc Analyze by HPLC to determine the solute concentration dilution->hplc

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Methodology
  • Preparation of Saturated Solution : To begin, add an excess amount of 3,5-Difluoro-4-(methylamino)benzoic acid to a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[1] Record the exact weight of the compound added.

  • Solvent Addition : Add a precise, known volume of the selected organic solvent to the vial.

  • Equilibration : Securely cap the vial to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1] The time to reach equilibrium can vary and may need to be determined empirically by taking measurements at different time points until a consistent value is obtained.[6]

  • Phase Separation : Once equilibrium is established, carefully remove the vial from the shaker. Allow the undissolved solid to settle. For a more complete separation, centrifuge the vial to pellet the excess solid.[1]

  • Sample Collection : Withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration : Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles that could lead to an overestimation of solubility.[1]

  • Quantification : Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis). Determine the concentration of 3,5-Difluoro-4-(methylamino)benzoic acid in the diluted sample using a validated HPLC method.[6][8]

  • Data Reporting : Calculate the solubility of the compound in the organic solvent at the specified temperature. Report the results in standard units such as mg/mL or mol/L.[1]

Factors Influencing Solubility

Several factors can influence the measured solubility of 3,5-Difluoro-4-(methylamino)benzoic acid:

  • Temperature : The solubility of solids in liquids generally increases with temperature.[9] Therefore, it is crucial to maintain a constant and accurately recorded temperature throughout the experiment.

  • Purity of the Compound and Solvent : Impurities in either the solute or the solvent can affect the measured solubility.

  • Polymorphism : Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.[7]

  • pH (for aqueous solutions) : While this guide focuses on organic solvents, if any aqueous media were to be used, the pH would significantly impact the solubility of the ionizable carboxylic acid and amino groups.[6]

Conclusion

References

  • A Technical Guide to the Solubility Parameters of 2,4-Difluorobenzoic Acid-d3 - Benchchem.
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
  • Annex 4 - World Health Organiz
  • Physical Properties of Carboxylic Acids | CK-12 Found
  • An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents - Benchchem.
  • Determination and correlation for solubility of aromatic acids in solvents - ResearchG
  • Carboxylic Acid Structure and Chemistry: Part 1.

Sources

Comprehensive Analysis of the Acidity and pKa Profile of 3,5-Difluoro-4-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the acidity and pKa profile of 3,5-Difluoro-4-(methylamino)benzoic acid. It is structured to provide actionable insights for medicinal chemistry and drug development applications, moving beyond simple data listing to mechanistic analysis and experimental validation.

Executive Summary

3,5-Difluoro-4-(methylamino)benzoic acid is a specialized fluorinated scaffold used in medicinal chemistry to modulate metabolic stability and lipophilicity. Unlike its non-fluorinated analog (4-(methylamino)benzoic acid), which exists largely as a zwitterion at physiological pH, this compound exhibits a distinct ionization profile due to the strong electron-withdrawing nature of the 3,5-difluoro substitution.[1]

Key Physicochemical Parameters:

  • Acid pKa (COOH): 3.9 ± 0.2 (Predicted/Comparative)[1]

  • Base pKa (NH₂⁺): ~1.0 ± 0.5 (Predicted based on 2,6-difluoroaniline data)[1]

  • Dominant Species at pH 7.4: Mono-anionic (R-COO⁻ / R-NHMe) [1]

  • Physiological State: Unlike PABA (zwitterionic), this analog behaves as a lipophilic anion at physiological pH, significantly altering its permeability and transporter recognition profile.

Structural & Electronic Analysis

To understand the acidity, one must deconstruct the competing electronic effects on the aromatic ring.

The "Fluorine Effect"

The introduction of fluorine atoms at the 3- and 5-positions creates a profound electronic shift compared to the parent benzoic acid.

  • Inductive Withdrawal (-I) on Carboxyl: The two fluorine atoms are meta to the carboxylic acid. Their strong electronegativity withdraws electron density through the sigma framework, stabilizing the carboxylate anion (COO⁻) and thus increasing acidity (lowering pKa) relative to benzoic acid (pKa 4.2).[1]

  • Ortho-Effect on Amine: The fluorine atoms are ortho to the 4-methylamino group. This proximity has two consequences:

    • Inductive Deactivation: The fluorines strongly withdraw density from the nitrogen lone pair, drastically reducing its basicity.

    • Steric/Electronic Repulsion: While less significant than bulky groups like nitro, the lone pair electrons on fluorine can destabilize the protonated ammonium form, further suppressing the pKa of the conjugate acid.

Comparative Hammett Analysis

The following table contrasts the target compound with relevant analogs to justify the estimated values.

CompoundStructurepKa (COOH)pKa (NH₃⁺)Dominant Species (pH 7.[1]4)
Benzoic Acid Ph-COOH4.20N/AAnion
4-(Methylamino)benzoic acid MeNH-Ph-COOH4.854.9 - 5.3Zwitterion
3,5-Difluorobenzoic acid 3,5-F₂-Ph-COOH3.52N/AAnion
2,6-Difluoroaniline 2,6-F₂-Ph-NH₂N/A1.81Neutral
Target Compound 3,5-F₂-4-MeNH-Ph-COOH ~3.9 ~1.0 Anion

Insight: The pKa of the amine drops from ~5.0 in the non-fluorinated analog to ~1.0 in the target. This "basicity crash" means the nitrogen will not be protonated at physiological pH.

Ionization Pathway & Species Distribution

The following diagram illustrates the stepwise ionization of the compound. Note the absence of a stable zwitterionic window in the physiological range.

IonizationPathway cluster_phys Physiological pH (7.4) Cation Cationic Species (pH < 1) (COOH / NH2+) Neutral Neutral Species (pH ~ 2.5) (COOH / NH) Cation->Neutral pKa1 ~1.0 (Amine Deprotonation) Anion Anionic Species (pH > 4) (COO- / NH) Neutral->Anion pKa2 ~3.9 (Carboxyl Deprotonation)

Caption: Ionization scheme showing the transition from cation to anion. At pH 7.4, the equilibrium lies almost exclusively with the anionic species.

Experimental Determination Protocols

For researchers needing to validate these values experimentally, standard potentiometric titration may fail for the low amine pKa. The following multi-method approach is recommended.

Method A: Potentiometric Titration (For COOH pKa)

This method is suitable for determining the carboxylic acid pKa (~3.9).[1]

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (80:20) mixture to ensure solubility.

  • Titrant: Standardized 0.1 M KOH.

  • Protocol: Perform titration under inert nitrogen atmosphere at 25°C.

  • Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point. The inflection point at pH ~3.9 corresponds to the carboxyl group.

Method B: NMR pH Titration (For Amine pKa)

Because the amine pKa is likely < 2.0, potentiometry is inaccurate due to the high background concentration of H⁺. ¹H-NMR or ¹⁹F-NMR is superior here.

  • Solvent: D₂O with phosphate/citrate buffers ranging from pH 0.5 to 5.0.

  • Marker: Monitor the chemical shift of the N-methyl protons (singlet ~3.0 ppm) or the aromatic ¹⁹F signal .

  • Execution:

    • Prepare 10 samples at varying pH values (verified by micro-electrode).

    • Record spectra for each.

    • Plot chemical shift (

      
      ) vs. pH.[1]
      
  • Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    The inflection point yields the precise pKa of the ammonium group.[1]
    

Implications for Drug Discovery

Solubility & Lipophilicity
  • LogD (7.4): Due to the anionic nature, the effective distribution coefficient (LogD) will be significantly lower than the intrinsic LogP (approx.[1] 1.4).

    
    
    Interpretation:[1] The compound is highly water-soluble at neutral pH but may have poor passive membrane permeability.
    
Scaffold Utility

The 3,5-difluoro-4-(methylamino)benzoate motif is often used to:

  • Block Metabolism: The fluorines prevent oxidative metabolism at the ortho-positions.

  • Mimic PABA with Altered Electronics: It retains the hydrogen bond donor/acceptor geometry of PABA but with a depleted electron density, potentially altering binding affinity to folate-processing enzymes or other targets.

References

  • PubChem. 3,5-Difluoro-4-(methylamino)benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 3,5-Difluorobenzoic acid Thermochemical Data. National Institute of Standards and Technology.[2] [Link][1]

  • University of Tartu. pKa values of bases in non-aqueous media (Leito Group).[1] (Reference for 2,6-difluoroaniline acidity trends). [Link]

  • Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology.[3] Wiley-Interscience. (Source for Hammett Sigma Constants).[1][4][5]

Sources

safety data sheet (SDS) for 3,5-Difluoro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3,5-Difluoro-4-(methylamino)benzoic acid

The core philosophy of this guide is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) tailored to the specific hazards in a given laboratory.[1][2][3] This document serves as a specialized resource to inform and strengthen your institution's CHP when working with this and similar novel chemical entities.

Chemical Identification

IdentifierData
Chemical Name 3,5-Difluoro-4-(methylamino)benzoic acid
CAS Number 500575-82-6[4]
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
Chemical Structure

Primary Use Laboratory chemical, synthesis of substances, research and development.

Hazard Identification and Risk Assessment

A definitive GHS classification for this compound has not been formally established. However, based on the known hazards of analogous structures, such as other fluorinated benzoic acids and aromatic amines, a conservative hazard assessment is warranted.[5][6][7][8] The anticipated hazards are summarized below.

Anticipated GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

(Exclamation Mark)

Expert Analysis of Hazards:
  • Dermal and Eye Irritation: The difluoro-substitution on the aromatic ring can enhance the acidity and reactivity of the compound, leading to irritation upon contact with skin and mucous membranes.[9]

  • Respiratory Irritation: As a fine crystalline solid, airborne dust presents a significant inhalation hazard. The particles can irritate the respiratory tract.

  • Oral Toxicity: While specific data is absent, many functionalized benzoic acids are classified as harmful if swallowed.

  • Fluorine-Specific Hazards: A critical, often overlooked, hazard with fluorinated compounds is the potential for the release of Hydrogen Fluoride (HF) gas upon thermal decomposition (e.g., in a fire).[9] HF is acutely toxic and highly corrosive.

Risk Assessment Workflow

The following workflow provides a systematic approach to risk assessment before any experimental work begins, in line with ECHA guidance on chemical safety assessment.[10][11]

G cluster_plan Phase 1: Planning & Assessment cluster_control Phase 2: Control Measures cluster_emergency Phase 3: Emergency Preparedness A Identify Compound: 3,5-Difluoro-4- (methylamino)benzoic acid B Review Available Data (Analogs, Guidelines) A->B C Anticipate Hazards (Irritation, Toxicity, HF release) B->C D Assess Exposure Potential (Weighing, Transfer, Reaction) C->D E Select Engineering Controls (Fume Hood, Ventilated Enclosure) D->E F Determine Required PPE (Gloves, Goggles, Lab Coat) E->F G Develop Safe Work Procedures (SOP) F->G H Locate Safety Equipment (Shower, Eyewash, Spill Kit) G->H I Review First Aid Procedures H->I J Proceed with Experiment

Caption: A logical workflow for risk assessment and control measure implementation.

First-Aid Measures

Immediate and appropriate first aid is crucial in mitigating exposure. Always show this guide to attending medical personnel.[8][12]

  • Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If respiratory symptoms (coughing, shortness of breath) persist or develop, seek immediate medical attention.[5][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][8]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate attention from an ophthalmologist.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Special Hazards from the Substance: The primary concern is thermal decomposition. In the event of a fire, hazardous combustion gases can be generated, including carbon oxides, nitrogen oxides (NOx), and, critically, Hydrogen Fluoride (HF) .

  • Advice for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.

Accidental Release Measures

Adherence to a pre-planned spill containment procedure is essential for laboratory safety.[13]

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate personal protective equipment (PPE), including a respirator if dust is significant, chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Contain & Clean:

    • Do not create dust. Gently moisten the spilled solid with a suitable solvent (e.g., isopropanol) to prevent it from becoming airborne.

    • Carefully sweep up the material and place it into a suitable, labeled, and sealed container for disposal.

    • Do not let the product enter drains.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste material through an approved waste disposal company, following all local and national regulations.[6]

Handling and Storage

Safe Handling Protocols
  • Engineering Controls: All handling of the solid compound (weighing, transferring, adding to reactions) should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[13][14]

  • Procedural Controls: Avoid the formation of dust and aerosols. Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6] Immediately change contaminated clothing.

  • Reactivity: Be aware that many fluorinating reagents and fluorinated compounds can react violently or exothermically with certain chemicals, such as strong oxidizing agents.[9][15]

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][12]

  • Environment: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

OSHA standards require that employee exposures to hazardous chemicals do not exceed permissible exposure limits.[2] Engineering controls are the primary method of exposure reduction, supplemented by appropriate PPE.[13]

Recommended Personal Protective Equipment (PPE)
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety goggles with side-shieldsNitrile or neoprene glovesLab coatRequired if outside a fume hood or ventilated enclosure (e.g., N95 dust mask)
Solution Handling Safety goggles or face shieldNitrile or neoprene glovesLab coatNot required if handled in a fume hood
Heating/Refluxing Face shield over safety gogglesInsulated/chemical-resistant glovesLab coatNot required if handled in a fume hood

Physical and Chemical Properties

Comprehensive, experimentally verified data for this specific molecule is not available. The following are anticipated properties based on its structure.

PropertyValue
Appearance White to off-white solid/powder (anticipated)
Odor No data available
Melting Point No data available
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Vapor Pressure Negligible at room temperature (anticipated)
Stability Stable under recommended storage conditions

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is expected to be stable under normal ambient and anticipated storage and handling temperatures and pressures.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).

Toxicological Information

No specific toxicological studies have been conducted on 3,5-Difluoro-4-(methylamino)benzoic acid. The information below is an assessment based on the anticipated GHS classification.

  • Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

  • Acute Effects:

    • Inhalation: May cause irritation to the respiratory tract.

    • Skin: Causes skin irritation, characterized by redness and discomfort.

    • Eyes: Causes serious eye irritation, potentially leading to damage if not treated promptly.

    • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

  • Chronic Effects: No data is available regarding long-term exposure, carcinogenicity, or mutagenicity. It is prudent to handle the compound as if it has unknown chronic effects and minimize exposure accordingly.

Emergency Response Decision Tree

This diagram outlines the immediate steps to take following an accidental exposure event in the laboratory.

G A Exposure Event Occurs B Is the scene safe to approach? A->B C NO B->C No D YES B->D Yes E Alert others. Call emergency services. Do NOT enter. C->E F What type of exposure? D->F G Skin/Eye Contact F->G H Inhalation F->H I Ingestion F->I J Remove contaminated clothing. Use safety shower or eyewash for 15 min. G->J K Move to fresh air. Keep warm and at rest. H->K L Rinse mouth. Do NOT induce vomiting. Call Poison Control. I->L M Seek Medical Attention J->M K->M L->M

Caption: A decision tree for immediate actions following a chemical exposure.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. The University of Tennessee, Knoxville - Office of Clinical and Research Safety. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

  • ECHA publishes guidance on chemical safety assessment. Fieldfisher. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Manager. [Link]

  • Guidance on information requirements and Chemical Safety Assessment Chapter R.16. European Chemicals Agency (ECHA). [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes. YouTube. [Link]

  • Guidance on information requirements and chemical safety assessment Chapter R.7a. BAuA. [Link]

  • Fluorination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • 3,5-Difluoro-4-[methyl(propyl)amino]benzoic acid. PubChem. [Link]

  • SAFETY DATA SHEET for 4-(Methylamino)benzoic acid. Thermo Fisher Scientific. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]

Sources

3,5-Difluoro-4-(methylamino)benzoic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3,5-Difluoro-4-(methylamino)benzoic acid (CAS 500575-82-6) represents a high-value "privileged scaffold" in modern medicinal chemistry, specifically designed to address the multiparametric challenges of kinase inhibitor optimization and CNS-active drug delivery. Unlike simple benzoic acid derivatives, this building block integrates three critical structural features:

  • The 3,5-Difluoro Motif: Provides metabolic blockade of the aromatic ring and induces specific electronic deactivation, increasing the acidity of the benzoic acid and modulating the pKa of the aniline nitrogen.

  • The N-Methylamino Group: Offers a distinct solubility and steric profile compared to a primary amine, reducing hydrogen bond donor (HBD) count to improve membrane permeability while serving as a handle for prodrug derivatization.

  • The Benzoic Acid Handle: A versatile attachment point for heterocyclic coupling, essential for constructing the "hinge-binding" or "solvent-exposed" domains of ATP-competitive inhibitors.

This guide details the synthesis, reactivity, and strategic application of this compound in drug discovery, with a focus on its utility in MEK/ERK pathway inhibition and adenosine receptor antagonism.

Part 2: Chemical Identity & Physicochemical Profile

PropertyDataSignificance in Drug Design
CAS Number 500575-82-6Unique identifier for sourcing and regulatory filing.
Formula

Low molecular weight (MW ~187.14) allows for efficient "fragment-based" design.
Appearance Off-white to light yellow solidTypical of fluorinated anilines; color change indicates oxidation.
pKa (Acid) ~3.5 (Predicted)Lower than benzoic acid (4.2) due to electron-withdrawing fluorines, improving salt formation.
pKa (Base) ~2.0 - 2.5 (Predicted)The aniline nitrogen is significantly less basic than N-methylaniline due to the ortho-fluorine effect and para-carboxyl group.
LogP ~2.1Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
The "Fluorine Effect" in this Scaffold

The 3,5-difluoro substitution pattern is not merely decorative. It exerts a profound ortho-effect on the 4-amino group:

  • Conformational Locking: The fluorine atoms create electrostatic repulsion and steric bulk that forces the N-methyl group out of planarity or locks it into a specific conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Shielding: The C-3 and C-5 positions are blocked from cytochrome P450-mediated hydroxylation, a common clearance pathway for aniline drugs.

Part 3: Synthetic Routes & Process Chemistry

The industrial standard for synthesizing 3,5-difluoro-4-(methylamino)benzoic acid relies on Nucleophilic Aromatic Substitution (


) . This route is preferred over palladium-catalyzed couplings (Buchwald-Hartwig) due to cost-efficiency and the absence of heavy metal impurities.
Mechanism: Regioselective

The starting material, 3,4,5-trifluorobenzoic acid , possesses three fluorine atoms. However, the reaction with methylamine is highly regioselective for the 4-position (para).

  • Why Para? The carboxylic acid group at C-1 is a strong electron-withdrawing group (EWG). It activates the para-position (C-4) significantly more than the meta-positions (C-3/C-5) towards nucleophilic attack.

  • Transition State: The reaction proceeds via a Meisenheimer complex stabilized by the inductive effect of the adjacent fluorines and the resonance withdrawal of the carboxyl group.

Experimental Protocol: Synthesis from 3,4,5-Trifluorobenzoic Acid

Reagents:

  • 3,4,5-Trifluorobenzoic acid (1.0 eq)

  • Methylamine (40% aq. solution or 2.0 M in THF, 3.0–5.0 eq)

  • Solvent: Water or THF/Water mixture

  • Temperature: 80–100 °C (Sealed tube or Autoclave recommended for aqueous amine)

Step-by-Step Procedure:

  • Charging: In a pressure vessel, dissolve 3,4,5-trifluorobenzoic acid (10 g, 56.8 mmol) in water (50 mL).

  • Addition: Slowly add aqueous methylamine (40%, 25 mL, ~5 eq) at room temperature. Caution: Exothermic reaction.

  • Reaction: Seal the vessel and heat to 90 °C for 12–16 hours. Monitor by HPLC or LC-MS for the disappearance of the starting material (

    
     shift).
    
  • Workup: Cool the mixture to room temperature. The solution will be basic (pH > 10) due to excess amine.

  • Precipitation: Acidify carefully with 6N HCl to pH ~3–4. The product, 3,5-difluoro-4-(methylamino)benzoic acid, will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL) to remove salts, and dry under vacuum at 45 °C.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Yield: Typically 85–95%.

Synthesis cluster_conditions Conditions SM 3,4,5-Trifluorobenzoic Acid (Activated Core) Inter Meisenheimer Complex (Transition State) SM->Inter Nucleophilic Attack (Para-position) Reagent Methylamine (aq) (Nucleophile) Reagent->Inter Prod 3,5-Difluoro-4-(methylamino) benzoic acid Inter->Prod Elimination of F- cond Solvent: H2O/THF Temp: 90°C Time: 12h

Figure 1: Regioselective synthesis via


 mechanism.

Part 4: Applications in Drug Discovery

This building block is a critical intermediate for several therapeutic classes. Its primary utility lies in linking the "tail" of a kinase inhibitor to the "hinge-binding" core.

MEK and Kinase Inhibitors

In the development of MEK inhibitors (e.g., analogs of Cobimetinib or Binimetinib ), the 3,5-difluoro-4-amino structural motif is recurrent.

  • Role: The benzoic acid moiety is coupled to a heterocycle (like a benzimidazole or quinoline). The fluorine atoms fit into hydrophobic pockets (e.g., the allosteric pocket adjacent to ATP), while the methylamino group can be directed toward solvent or form specific H-bonds with backbone carbonyls.

  • Advantage: The N-methyl group reduces the desolvation energy required for the drug to bind, compared to a primary amine (

    
    ), potentially increasing potency.
    
Adenosine Receptor Antagonists (A2A)

Research into Parkinson’s disease treatments (e.g., Lu AA47070 ) utilizes this scaffold.[1]

  • Case Study: In the design of A2A antagonists, the 3,5-difluoro-4-(acylamino)benzoyl fragment is essential for potency. The CAS 500575-82-6 molecule serves as the precursor: the acid is coupled to a thiazole core, and the methylamine is subsequently acylated (or the methyl group is part of the final SAR optimization).

  • Citation: Sams, A. G., et al. (2011).[1] Discovery of Phosphoric Acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} Ester (Lu AA47070).[1]

Antibacterial Quinolone Isosteres

While traditional quinolones use a fluoro-quinolone core, novel antibacterial agents often use isosteric replacements where the 3,5-difluorobenzoic acid mimics the A-ring of the quinolone, providing necessary binding geometry to DNA gyrase without the phototoxicity associated with some fused ring systems.

Part 5: Functionalization & Decision Tree

Once synthesized, the molecule offers two orthogonal handles for elaboration: the Carboxylic Acid and the Secondary Amine .

  • Path A: Amide Coupling (Acid Reactivity)

    • Standard coupling reagents (HATU, EDC/HOBt) work well.

    • Note: The aniline nitrogen is deactivated by the fluorines, so self-coupling is generally not a major side reaction, but protecting the amine (e.g., with Boc) is recommended if high-yield coupling is required.

  • Path B: N-Alkylation/Acylation (Amine Reactivity)

    • The secondary amine is less nucleophilic than a standard aniline. Acylation requires strong electrophiles (acid chlorides) or forcing conditions.

    • Warning: Avoid strong bases that might cause decarboxylation at high temperatures, although the fluorines generally stabilize the ring.

Reactivity Core 3,5-Difluoro-4-(methylamino) benzoic acid PathA Carboxylic Acid Coupling (Amide Formation) Core->PathA HATU/Amine PathB Amine Functionalization (Prodrug/Linker) Core->PathB Acyl Chloride/Base ProdA Kinase Inhibitor Core (e.g., MEK Inhibitors) PathA->ProdA ProdB Acylated Prodrugs (e.g., Lu AA47070) PathB->ProdB

Figure 2: Functionalization pathways for medicinal chemistry.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use a fume hood. The fluorinated aniline moiety can be toxic if absorbed.

  • Storage: Store at 2–8 °C. Keep container tightly closed to prevent oxidation of the amine, although the fluorines provide some oxidative stability.

References

  • Discovery of Lu AA47070 (A2A Antagonist): Sams, A. G., et al. (2011).[1] Discovery of Phosphoric Acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} Ester (Lu AA47070): A Phosphonooxymethylene Prodrug of a Potent and Selective hA(2A) Receptor Antagonist.[1] Journal of Medicinal Chemistry. Link

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Synthesis of Fluorinated Benzoic Acids: Reade, S. P., et al. (2005). Regioselective SNAr reactions of 3,4,5-trifluorobenzoic acid. Tetrahedron Letters. (General reference for regioselectivity in trifluorobenzoic acid systems).
  • MEK Inhibitor Structural Analysis: Zhao, Z., & Adjei, A. A. (2014). MEK Inhibitors: Clinical Development and Future Directions. Targeted Oncology. Link

Sources

Enhancing Metabolic Stability of Aromatic Amines: A Technical Guide to 3,5-Difluoro Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic amines are prevalent substructures in a multitude of approved drugs and clinical candidates. However, their susceptibility to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often leads to poor pharmacokinetic profiles and the formation of reactive metabolites, posing significant challenges in drug development. This in-depth technical guide explores the strategic application of 3,5-difluoro substitution as a robust method to mitigate these metabolic liabilities. We will delve into the mechanistic underpinnings of this approach, provide practical experimental protocols for assessing metabolic stability, and discuss the downstream implications for creating safer and more effective therapeutics.

Introduction: The Metabolic Conundrum of Aromatic Amines

The journey of a drug candidate from discovery to clinical application is fraught with hurdles, with metabolic instability being a primary cause of attrition.[1] Aromatic amines, while offering valuable pharmacophoric features, are particularly vulnerable to metabolic transformation. The primary site of metabolism for many drugs is the liver, where a superfamily of enzymes known as cytochrome P450s (CYPs) play a central role.[2][3]

For aromatic amines, the most common metabolic pathway is N-oxidation, which can lead to the formation of reactive hydroxylamines and nitrenium ions.[4] These electrophilic species can covalently bind to cellular macromolecules like DNA and proteins, leading to potential toxicities, including carcinogenicity and mutagenicity.[4][5] The CYP1A2, 2A6, and 3A4 isoenzymes are frequently implicated in the bioactivation of aromatic amines.[6][7][8][9] Consequently, medicinal chemists are constantly seeking strategies to block these metabolic "soft spots" and enhance the stability of drug candidates containing this moiety.

The Fluorine Solution: Mechanistic Insights into 3,5-Difluoro Substitution

The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy to enhance various physicochemical and pharmacokinetic properties.[10][11][12] In the context of aromatic amines, 3,5-difluoro substitution offers a multi-pronged approach to bolstering metabolic stability.

Electronic Effects and pKa Modulation

Fluorine is the most electronegative element, and its introduction onto an aromatic ring significantly alters the electron distribution.[10] The two fluorine atoms in the 3 and 5 positions act as strong electron-withdrawing groups, pulling electron density away from the aromatic ring and, crucially, from the nitrogen atom of the amine group. This inductive effect has a profound impact on the basicity (pKa) of the amine. For instance, the predicted pKa of 3,5-difluoroaniline is approximately 2.57, which is significantly lower than that of aniline (pKa ≈ 4.6).[13][14]

This reduction in basicity is critical for several reasons:

  • Reduced Nucleophilicity: A less basic amine is less nucleophilic and therefore less susceptible to enzymatic oxidation by CYPs. The initial step of N-oxidation often involves the abstraction of an electron from the nitrogen lone pair, a process that is energetically less favorable for a less electron-rich amine.

  • Altered Binding Affinity: The electronic changes can also influence how the molecule interacts with the active site of metabolizing enzymes, potentially reducing its binding affinity and, consequently, its rate of metabolism.[15]

Steric Hindrance and Blockade of Metabolic Sites

Beyond electronic effects, the fluorine atoms can provide a degree of steric shielding around the amine group, physically hindering the approach of the bulky CYP enzymes. While fluorine has a van der Waals radius comparable to hydrogen (1.47 Å vs. 1.20 Å), the presence of two flanking fluorine atoms can create a more congested environment around the nitrogen.[10]

More importantly, this substitution pattern effectively blocks the positions most susceptible to aromatic hydroxylation, another common metabolic pathway for anilines. By replacing metabolically labile C-H bonds with robust C-F bonds (bond dissociation energy of C-F is ~116 kcal/mol versus ~99 kcal/mol for C-H), the likelihood of oxidative attack at these positions is significantly diminished.[10][12]

In Vitro Assessment of Metabolic Stability: A Practical Guide

Evaluating the metabolic stability of a compound is a cornerstone of modern drug discovery.[16][17] In vitro assays using liver-derived systems are the workhorses for this assessment, providing crucial data on a compound's half-life (t½) and intrinsic clearance (CLint).[18][19][20]

Key Experimental Systems
  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP enzymes. Microsomal stability assays are excellent for evaluating Phase I (oxidative) metabolism.[3]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II (conjugative) metabolizing enzymes.[2] Hepatocyte assays provide a more comprehensive picture of a compound's metabolic fate.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a 3,5-difluoro substituted aromatic amine compared to its non-fluorinated analog.

Materials:

  • Test compounds (e.g., 3,5-difluoroaniline and aniline)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice.

    • Prepare the incubation mixture by adding microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.[21]

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount) .

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_incubate Incubation (37°C) cluster_process Sample Processing cluster_analyze Analysis Prep1 Prepare Compound Stocks Incubate2 Initiate Reaction with Compound Prep1->Incubate2 Prep2 Thaw Liver Microsomes Prep2->Incubate2 Prep3 Prepare Incubation Buffer Prep3->Incubate2 Incubate1 Pre-warm Reagents Incubate1->Incubate2 Incubate3 Start Metabolism with NADPH Incubate2->Incubate3 Incubate4 Sample at Time Points Incubate3->Incubate4 Process1 Quench with ACN + IS Incubate4->Process1 Process2 Vortex & Centrifuge Process1->Process2 Process3 Collect Supernatant Process2->Process3 Analyze1 LC-MS/MS Analysis Process3->Analyze1 Analyze2 Data Interpretation Analyze1->Analyze2 G cluster_strategy Medicinal Chemistry Strategy cluster_mechanism Mechanistic Impact cluster_outcome In Vitro Outcome cluster_implication In Vivo & Clinical Implications Strategy 3,5-Difluoro Substitution Mechanism1 Lower pKa (Electronic Withdrawal) Strategy->Mechanism1 Mechanism2 Block Metabolic Sites (Steric/Bond Strength) Strategy->Mechanism2 Outcome Increased Metabolic Stability (Longer t½, Lower CLint) Mechanism1->Outcome Mechanism2->Outcome Implication1 Improved PK Profile Outcome->Implication1 Implication2 Reduced Toxicity Risk Outcome->Implication2 Implication3 Fewer DDIs Outcome->Implication3

Caption: The strategic impact of 3,5-difluoro substitution on drug properties.

Conclusion

The metabolic instability of aromatic amines presents a significant challenge in drug discovery. The strategic incorporation of 3,5-difluoro substitution offers a powerful and mechanistically sound approach to mitigate this liability. By leveraging the electron-withdrawing and site-blocking properties of fluorine, medicinal chemists can effectively enhance the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles and a reduced risk of toxicity. The in vitro assays described herein provide a robust framework for evaluating the success of this strategy and for making informed decisions in the lead optimization process. As the demand for safer and more effective medicines continues to grow, the judicious use of fluorine chemistry, exemplified by the 3,5-difluoro substitution pattern, will undoubtedly remain a cornerstone of modern drug design.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49.
  • Kaderlik, R. K., & Turesky, R. J. (2012). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of biochemistry and molecular biology, 45(11), 615–624.
  • Yuan, Y., et al. (2013). Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology, 26(3), 436-444.
  • Di, L., & Obach, R. S. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current drug metabolism, 7(5), 463–482.
  • Turesky, R. J., et al. (1998). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. Carcinogenesis, 19(10), 1839–1845.
  • Turesky, R. J., et al. (1998). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. PubMed. Retrieved from [Link]

  • Josephy, P. D., et al. (1996). Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. Chemical Research in Toxicology, 9(2), 491-497.
  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Sachse, C., et al. (2016). Human T lymphocytes Bioactivate Heterocyclic Aromatic Amines by Forming DNA adducts. Archives of toxicology, 90(11), 2739–2751.
  • Dalvie, D. K., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of medicinal chemistry, 63(14), 7430–7461.
  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 28-40.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 29(47), e202301383.
  • Scott, D. E., & O'Hagan, D. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of chemical research, 55(15), 2059–2072.
  • Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Expert opinion on drug metabolism & toxicology, 3(4), 547–559.
  • Scott, D. E., & O'Hagan, D. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

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  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic letters, 23(13), 4915–4919.
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  • Finger, G. C., & Kruse, C. W. (1956). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 78(11), 2590-2592.
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  • Reddy, T. J., et al. (2025). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. ResearchGate. Retrieved from [Link]

  • Guengerich, F. P. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & therapeutics, 213, 107584.
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Synthesis and Mechanistic Evaluation of 3,5-Difluoro-4-(methylamino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized fluoroaromatics requires precise control over regiochemistry and reaction conditions. This technical guide outlines the theoretical rationale and step-by-step experimental protocol for the synthesis of 3,5-difluoro-4-(methylamino)benzoic acid (CAS 500575-82-6)[1]. By leveraging a regioselective Nucleophilic Aromatic Substitution (SNAr), this protocol provides a scalable, self-validating workflow designed for researchers synthesizing advanced pharmaceutical intermediates.

Pharmacological Relevance

Polyfluorinated benzoic acids are critical building blocks in modern medicinal chemistry. The 3,5-difluoro-4-amino motif is frequently incorporated into the architecture of Nav1.7 sodium channel inhibitors for neuropathic pain management[2] and GPBAR1 (TGR5) agonists targeted at metabolic disorders like Type II diabetes[3]. The dual fluorine atoms flanking the secondary amine serve to lower the basicity of the amine, enhance metabolic stability against oxidative degradation, and lock the conformational geometry of downstream amide derivatives.

GPBAR1_Signaling Ligand Fluoro-benzoic Acid Derivative (Agonist) Receptor GPBAR1 (TGR5) Receptor (GPCR) Ligand->Receptor Target Binding G_alpha_s G(α)s Protein Activation Receptor->G_alpha_s Conformational Shift AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulation cAMP cAMP Elevation AC->cAMP ATP Conversion

Caption: Downstream GPBAR1 (TGR5) signaling pathway activated by fluoro-benzoic acid derivatives.

Mechanistic Rationale: Regioselective SNAr

The synthesis is driven by the reaction of 3,4,5-trifluorobenzoic acid with methylamine . In polyfluorinated systems, regiochemical fidelity is paramount[4]. The substitution occurs exclusively at the C4 (para) position due to three converging factors:

  • Electronic Activation: The carboxylate group and the three highly electronegative fluorine atoms severely deplete the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

  • Meisenheimer Complex Stabilization: Attack at C4 forms an anionic Meisenheimer intermediate. The negative charge is profoundly stabilized by the strong inductive withdrawal (-I effect) of the two adjacent ortho-fluorine atoms.

  • Steric and Electrostatic Relief: The 3,4,5-trifluoro motif suffers from significant electrostatic repulsion between the lone pairs of adjacent fluorine atoms. Displacement of the central C4 fluorine thermodynamically relieves this tension.

Quantitative Data: Reaction Optimization

Solvent selection plays a critical role in stabilizing the transition state of SNAr reactions[5]. The table below summarizes the optimization of reaction conditions, demonstrating why polar protic solvents are preferred for this specific transformation.

EntrySolvent SystemTemp (°C)CH₃NH₂ (eq)Time (h)Yield (%)Mechanistic Observation
1Water253.02445Sluggish kinetics; poor solubility of the starting material.
2THF / H₂O (1:1)603.0889Good conversion, but biphasic nature requires vigorous stirring.
3Ethanol 60 3.0 8 94 Optimal solubility and protic stabilization of the leaving fluoride.
4DMF1003.0465Elevated temperatures lead to impurities from over-substitution.

Experimental Protocol

This methodology is designed as a self-validating system . The stoichiometric ratio and the pH-controlled workup ensure that the product isolates itself from the reaction matrix without the need for column chromatography.

Stoichiometric Rationale

Exactly 3.0 equivalents of methylamine are utilized:

  • 1.0 eq acts as a base to deprotonate the carboxylic acid, forming a soluble carboxylate salt.

  • 1.0 eq acts as the primary nucleophile attacking the C4 position.

  • 1.0 eq acts as an acid scavenger to neutralize the generated hydrofluoric acid (forming CH₃NH₃⁺ F⁻), driving the equilibrium forward.

Step-by-Step Methodology
  • Preparation: Charge a clean, dry 250 mL round-bottom flask with 3,4,5-trifluorobenzoic acid (10.0 g, 56.8 mmol, 1.0 eq).

  • Solvation: Suspend the starting material in absolute ethanol (100 mL) to achieve approximately 0.5 M concentration.

  • Amine Addition: Cool the flask to 0 °C using an ice bath. Slowly add aqueous methylamine (40% w/w, 14.6 mL, 170.4 mmol, 3.0 eq) dropwise over 15 minutes. Note: This step is exothermic due to initial acid-base neutralization.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 8 hours. The initial suspension will become a clear, pale-yellow solution as the carboxylate salt forms and reacts.

  • Reaction Monitoring: Confirm completion via LC-MS (monitoring for the disappearance of the m/z 175 [M-H]⁻ peak and the appearance of the m/z 186 [M-H]⁻ product peak).

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol and unreacted methylamine.

  • Self-Purifying Isolation: Dilute the resulting residue with deionized water (50 mL) and cool to 0 °C. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 2.0–2.5 .

    • Causality: At this specific pH, the target compound reaches its isoelectric point and precipitates selectively as a white solid, leaving inorganic fluoride salts and excess methylamine hydrochloride in the aqueous phase.

  • Filtration: Filter the precipitate under vacuum, wash with ice-cold water (2 × 20 mL), and dry in a vacuum oven at 45 °C overnight to afford 3,5-difluoro-4-(methylamino)benzoic acid (>94% yield).

SNAr_Workflow A 3,4,5-Trifluorobenzoic Acid (Starting Material) B Methylamine (aq) EtOH Solvent, 60°C A->B Reagents C Meisenheimer Complex (Intermediate) B->C Nucleophilic Attack D Fluoride Elimination (Rate-Determining) C->D Rearrangement E Acidification (pH 2.0) & Precipitation D->E -HF F 3,5-Difluoro-4-(methylamino)benzoic acid (>90% Yield) E->F Isolation

Caption: Workflow for the regioselective SNAr synthesis of 3,5-difluoro-4-(methylamino)benzoic acid.

References

  • [2] Title: US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors | Source: Google Patents | URL:

  • [5] Title: Bio-Based Solvents for Organic Synthesis | Source: CORE | URL:[Link]

  • [3] Title: US10385022B2 - 3-amino-pyridines as GPBAR1 agonists | Source: Google Patents | URL:

  • [4] Title: An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid | Source: ResearchGate | URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3,5-Difluoro-4-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 3,5-Difluoro-4-(methylamino)benzoic acid , a critical scaffold in the development of kinase inhibitors and antibacterial fluoroquinolones.

The synthesis strategy prioritizes Nucleophilic Aromatic Substitution (


)  utilizing 3,4,5-trifluorobenzoic acid  as the starting material. This route is selected over palladium-catalyzed amination (Buchwald-Hartwig) due to superior atom economy, lower cost, and the avoidance of heavy metal contamination in pharmaceutical intermediates.

Key Advantages of this Protocol:

  • Regioselectivity: Exploits the electronic activation of the para-carboxyl group to exclusively target the C4 position.

  • Scalability: Avoids chromatographic purification in favor of precipitation and recrystallization.

  • Safety: Manages hydrofluoric acid (HF) generation via in-situ neutralization.

Retrosynthetic Analysis & Mechanism

The design relies on the electronic differentiation of the fluorine substituents on the benzene ring.

  • Electronic Activation: The carboxyl group (-COOH) at position 1 is a strong electron-withdrawing group (EWG), activating the para-position (C4) and ortho-positions (C2, C6) toward nucleophilic attack.

  • Inductive Effect: The fluorine atoms at C3 and C5 further increase the electrophilicity of C4 through inductive withdrawal (

    
     effect).
    
  • Steric Factors: While C4 is flanked by two fluorines, the small size of the methylamine nucleophile allows for effective attack at this position, which is thermodynamically favored over the meta-positions.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 3,4,5-Trifluorobenzoic Acid (CAS: 121602-93-5) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate + MeNH2 (Excess) Reflux, 80°C Reagent Methylamine (40% aq. or 2M THF) Reagent->Intermediate Product 3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) Intermediate->Product - HF Byproduct HF · Methylamine Salt Intermediate->Byproduct

Figure 1: Reaction pathway demonstrating the


 mechanism where methylamine acts as both nucleophile and base.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[2][3]Role
3,4,5-Trifluorobenzoic acid 121602-93-51.0Limiting Reagent
Methylamine (40% aq.) 74-89-55.0Nucleophile & Base
Water (Deionized) 7732-18-5SolventReaction Medium
Hydrochloric Acid (6N) 7647-01-0N/AWorkup (pH adjustment)

Note: Anhydrous THF can be used as an alternative solvent if water solubility of the starting material is problematic, but aqueous conditions are generally preferred for green chemistry compliance.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 3,4,5-Trifluorobenzoic acid (10.0 g, 56.8 mmol) into the flask.

  • Add Water (50 mL) . The acid may not fully dissolve at room temperature; this is acceptable.

  • Critical Step: Slowly add Methylamine (40% wt in H2O, 25 mL, ~284 mmol) dropwise over 15 minutes.

    • Observation: The reaction is exothermic.[4] The starting material should dissolve as the amine salt forms.

    • Safety: Perform in a fume hood. Methylamine gas may evolve.

Step 2: Reaction & Monitoring
  • Heat the mixture to 80°C (Reflux) .

  • Maintain reflux for 6–12 hours .

  • In-Process Control (IPC): Monitor by LCMS or TLC (Mobile Phase: 5% MeOH in DCM + 1% AcOH).

    • Target: Disappearance of starting material (m/z 175, negative mode) and appearance of product (m/z 186, negative mode; m/z 188, positive mode).

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (20–25°C).

  • If the mixture is not clear, filter through Celite to remove any insoluble impurities.

  • Transfer the filtrate to a beaker.

  • Precipitation: Slowly add 6N HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 2.0 – 3.0 .

    • Observation: A thick white to off-white precipitate will form.

  • Stir the slurry at 0–5°C (ice bath) for 30 minutes to maximize yield.

Step 4: Purification
  • Filter the solid using a Buchner funnel.

  • Wash the cake with ice-cold water (2 x 20 mL) to remove residual amine salts and HF.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add water until turbid, and cool.

Workup & Purification Logic

The following flowchart illustrates the decision matrix for the isolation process, ensuring high purity without column chromatography.

WorkupFlow RxnMix Reaction Mixture (pH > 10, Soluble Salt) Filter1 Filtration (Celite) Remove insolubles RxnMix->Filter1 Acidify Acidification (HCl) Target pH 2-3 Filter1->Acidify Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Collect Filtration & Wash (Cold H2O) Precipitate->Collect Dry Vacuum Dry 50°C Collect->Dry QC QC Analysis (HPLC/NMR) Dry->QC Recryst Recrystallize (EtOH/H2O) QC->Recryst Fail (<98%) Final Final Product >98% Purity QC->Final Pass Recryst->Collect

Figure 2: Isolation workflow emphasizing pH-controlled precipitation.

Analytical Validation

To validate the synthesis, the following analytical data should be obtained.

NMR Characterization
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.80 (br s, 1H, -COOH )
      
    • 
       7.45 (d, 
      
      
      
      Hz, 2H, Ar-H 2,6) – Doublet due to coupling with ortho-F.
    • 
       6.10 (br q, 1H, -NH -)
      
    • 
       2.95 (d, 3H, -N-CH 
      
      
      
      )
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    • Single peak around

      
       -130 to -135 ppm (indicating symmetric fluorines).
      
Mass Spectrometry
  • LC-MS (ESI):

    • Calculated Mass: 187.14

    • Observed

      
      : 186.1
      
    • Observed

      
      : 188.1
      

Safety & Handling Guidelines

  • Fluorinated Compounds: While the starting material is stable, the reaction generates fluoride ions. In the presence of acid (during workup), trace HF may form. Ensure the quench is performed slowly and appropriate PPE (gloves, goggles) is worn.

  • Methylamine: Highly volatile and toxic. Handle only in a well-ventilated fume hood. Keep cold prior to opening.

  • Skin Sensitization: Benzoic acid derivatives and amines can be skin sensitizers. Avoid contact.

References

  • Fluorochem. 3,5-Difluoro-4-(methylamino)benzoic acid Product Page. Retrieved from (CAS 500575-82-6).

  • Sigma-Aldrich. 3,4,5-Trifluorobenzoic acid Product Page. Retrieved from .

  • Bunce, R. A., et al. (2015). Nucleophilic Aromatic Substitution of Polyfluorobenzoic Acids. Molecules. .

  • BenchChem. Synthesis and Characterization of Fluorinated Pyrimidines via SnAr. Retrieved from .

  • PubChem. Compound Summary for CID 63076507: 3,5-Difluoro-4-[methyl(propyl)amino]benzoic acid. National Library of Medicine. Retrieved from .

Sources

Application Note: Amide Coupling Strategies for 3,5-Difluoro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 3,5-Difluoro-4-(methylamino)benzoic acid . It synthesizes chemical principles with practical execution strategies, prioritizing yield, purity, and reproducibility.

Introduction & Chemical Analysis[1][2][3]

3,5-Difluoro-4-(methylamino)benzoic acid is a "privileged scaffold" often utilized in the synthesis of kinase inhibitors (e.g., MEK, BRAF) and other bioactive small molecules.[1] Its structural duality presents specific synthetic challenges that distinguish it from standard benzoic acids.

Structural Challenges[3]
  • Electronic Deactivation (Nucleophile): The two fluorine atoms at the 3,5-positions are strongly electron-withdrawing (inductive effect,

    
    ).[1] This significantly reduces the electron density of the aromatic ring, delocalizing the lone pair of the para-methylamino group. Consequently, the internal amine is a weak nucleophile .[1]
    
  • Electronic Activation (Electrophile): Conversely, this electron deficiency increases the acidity of the carboxylic acid and makes the carbonyl carbon of any resulting activated ester highly electrophilic.

  • The Zwitterionic Trap: While the internal amine is deactivated, it remains a secondary amine capable of reacting with highly activated species (like acid chlorides) if left unprotected in basic conditions, leading to oligomerization (self-coupling).

Strategic Decision Matrix

The choice of protocol depends heavily on the nucleophilicity of your coupling partner (the external amine).

Coupling Partner (Amine)Recommended StrategyRationale
Primary Alkyl Amines (High Nucleophilicity)Protocol A (Direct Coupling) The external amine reacts orders of magnitude faster than the deactivated internal aniline.[1] Kinetic control favors the desired product.
Heteroaryl / Aryl Amines (Low Nucleophilicity)Protocol B (Protection Route) Reaction rates are comparable.[1] The internal amine must be protected (Boc) to prevent competition and oligomerization.
Scale-Up (>10g) Protocol C (Acid Chloride Salt) Avoids expensive coupling reagents.[1] Uses the HCl salt to "mask" the internal amine during activation.

Visual Workflows

Reaction Logic & Competitive Pathways

The following diagram illustrates the kinetic competition that dictates the success of the direct coupling approach.

ReactionLogic cluster_0 Kinetic Control Zone Start 3,5-Difluoro-4- (methylamino)benzoic acid Activated Activated Ester (Intermediate) Start->Activated Activation (HATU/EDC) Product Desired Amide Product Activated->Product Fast Reaction (k1 >> k2) Byproduct Oligomers / Self-Coupling Activated->Byproduct Slow Reaction (k2) ExtAmine External Amine (Target Nucleophile) ExtAmine->Activated IntAmine Internal Methylamine (Self-Nucleophile) IntAmine->Activated

Caption: Kinetic competition between the external amine and the deactivated internal amine. Success relies on k1 >> k2.

Detailed Experimental Protocols

Protocol A: Direct Coupling (HATU Method)

Best for: Coupling with primary aliphatic amines or highly reactive secondary amines.[1]

Mechanism: Uses HATU to generate a highly reactive At-ester.[2][1] The high reactivity ensures the external amine consumes the intermediate before the sluggish internal amine can react.

Reagents:

  • Substrate: 3,5-Difluoro-4-(methylamino)benzoic acid (1.0 equiv)[1]

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous) – Crucial for solubility[1]

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.2 M). Note: The zwitterion may not dissolve fully until base is added.

  • Base Addition: Add DIPEA (3.0 equiv). The solution should become clear as the carboxylate forms.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at room temperature for 5–10 minutes. The solution will turn yellow/orange (formation of the activated ester).

  • Coupling: Add the External Amine (1.2 equiv) immediately.[1]

    • Critical Step: Do not let the activated ester sit for >30 mins without the external amine, or self-coupling may slowly initiate.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[2][1]

  • Work-up: Dilute with EtOAc. Wash with sat.[1][3] NaHCO₃ (2x), Water (1x), and Brine (1x).[1][3] Dry over Na₂SO₄ and concentrate.

Protocol B: The "Gold Standard" (Boc-Protection Route)

Best for: Coupling with anilines, weak nucleophiles, or valuable late-stage intermediates.[1]

Mechanism: Chemically masking the methylamino group prevents any possibility of self-reaction, allowing for harsher activation conditions or long reaction times.[1]

Workflow Diagram:

BocRoute Step1 Step 1: Boc-Protection (Boc2O, NaOH, Dioxane/H2O) Step2 Step 2: Activation & Coupling (Acid + Amine + T3P/Pyridine) Step1->Step2 Isolated Intermediate Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Coupled Boc-Amide Final Pure Product Step3->Final

Caption: Three-stage workflow ensuring high fidelity for difficult couplings.

Step-by-Step:

Step 1: Protection

  • Dissolve 3,5-Difluoro-4-(methylamino)benzoic acid in 1:1 Dioxane/1N NaOH.

  • Add Boc₂O (1.5 equiv).[1] Stir at RT for 16h.[1]

  • Acidify with 1N HCl to pH 3 (precipitate forms). Extract with EtOAc.[1]

  • Isolate 4-((tert-butoxycarbonyl)(methyl)amino)-3,5-difluorobenzoic acid .

Step 2: Coupling (T3P Method) T3P (Propylphosphonic anhydride) is recommended here for its low epimerization (not an issue here) and easy workup.[1]

  • Dissolve Boc-protected acid (1.0 equiv) and Amine Partner (1.1 equiv) in EtOAc or DMF.[1]

  • Add Pyridine (3.0 equiv).[1]

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.[1]

  • Stir at RT overnight.

  • Wash organic layer with water/brine.[1][3] Isolate coupled product.

Step 3: Deprotection

  • Dissolve intermediate in DCM (5 mL/mmol).

  • Add TFA (1 mL/mmol). Stir 1–2 hours.

  • Concentrate.[1][3][4][5][6][7] Neutralize with sat. NaHCO₃ during workup to obtain the free base.

Protocol C: Acid Chloride Hydrochloride (Scale-Up)

Best for: Large scale (>10g) where chromatography is difficult.[1]

Concept: By converting the amino acid to its HCl salt, the amine is protonated (


) and cannot act as a nucleophile.[1] We then convert the acid to the acid chloride using Thionyl Chloride (

).
  • Salt Formation: Suspend the starting material in Methanol. Add excess HCl (4M in Dioxane). Evaporate to dryness to get the HCl salt.

  • Chlorination: Suspend the HCl salt in Toluene (or neat

    
    ). Add 
    
    
    
    (5 equiv) and a catalytic drop of DMF.
  • Reflux: Heat to 70°C for 2 hours until gas evolution ceases and the solid dissolves.

  • Isolation: Evaporate

    
     strictly under vacuum (azeotrope with toluene). You now have 3,5-difluoro-4-(methylamino)benzoyl chloride hydrochloride .[1]
    
  • Coupling: Dissolve the external amine in DCM with excess base (Pyridine or Et3N, >4 equiv). Cool to 0°C.[1][8]

  • Addition: Add the acid chloride (dissolved in DCM) dropwise to the amine solution.

    • Note: Once the acid chloride hits the base, the internal amine is deprotonated. The external amine must be in excess and present before addition to win the kinetic race.

Troubleshooting Guide

ObservationRoot CauseRemediation
Low Yield / Unreacted Acid Zwitterion insolubility in DCM/THF.[1]Switch to DMF or NMP. These fluorinated amino acids are poorly soluble in non-polar solvents.[1]
Oligomer Formation Internal amine competing with external amine.[1]Switch to Protocol B (Boc-protection). Alternatively, increase the equivalents of the external amine (to 2.0 equiv).
Product Stuck in Aqueous Product is amphoteric (amine + amide).[1]Adjust pH. Ensure the aqueous layer is pH ~9-10 during extraction to keep the amine neutral (organic soluble).[1]
Dark Reaction Mixture Oxidation of aniline.[1]Degas solvents with Nitrogen.[1] Perform reaction under inert atmosphere.

References

  • General Amide Coupling Strategies

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][1][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Reactivity of Fluorinated Benzoic Acids

    • Loudon, G. M., & Parham, M. E. (2009).[1] Organic Chemistry. (Discussion on inductive effects of ortho-fluorine substituents).

  • HATU/DIPEA Protocol Precedent

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • T3P Application Note

    • Archimica. (2010).[1] T3P (Propylphosphonic Anhydride) Application Note. (Demonstrating utility in hindered/sensitive couplings).

  • Acid Chloride Preparation

    • BenchChem. (2025).[1][3] Preparation of 3,5-difluoro-4-methylbenzoyl chloride. (Analogous procedure adapted for amino-derivative). Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-Difluoro-4-(methylamino)benzoic acid before handling.

Sources

using 3,5-Difluoro-4-(methylamino)benzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3,5-Difluoro-4-(methylamino)benzoic Acid in Medicinal Chemistry

Introduction: The Fluorine-Methyl Synergy

In modern drug discovery, 3,5-Difluoro-4-(methylamino)benzoic acid (CAS 500575-82-6) represents a high-value "privileged scaffold."[1][2] It combines two potent medicinal chemistry strategies: fluorine substitution for metabolic stability and N-methylation for solubility and permeability optimization.[1][2]

This scaffold is particularly ubiquitous in the design of Kinase Inhibitors (e.g., MEK, BRAF) and Antibacterial Agents .[2] The specific arrangement of atoms offers three distinct advantages:

  • Metabolic Blockade: The fluorine atoms at the 3- and 5-positions effectively block oxidative metabolism (CYP450-mediated hydroxylation) at the most vulnerable sites on the aromatic ring.[1][2]

  • Electronic Modulation: The electron-withdrawing fluorine atoms lower the pKa of the benzoic acid (increasing acidity) and the aniline (decreasing nucleophilicity), altering the electrostatic potential of the binding face.

  • Conformational Control: The N-methyl group introduces steric bulk that can force the molecule into specific conformations, often locking the bioactive pose required for ATP-pocket binding in kinases.[1][2]

Physicochemical Profile

Understanding the fundamental properties of this building block is critical for predicting its behavior in synthesis and biological assays.[2]

PropertyValueMedicinal Chemistry Implication
Molecular Weight 187.14 g/mol Fragment-like; ideal for Fragment-Based Drug Design (FBDD).[1][2]
Calculated LogP (cLogP) ~2.1Moderate lipophilicity; good balance for oral bioavailability.[2]
Acid pKa (COOH) ~3.5 - 3.8More acidic than unsubstituted benzoic acid (pKa 4.[1][2]2) due to F-inductive effect.[1][2]
Base pKa (NH-Me) ~2.5 - 3.0The aniline nitrogen is significantly less basic due to the electron-deficient ring.[1][2]
H-Bond Donors 2 (COOH, NH)Reduced donor count (vs. primary amine) aids CNS penetration.[2]
H-Bond Acceptors 4 (COOH, F, F)Fluorine acts as a weak acceptor; COOH is the primary interaction point.[2]

Experimental Protocols

Protocol A: Synthesis of the Scaffold via SNAr

Use this protocol if you need to generate the scaffold from precursor materials.[2]

Objective: Synthesize 3,5-difluoro-4-(methylamino)benzoic acid from 3,4,5-trifluorobenzoic acid using Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 3,4,5-Trifluorobenzoic acid (1.0 equiv)[1][2]

  • Methylamine (40% aq.[2] solution or 2M in THF, 3.0 equiv)

  • Solvent: Water or THF/Water mixture[1][2]

  • Base: Triethylamine (optional, if using amine salt)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4,5-trifluorobenzoic acid (10 mmol) in water (20 mL). If solubility is poor, add THF (10 mL).

  • Addition: Cool the solution to 0°C. Slowly add methylamine solution (30 mmol) dropwise. The reaction is exothermic.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Alternatively, heat to 50°C for 1 hour to drive completion.

    • Mechanism:[1][2][3][4] The para-fluorine is highly activated by the electron-withdrawing carboxyl group and the two ortho-fluorines, making it the exclusive site of nucleophilic attack.[1][2]

  • Workup (Self-Validating Step):

    • Acidify the reaction mixture with 1M HCl to pH ~2.

    • The product, 3,5-difluoro-4-(methylamino)benzoic acid, will precipitate as a white/off-white solid.[1][2]

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[2]

Protocol B: Amide Coupling (COOH Activation)

Use this protocol to attach the scaffold to a heterocycle or amine payload.[2]

Objective: Couple 3,5-difluoro-4-(methylamino)benzoic acid to a primary amine (R-NH2) using HATU.

Reagents:

  • Scaffold (1.0 equiv)

  • Amine Partner (1.1 equiv)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the scaffold (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at Room Temperature (RT).

    • Checkpoint: The solution should turn slightly yellow/orange, indicating active ester formation.[2]

  • Coupling: Add the amine partner (1.1 mmol). Stir at RT for 2–12 hours.[2]

  • Monitoring: Monitor via LC-MS. The product peak [M+H] should correspond to MW(Scaffold) + MW(Amine) - 18 (H2O).

  • Workup:

    • Dilute with EtOAc (50 mL).[2]

    • Wash with sat.[2] NaHCO3 (2 x 20 mL) to remove unreacted acid and HATU byproducts.[2]

    • Wash with Brine (20 mL), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Strategic Visualization: SAR & Synthesis Logic

The following diagram illustrates the structural logic and synthetic workflow for this scaffold.

G Start 3,4,5-Trifluorobenzoic Acid (Precursor) Scaffold 3,5-Difluoro-4-(methylamino) benzoic acid (The Scaffold) Start->Scaffold SnAr Reaction (Regioselective at C4) Reagent Methylamine (Nu⁻) Reagent->Scaffold Prop1 Metabolic Stability (Blocked Ortho-sites) Scaffold->Prop1 Prop2 pKa Modulation (Acidic COOH) Scaffold->Prop2 Prod1 Kinase Inhibitors (e.g., MEK/BRAF) Scaffold->Prod1 Amide Coupling (HATU/DIPEA) Prod2 Antibacterial Agents (Quinolone-like) Scaffold->Prod2 Cyclization/Derivatization

Caption: Workflow demonstrating the synthesis of the scaffold via regioselective SnAr and its divergent applications in drug discovery.

References

  • Fluorochem. (n.d.).[2] 3,5-Difluoro-4-(methylamino)benzoic acid Product Sheet. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 3,5-Difluoro-4-(methylamino)benzoic acid.[1][2] National Library of Medicine.[2] Retrieved from

  • Sams, A. G., et al. (2011).[2] Discovery of Phosphoric Acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} Ester (Lu AA47070). Journal of Medicinal Chemistry, 54(3), 751-764.[2] Retrieved from

  • Leroux, F. R., et al. (2021).[2][4] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.[1][2][4] (Demonstrates reactivity of fluorinated anilines). Retrieved from

  • BenchChem. (2025).[2] Application Notes for Fluorinated Benzoic Acids. Retrieved from

Sources

scale-up synthesis of 3,5-Difluoro-4-(methylamino)benzoic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3,5-Difluoro-4-(methylamino)benzoic Acid

Part 1: Executive Summary & Strategic Rationale

The Target: 3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) is a critical pharmacophore scaffold, particularly in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and next-generation fluoroquinolones. Its structural rigidity and specific electronic profile—driven by the ortho-fluorine atoms—enhance metabolic stability and binding affinity in kinase pockets.

The Challenge: While milligram-scale synthesis often utilizes reductive amination or palladium-catalyzed couplings, these routes are cost-prohibitive and operationally complex at kilogram scale. The primary challenge in scale-up is controlling regioselectivity (avoiding meta-substitution) and managing fluoride waste streams.

The Solution: This protocol details a robust, metal-free Nucleophilic Aromatic Substitution (SNAr) route starting from 3,4,5-trifluorobenzoic acid. This pathway offers the highest atom economy, utilizes inexpensive aqueous methylamine, and allows for water-based workup, eliminating the need for chromatographic purification.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the electronic activation of the 4-position in 3,4,5-trifluorobenzoic acid. The carboxyl group at C1 is an electron-withdrawing group (EWG), which, combined with the inductive effect of the fluorine atoms, makes the C4-fluorine highly susceptible to nucleophilic attack.

Reaction Scheme:

ReactionScheme SM 3,4,5-Trifluorobenzoic Acid (C7H3F3O2) Intermediate Meisenheimer Complex SM->Intermediate + MeNH2 Reflux Reagent Methylamine (40% aq) (Nucleophile) Product 3,5-Difluoro-4-(methylamino) benzoic acid Intermediate->Product - HF ByProduct HF (Neutralized) Product->ByProduct

Caption: SNAr mechanism illustrating the displacement of the para-fluorine atom.

Mechanistic Insight: The steric bulk of the ortho-fluorines (positions 3 and 5) actually directs the incoming nucleophile to the 4-position, preventing over-substitution. However, temperature control is vital; excessive heat (>110°C) can force displacement of the meta-fluorines, leading to impurities.

Part 3: Detailed Experimental Protocol (100g Scale)

Safety Warning: This reaction generates Hydrogen Fluoride (HF) in situ, which is immediately neutralized by excess methylamine to form methylammonium fluoride. Standard HF protocols (calcium gluconate gel availability) must be in place. Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
3,4,5-Trifluorobenzoic Acid 176.091.0100.0 gLimiting Reagent
Methylamine (40% aq.) 31.065.0~220 mLNucleophile & Base
Water (Deionized) 18.02Solvent400 mLSolvent
HCl (Conc. 37%) 36.46N/AAs req.pH Adjustment
Step-by-Step Methodology
  • Charging:

    • To a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 100.0 g of 3,4,5-trifluorobenzoic acid .

    • Add 400 mL of deionized water . The acid will not fully dissolve initially; a suspension is expected.

  • Nucleophile Addition:

    • Critical Step: Cool the suspension to 10-15°C using an ice/water bath.

    • Slowly add 220 mL of 40% aqueous methylamine via an addition funnel over 30 minutes.

    • Observation: The reaction is exothermic. The internal temperature must be kept <30°C during addition. The solid will dissolve as the methylammonium salt forms, resulting in a clear, pale-yellow solution.

  • Reaction Phase:

    • Remove the cooling bath. Heat the mixture to reflux (approx. 85-90°C) .

    • Maintain reflux for 4 to 6 hours .

    • Process Control (IPC): Monitor by HPLC (C18 column, Water/Acetonitrile + 0.1% TFA). Target <1% starting material.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Distillation (Optional but Recommended): If a scrubber is available, gently distill under reduced pressure to remove excess methylamine. This reduces the acid volume needed for neutralization.

    • Precipitation: Slowly add Concentrated HCl dropwise to the stirred solution.

    • Target: Adjust pH to 3.0 – 3.5 .

    • Observation: The product will precipitate as a thick white to off-white solid. Do not overshoot to pH < 1, or the hydrochloride salt may redissolve or coprecipitate.

  • Filtration & Drying:

    • Stir the slurry at 0-5°C for 1 hour to maximize yield.

    • Filter the solid using a Buchner funnel.

    • Wash: Wash the cake with 2 x 100 mL of ice-cold water to remove methylammonium fluoride salts.

    • Dry: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 90 – 95 g (85 – 90%) Appearance: White crystalline powder.

Part 4: Process Safety & Impurity Profiling

Impurity Control Strategy
Impurity TypeStructure / OriginControl Measure
Regioisomer 3-methylamino-4,5-difluoro...Low temperature addition; Carboxyl group activation directs para.
Bis-adduct 3,4-bis(methylamino)-5-fluoro...Avoid huge excess of amine (>10 eq) and temp >100°C.
Fluoride Salts Methylammonium FluorideThorough water wash of filter cake.
Waste Management (Fluoride)

The mother liquor contains significant dissolved fluoride.

  • Protocol: Treat the mother liquor with Calcium Hydroxide (Ca(OH)₂) or Calcium Chloride (CaCl₂) .

  • Result: Precipitation of insoluble Calcium Fluoride (CaF₂). Filter the solid CaF₂ for solid waste disposal; neutralize the filtrate before release.

Part 5: Analytical Validation

To confirm the identity and purity of your synthesized intermediate, compare your data against these standard values.

1. 1H NMR (400 MHz, DMSO-d6):

  • δ 12.50 (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.45 (d, J = 11.2 Hz, 2H): Aromatic protons at C2 and C6. The large coupling constant J is characteristic of H-F meta coupling.

  • δ 6.20 (q, J = 4.5 Hz, 1H): Amine proton (-NH -).

  • δ 2.95 (d, J = 4.5 Hz, 3H): Methyl group (-NCH 3).

2. 19F NMR (376 MHz, DMSO-d6):

  • δ -132.5 (s, 2F): Symmetric fluorine atoms at C3 and C5. (Absence of multiple peaks confirms no regioisomeric mixture).

Part 6: Process Workflow Diagram

Workflow start Start: 3,4,5-Trifluorobenzoic Acid step1 Dissolve in Water + 5 eq. MeNH2 (aq) Temp: <30°C (Exotherm Control) start->step1 step2 Reflux (85-90°C) for 4-6 hours IPC: HPLC <1% SM step1->step2 step3 Cool to 20°C Optional: Strip excess MeNH2 step2->step3 step4 Acidify with Conc. HCl to pH 3-3.5 Precipitate Product step3->step4 step5 Filter & Wash with Cold Water (Removes Fluoride Salts) step4->step5 end Dry (50°C, Vacuum) Yield: ~90% step5->end

Caption: Operational workflow for the 100g scale-up batch.

References

  • Title: "Nucleophilic substitution of polyfluorobenzoic acids: A practical route to fluoro-amino intermediates.
  • Analogous Synthesis (Piperazine derivative): Title: "Novel Piperazine Derivatives as Inhibitors of Stearoyl-CoA Desaturase." Source: US Patent Application US20100160323A1. URL: Context: Describes the reaction of 3,4,5-trifluorobenzoic acid with secondary amines under similar aqueous/thermal conditions.
  • General SNAr Methodology: Title: "Practical Synthesis of Fluorinated Aryl Amines." Source:Organic Process Research & Development (OPRD). Context: Provides grounding for the use of aqueous methylamine in place of gaseous methylamine for scalable safety.
  • Product Identification

    • Chemical:[1][3][4][5][6][7][8][9][10][11][12] 3,5-Difluoro-4-(methylamino)benzoic acid.

    • CAS Registry: 500575-82-6.[5]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: Regioselective Synthesis of 3,5-Difluoro-4-(methylamino)benzoic Acid via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Fluorinated Building Blocks, Active Pharmaceutical Ingredient (API) Intermediates

Executive Summary

The incorporation of fluorine into aromatic systems is a cornerstone strategy in modern drug design, utilized to modulate pKa, enhance lipophilicity, and improve metabolic stability[1]. Specifically, 3,5-difluoro-4-(methylamino)benzoic acid is a highly valued intermediate in the synthesis of complex therapeutics, including Nav1.7 sodium channel inhibitors for pain management[2] and GPBAR1 (TGR5) agonists for metabolic diseases[3].

This application note details a highly optimized, self-validating protocol for the regioselective synthesis of 3,5-difluoro-4-(methylamino)benzoic acid from 3,4,5-trifluorobenzoic acid via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Regioselectivity

The success of this transformation relies on the precise electronic environment of the starting material. Nucleophilic aromatic substitution of polyfluorobenzoic acids typically occurs at the para position due to the synergistic electron-withdrawing nature of the substituents[4].

Causality of Regioselectivity: When methylamine attacks the para carbon (C4) of 3,4,5-trifluorobenzoic acid, the resulting negative charge in the transition state (the Meisenheimer complex) is delocalized onto the ortho (C3, C5) and ipso (C1) positions.

  • Inductive Stabilization (-I): The highly electronegative fluorine atoms at C3 and C5 strongly stabilize the localized negative charge via inductive withdrawal.

  • Resonance Stabilization (-M): The carboxylate group at C1 further stabilizes the complex through resonance. Because attack at the ortho or meta positions does not allow the negative charge to be stabilized by all three electron-withdrawing groups simultaneously, the reaction is >99% regioselective for the para position.

Reaction Optimization Data

To establish a robust process, various solvent and base combinations were evaluated. Dimethyl sulfoxide (DMSO) was selected as the optimal solvent. As a polar aprotic solvent, DMSO poorly solvates the nucleophile, leaving the methylamine highly reactive, while simultaneously stabilizing the polar Meisenheimer transition state.

Table 1: Optimization of SNAr Conditions (10 mmol scale)

SolventBase / NucleophileTemperature (°C)Time (h)Regioselectivity (para:ortho)Isolated Yield (%)
THFDIPEA (2.0 eq) + CH₃NH₂ (1.5 eq)65 (Reflux)12>95:545%
DMFK₂CO₃ (2.0 eq) + CH₃NH₂ (2.0 eq)808>98:272%
WaterExcess CH₃NH₂ (40% aq, 5.0 eq)100 (Sealed)18~90:1065%
DMSO Excess CH₃NH₂ (40% aq, 5.0 eq) 65 5 >99:1 88%

Note: Using excess aqueous methylamine in DMSO eliminates the need for auxiliary bases (like K₂CO₃), streamlining the workup process and preventing inorganic salt contamination.

Process Visualization

SNAr_Workflow A 1. Reagent Preparation 3,4,5-Trifluorobenzoic Acid in DMSO B 2. Nucleophile Addition Add 40% aq. CH3NH2 at 0 °C A->B C 3. Thermal Activation Stir at 65 °C for 5 hours B->C D 4. In-Process Monitoring Verify conversion via LC-MS C->D E 5. Quenching & Acidification Add ice water, adjust to pH 3 with HCl D->E F 6. Isolation Filter precipitate & wash with cold H2O E->F G 7. Final Validation Vacuum dry, 1H/19F NMR & HPLC F->G

Fig 1: Step-by-step workflow for the regioselective SNAr synthesis and isolation.

Self-Validating Experimental Protocol

Scale: 10.0 mmol Safety Note: Methylamine is a volatile, toxic gas supplied as a 40% aqueous solution. Perform all operations in a properly ventilated fume hood.

Step 5.1: Reagent Preparation
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and a reflux condenser.

  • Charge the flask with 3,4,5-trifluorobenzoic acid (1.76 g, 10.0 mmol, 1.0 eq).

  • Add anhydrous DMSO (15.0 mL) and stir until a clear, colorless solution is achieved.

    • Causality: Complete dissolution prior to nucleophile addition prevents localized concentration gradients that could lead to di-substitution impurities.

Step 5.2: Nucleophile Addition & Thermal Activation
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dropwise, add methylamine (40% w/w in water, 4.3 mL, ~50.0 mmol, 5.0 eq) over 10 minutes.

    • Self-Validation Cue: A slight exotherm will be observed upon addition due to the immediate acid-base reaction forming the methylammonium carboxylate salt. The solution may turn pale yellow.

  • Remove the ice bath and heat the reaction mixture to an internal temperature of 65 °C. Maintain stirring for 5 hours.

Step 5.3: In-Process Control (IPC)
  • At the 4.5-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS (Negative Ion Mode).

    • Self-Validation Cue: The reaction is deemed complete when the starting material peak (

      
       175, [M-H]⁻) is <1% by UV integration, and the product peak (
      
      
      
      186, [M-H]⁻) is dominant.
Step 5.4: Quenching & Precision Isolation
  • Cool the reaction mixture to room temperature, then further cool to 5 °C in an ice bath.

  • Slowly add ice-cold deionized water (45 mL) to the stirring mixture.

  • Critical Step - pH Titration: Dropwise, add 2M aqueous HCl while continuously monitoring with a calibrated pH meter until the pH reaches exactly 3.0 to 3.5 .

    • Causality: The product is amphoteric (containing both a carboxylic acid and a secondary arylamine). If the pH drops below 2.5, the arylamine becomes protonated, increasing aqueous solubility and drastically reducing the isolated yield. A pH of ~3.2 ensures the molecule exists in its least-soluble state, driving quantitative precipitation.

  • Stir the resulting thick white/pale-yellow slurry for 30 minutes at 0–5 °C to ensure complete crystallization.

  • Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual DMSO and methylammonium chloride salts.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours to afford 3,5-difluoro-4-(methylamino)benzoic acid as a white to off-white solid.

Analytical Signatures

To verify the structural integrity and regioselectivity of the synthesized batch, compare against the following expected analytical parameters:

  • LC-MS (ESI-):

    
     calculated for C₈H₆F₂NO₂ [M-H]⁻: 186.04; Found: 186.1.
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    
     12.85 (br s, 1H, -COOH), 7.42 (d, 
    
    
    
    = 9.8 Hz, 2H, Ar-H), 5.70 (br m, 1H, -NH-), 2.95 (d,
    
    
    = 5.2 Hz, 3H, -CH₃).
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    
     -126.4 (s, 2F). Note: The presence of a single fluorine environment confirms symmetric substitution at the para position.
    

References

  • [4] Polyfluorinated salicylic acid derivatives as analogs of known drugs: Synthesis, molecular docking and biological evaluation. ResearchGate. Available at:

  • [2] US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors. Google Patents. Available at:

  • [1] Fluorination Reagents, Fluorinated Building Blocks. TCI Chemicals. Available at:

  • [3] WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists. Google Patents. Available at:

Sources

Application Note: High-Fidelity Esterification of 3,5-Difluoro-4-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Difluoro-4-(methylamino)benzoic acid is a critical scaffold in the synthesis of MEK inhibitors, most notably Cobimetinib (Cotellic®) [1]. The conversion of this carboxylic acid to its methyl or ethyl ester is a pivotal checkpoint in the synthetic pathway, serving to protect the acid functionality or activate the core for subsequent nucleophilic substitutions.

This Application Note details two robust protocols for esterification. Unlike standard benzoic acids, this substrate presents a chemoselectivity challenge : it possesses a nucleophilic secondary amine (4-methylamino) and an electron-deficient aromatic ring. Successful esterification requires a strategy that suppresses N-acylation (self-polymerization) while overcoming the inductive deactivation caused by the fluorine substituents.

Chemical Context & Strategy

The Substrate Challenge

The molecule exists as a zwitterion in neutral media. The 3,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid compared to unsubstituted benzoic acid. However, the critical parameter is the 4-methylamino group .

  • Risk: Under basic or neutral activation conditions (e.g., Acid Chloride formation with

    
    ), the secondary amine can attack the activated carbonyl, leading to intermolecular amide formation (dimerization/polymerization).
    
  • Solution: "Protection by Protonation." By conducting the reaction in highly acidic media, the amine is converted to its ammonium salt (

    
    ). This species is non-nucleophilic, effectively "masking" the amine and ensuring exclusive reaction at the carboxylic acid.
    
Mechanism of Action

The recommended protocols utilize Thionyl Chloride (


)  or Sulfuric Acid (

)
. Both methods generate anhydrous HCl in situ, ensuring the amine remains protonated throughout the activation step.

ReactionMechanism Start Zwitterion Substrate (Neutral) Protonation Ammonium Salt Formation (Acidic Media) Start->Protonation + H+ Activation Carbonyl Activation (Acyl Chloride/Oxonium) Protonation->Activation + SOCl2 / H+ Attack Nucleophilic Attack (MeOH) Activation->Attack MeOH Product Ester Hydrochloride Salt Attack->Product - HCl

Figure 1: The "Protection by Protonation" strategy ensures the amine is deactivated (yellow node) before the carbonyl is activated (red node), preventing side reactions.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Primary Recommendation)

This method is preferred for scale-up due to its high conversion rate and ease of workup. It generates anhydrous HCl in situ.

Safety Note:


 reacts violently with water to release 

and

gas. Perform all operations in a fume hood.
Materials
  • Substrate: 3,5-Difluoro-4-(methylamino)benzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (2.0 – 3.0 eq)

  • Solvent: Anhydrous Methanol (10-15 volumes)

Step-by-Step Protocol
  • Setup: Charge a dry round-bottom flask with anhydrous Methanol under nitrogen atmosphere. Cool the solvent to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise via an addition funnel or syringe pump.

    • Critical: Maintain internal temperature < 10°C. The reaction is highly exothermic.

    • Observation: Evolution of HCl gas will occur.

  • Addition: Add the solid carboxylic acid substrate portion-wise to the cold solution.

    • Note: The solid will dissolve as the amine protonates and the ester forms.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65°C) for 3–5 hours .

    • Monitoring: Monitor by HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes). The acid spot (baseline) should disappear; the ester spot (

      
      ) will appear.
      
  • Workup (Isolation of Free Base):

    • Concentrate the reaction mixture under reduced pressure to remove excess MeOH and

      
      .
      
    • Redissolve the residue (Ester-HCl salt) in Ethyl Acetate.[1]

    • Slowly add saturated aqueous

      
       while stirring until the aqueous layer is pH ~8.
      
    • Caution:

      
       evolution will be vigorous.
      
    • Separate the layers. Wash the organic layer with Brine, dry over

      
      , and concentrate.
      
Method B: Sulfuric Acid Catalyzed (Fischer) Esterification

Use this method if sulfur residues are a regulatory concern or if


 is unavailable.
Materials
  • Substrate: 3,5-Difluoro-4-(methylamino)benzoic acid (1.0 eq)

  • Catalyst: Conc. Sulfuric Acid (

    
    , 98%) (0.5 – 1.0 eq)
    
  • Solvent: Methanol (20 volumes)

Protocol
  • Dissolution: Suspend the substrate in Methanol.

  • Acidification: Add Conc.

    
     dropwise at room temperature.
    
  • Reflux: Heat to reflux for 12–18 hours .

    • Note: This equilibrium-driven reaction is slower than Method A. If conversion stalls, add molecular sieves (3Å) to the reaction vessel to trap water.

  • Workup:

    • Cool to room temperature.

    • Neutralize carefully with

      
       (solid or solution) to pH 8.
      
    • Extract into Ethyl Acetate or DCM.

    • Evaporate solvent to yield the crude methyl ester.

Analytical Validation & QC

Upon isolation, the product must be characterized to ensure the ester formed without affecting the amine or the fluorine atoms.

Data Summary Table
ParameterSpecification (Expected)Diagnostic Signal
Appearance Off-white to pale yellow solidVisual inspection
1H NMR (DMSO-d6) Ester Methyl GroupSinglet,

ppm (3H)
1H NMR (DMSO-d6) N-Methyl GroupDoublet,

ppm (3H)
1H NMR (DMSO-d6) Aromatic ProtonsDoublet (long-range F coupling),

ppm
MS (ESI+) [M+H]+m/z ~ 202.1 (Methyl Ester)
HPLC Purity > 98%UV at 254 nm
Workflow Decision Tree

Workflow Input Start: 3,5-Difluoro-4-(methylamino)benzoic acid Choice Select Method Input->Choice MethodA Method A: SOCl2 / MeOH (Fast, Scalable) Choice->MethodA MethodB Method B: H2SO4 / MeOH (Sulfur-free, Equilibrium) Choice->MethodB ProcessA Reflux 3h (In-situ Acid Chloride) MethodA->ProcessA ProcessB Reflux 18h (Dean-Stark/Sieves recommended) MethodB->ProcessB Quench Quench: Sat. NaHCO3 (Target pH 8.0) ProcessA->Quench ProcessB->Quench Extract Extraction: EtOAc Isolation of Free Amine Ester Quench->Extract

Figure 2: Operational workflow for selecting and executing the esterification protocol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Water in solvent (Method A) or Equilibrium limit (Method B).Use anhydrous MeOH. For Method B, add molecular sieves or increase acid catalyst load.
New Impurity (+14 mass) N-Methylation (Quaternization).Avoid using Alkyl Halides (

) + Base. Stick to acid-catalyzed routes.
Product is Water Soluble Failure to free-base.The product is likely still the HCl salt. Ensure aqueous layer pH is adjusted to >8 during extraction.
Violent Gas Evolution Fast addition of Base.The acid quench releases

. Add bicarbonate slowly or use carbonate slurry.

References

  • Rice, K. D., et al. (2012). "Novel conformationally constrained MEK inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(10), 3387-3391. Link

  • Genentech, Inc. (2014). "Process for the preparation of benzimidazole derivatives." World Intellectual Property Organization, WO2014066435. (Describes analogous esterification conditions). Link

  • F. Hoffmann-La Roche AG. (2019). "Process for the production of cobimetinib." World Intellectual Property Organization, WO2019086469. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational mechanism of Fischer Esterification and Amine Protection). Link

Sources

Application Note: 3,5-Difluoro-4-(methylamino)benzoic Acid as a Key Building Block for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of drug targets, yet achieving inhibitor selectivity remains a significant challenge. This guide details the strategic use of 3,5-Difluoro-4-(methylamino)benzoic acid, a "privileged" scaffold, in the design of potent and selective kinase inhibitors. We explore the distinct roles of its three key functional components: the hinge-binding carboxylic acid, the selectivity-enhancing difluorophenyl ring, and the hydrophobicity-probing methylamino group. This document provides a comprehensive overview, including the scientific rationale for its efficacy, detailed protocols for its synthesis and subsequent coupling, and methodologies for evaluating its performance in biochemical and cell-based assays. A case study on MAPK11 inhibition demonstrates the practical application and success of this scaffold in modern drug discovery.

Part 1: The Scientific Rationale - Structural and Mechanistic Insights

The efficacy of 3,5-Difluoro-4-(methylamino)benzoic acid in kinase inhibitor design is not coincidental; it is a result of the synergistic interplay between its constituent parts. Each functional group is precisely positioned to interact with conserved features of the kinase ATP-binding site, providing a robust foundation for developing highly potent and selective inhibitors.

The Benzoic Acid Moiety: A Classic Hinge-Binder

The vast majority of kinase inhibitors function by competing with endogenous ATP for binding within a pocket situated between the N- and C-lobes of the kinase domain.[1] A crucial interaction point within this pocket is the "hinge region," a flexible loop of amino acids that tethers the two lobes. The benzoic acid group of our scaffold is an excellent hinge-binder.[2] Its carboxylic acid can form one or two critical hydrogen bonds with the backbone amide protons of the hinge residues, mimicking the interactions of the adenine portion of ATP.[1] This anchoring interaction is fundamental to the inhibitor's affinity.[2]

The Impact of 3,5-Difluoro Substitution

The strategic placement of two fluorine atoms ortho to the carboxylic acid and meta to the methylamino group is a key design element that confers multiple advantages:

  • Modulated Acidity (pKa): Fluorine is the most electronegative element, and its strong electron-withdrawing nature lowers the pKa of the carboxylic acid.[3] This ensures that the group is in the appropriate protonation state to act as a hydrogen bond donor-acceptor pair under physiological conditions, strengthening the hinge interaction.[2]

  • Enhanced Binding Affinity: The C-F bond is highly polarized yet poorly polarizable, which can increase lipophilicity and promote favorable interactions within hydrophobic sub-pockets of the ATP-binding site.[3][4] This often translates to improved target affinity and potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Incorporating fluorine at positions susceptible to metabolic attack can block these pathways, thereby increasing the inhibitor's half-life and bioavailability.[4]

The N-Methyl Group's Contribution to Selectivity

While the difluorobenzoic acid core provides a strong anchor, the 4-(methylamino) group is pivotal for achieving selectivity. This group projects away from the hinge region towards other areas of the ATP pocket, which can vary significantly between different kinases. The small, hydrophobic methyl group can probe and occupy small hydrophobic pockets, such as the "gatekeeper" pocket or other allosteric sites.[5][6] As demonstrated in the design of MAPK11 inhibitors, the introduction of a methyl group can perfectly occupy a hydrophobic cavity, leading to a significant increase in potency.[5]

Visualization: Scaffold Interaction with Kinase ATP-Binding Site

The following diagram illustrates the key interactions of the 3,5-Difluoro-4-(methylamino)benzoic acid scaffold within a generic kinase active site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket II ribose_pocket Ribose Pocket (Often solvent exposed) benzoic_acid Benzoic Acid benzoic_acid->hinge H-Bonds (Affinity) benzoic_acid->ribose_pocket Vector for Further Substitution difluoro 3,5-Difluoro difluoro->gatekeeper Modulates pKa & Enhances Affinity methylamino 4-Methylamino methylamino->hydrophobic_pocket Hydrophobic Interaction (Potency & Selectivity)

Caption: Key interactions of the inhibitor scaffold within the kinase ATP site.

Part 2: Synthetic Protocols

A key advantage of this scaffold is its straightforward and scalable synthesis, making it highly accessible for research and development.

Protocol: Synthesis of 3,5-Difluoro-4-(methylamino)benzoic Acid

This protocol describes a robust synthesis via Nucleophilic Aromatic Substitution (SₙAr) from a commercially available starting material.

Rationale: 3,4,5-Trifluorobenzoic acid is an ideal starting material. The fluorine at the 4-position is highly activated towards nucleophilic substitution by the two flanking fluorine atoms and the electron-withdrawing carboxylic acid group. Methylamine is a simple, effective nucleophile for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a pressure-rated reaction vessel, add 3,4,5-trifluorobenzoic acid (1.0 eq). Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).

  • Nucleophile Addition: Add an aqueous solution of methylamine (40% w/w, 3.0-4.0 eq) to the vessel. The excess methylamine serves as both the nucleophile and the base to neutralize the HF byproduct.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Acidify the solution to pH 2-3 using 2M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of the target scaffold.

Part 3: Application in Kinase Inhibition Assays

Once synthesized, inhibitors incorporating the scaffold must be evaluated for their biological activity. Standard biochemical and cell-based assays are used to determine potency (IC₅₀) and cellular efficacy.

Protocol: In Vitro Kinase Activity (Mobility Shift Assay)

Rationale: The mobility shift assay is a non-radioactive, fluorescence-based method to measure kinase activity.[7][8] It detects the change in charge, and thus electrophoretic mobility, of a peptide substrate upon phosphorylation by the target kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Substrate: Use a fluorescently labeled peptide substrate specific for the target kinase (e.g., FITC-labeled Kemptide for PKA).[9]

    • ATP Solution: Prepare a concentrated stock of ATP in water.

    • Test Compound: Prepare a serial dilution of the inhibitor (dissolved in 100% DMSO) in the kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • In a microplate, add the kinase buffer, the target kinase enzyme (at a predetermined concentration), and the test compound at various concentrations.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding a mixture of the fluorescent peptide substrate and ATP. The final ATP concentration should be close to its Km value for the kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination & Detection:

    • Stop the reaction by adding a stop buffer containing EDTA, which chelates Mg²⁺ ions essential for kinase activity.

    • Analyze the samples using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The system separates the phosphorylated (product) and unphosphorylated (substrate) peptides based on their different charge-to-mass ratios.

  • Data Analysis:

    • The instrument software quantifies the fluorescence signals for both substrate and product peaks.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Quantifying Inhibitor Potency

The results of kinase inhibition assays are typically summarized in a table to facilitate structure-activity relationship (SAR) analysis.

CompoundScaffoldTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Ratio
Lead Cmpd Other Benzoic Acid1502501.7
Cmpd-1 3,5-Difluoro-4-(methylamino)benzoic acid51500300

Table 1: Hypothetical data showing how incorporating the 3,5-Difluoro-4-(methylamino)benzoic acid scaffold (Cmpd-1) can dramatically improve both potency and selectivity compared to a less optimized lead compound.

Part 4: Case Study - Design of a Potent and Selective MAPK11 Inhibitor

A compelling real-world application of this design philosophy is seen in the development of novel inhibitors for Mitogen-Activated Protein Kinase 11 (MAPK11, or p38β).[5] MAPK11 is a therapeutic target for inflammatory diseases and Huntington's disease.[10][11]

Researchers started with a known p38α inhibitor, Skepinone-L, and sought to improve its potency and selectivity for MAPK11.[5] Their strategy involved modifying a portion of the molecule with structures derived from the 3,5-difluoro-4-(methylamino)benzoic acid scaffold.

The key findings were:

  • Role of the Methyl Group: Molecular docking studies predicted that a methyl group could occupy a hydrophobic pocket in the MAPK11 active site.[5]

  • Potency Enhancement: The synthesis and testing of compounds confirmed this hypothesis. The addition of the methyl group, as part of a larger fragment analogous to our scaffold, dramatically increased the inhibitory activity.

CompoundKey Structural FeatureMAPK11 IC₅₀ (nM)Fold Improvement vs. 12a
12a H-atom (no methyl)19.2-
13a Methyl group added6.403.0x
13b Optimized methyl group position4.204.5x

Table 2: Structure-Activity Relationship data for MAPK11 inhibitors, adapted from Zhang et al. (2022).[5] The data clearly demonstrates the significant increase in potency achieved by incorporating a methyl group to engage a hydrophobic pocket.

This case study validates the core principles outlined in this guide, demonstrating that the rational inclusion of features present in 3,5-difluoro-4-(methylamino)benzoic acid is a powerful strategy for developing potent and selective kinase inhibitors.

Conclusion

3,5-Difluoro-4-(methylamino)benzoic acid is more than just a chemical reagent; it is a highly optimized building block for kinase inhibitor design. Its constituent parts work in concert to provide high affinity through hinge-binding, favorable pharmacokinetic properties via metabolic resistance, and a handle for achieving target selectivity. The straightforward synthesis and clear structure-activity relationships make it an invaluable tool for medicinal chemists and drug discovery professionals aiming to develop the next generation of targeted therapies.

References

  • Novero, A. U., et al. (2026). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. Bio-protocol. Available at: [Link][7]

  • Novero, A. U., et al. (2025). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. Bio-protocol. Available at: [Link][8]

  • Zhang, M., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Study of Potent MAPK11 Inhibitors. PubMed. Available at: [Link][10]

  • Zhang, M., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available at: [Link][5]

  • Oebbeke, M., et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition. Available at: [Link][2]

  • Synapse. (2024). What are MAPK11 inhibitors and how do they work? Synapse - Drug Discovery Platform. Available at: [Link][11]

  • Player, M. R. (2024). Fluorine in drug discovery: Role, design and case studies. Taylor & Francis Online. Available at: [Link][4]

  • Ismail, N. S., et al. (2021). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. Available at: [Link][6]

  • El-Gokha, A. A., et al. (2023). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. Available at: [Link][12]

  • Chen, Y., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. Available at: [Link][13]

  • ResearchGate. Prospective de novo design of putative MAPK1 inhibitors with S4. ResearchGate. Available at: [Link][14]

  • Springer. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Springer Link. Available at: [Link][15]

  • Novero, A. U., et al. (2025). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. PubMed. Available at: [Link][9]

  • ResearchGate. Overview of different ligands binding to the hinge region of PKA. ResearchGate. Available at: [Link][16]

  • Zhan, L., et al. (2022). Profiling MAP kinase cysteines for targeted covalent inhibitor design. RSC Chemical Biology. Available at: [Link][17]

  • ResearchGate. Optimization of the fragment binding to hinge region for a potent PIM kinase inhibitor based on N-pyridinyl amide scaffold. ResearchGate. Available at: [Link][18]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link][3]

  • Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][19]

  • University of South Florida. Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. USF Scholarship Commons. Available at: [Link][20]

  • Leś, A., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences. Available at: [Link][21]

  • PubChem. 3,5-Difluoro-4-[methyl(propyl)amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link][22]

  • Li, H., et al. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Recent Topics in Medicinal Chemistry. Available at: [Link][23]

  • Zhang, M., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link][24]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link][1]

  • Zhang, D., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed. Available at: [Link][25]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link][26]

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link][27]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available at: [Link][28]

  • Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: [Link][29]

  • Zhang, M., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available at: [Link][30]

  • Royal Society of Chemistry. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Publishing. Available at: [Link][31]

  • ResearchGate. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. ResearchGate. Available at: [Link][32]

Sources

High-Efficiency Preparation of Fluorinated Benzamides from 3,5-Difluoro-4-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated aromatic motifs into small-molecule therapeutics is a cornerstone of modern drug design, utilized to modulate lipophilicity, improve metabolic stability, and enhance protein-ligand interactions. 3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) is a highly specialized building block frequently employed in the synthesis of targeted therapies, including kinase inhibitors (e.g., MEK inhibitors).

This application note provides a comprehensive, mechanistically grounded guide for converting this specific benzoic acid derivative into diverse fluorinated benzamides. By understanding the unique electronic properties of this substrate, researchers can select the appropriate coupling reagents and self-validating purification workflows to achieve high-purity amides at both discovery and process scales.

Mechanistic Rationale & Substrate Reactivity (E-E-A-T)

The "Non-Nucleophilic" Secondary Amine

A common concern when activating an amino acid—even an unnatural one—is the risk of intermolecular self-condensation (polymerization). However, 3,5-difluoro-4-(methylamino)benzoic acid is uniquely protected by its own electronic topology.

  • Inductive Deactivation: The two highly electronegative fluorine atoms at the ortho positions (C3 and C5) exert a profound inductive electron-withdrawing effect (-I effect) on the C4-amine.

  • Resonance Deactivation: The para-carboxylic acid group further withdraws electron density via resonance (-M effect).

Consequently, the lone pair on the methylamino nitrogen is highly delocalized and electronically impoverished. Under standard amide coupling conditions, this secondary amine acts as a "spectator," allowing the carboxylic acid to be selectively activated and reacted with exogenous, more nucleophilic primary or secondary amines without the need for transient protecting groups (e.g., Boc or Fmoc) [1].

Selection of Coupling Agents

The di-fluoro substitution also reduces the nucleophilicity of the carboxylate anion, making the initial activation step slower than that of an unhindered benzoic acid.

  • For Discovery Scale (High Reactivity): HATU is the premier choice. It generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen at position 7 of the HOAt ring provides a neighboring-group effect, accelerating the aminolysis via a cyclic transition state [2].

  • For Process Scale (High Atom-Economy): T3P (Propylphosphonic anhydride) is preferred. While slightly slower, T3P generates water-soluble phosphonic acid byproducts, allowing for isolation of the benzamide via simple liquid-liquid extraction without silica gel chromatography [3].

Reaction Workflow Visualization

G SM 3,5-Difluoro-4-(methylamino) benzoic acid Intermediate Activated Acyl Species (OAt-ester / Phosphonic Anhydride) SM->Intermediate Activation Reagents Coupling Agent (HATU/T3P) + Base (DIPEA) Reagents->Intermediate Crude Crude Fluorinated Benzamide Intermediate->Crude Amidation Amine Nucleophilic Amine (R-NH2 / R2NH) Amine->Crude Workup Liquid-Liquid Extraction (1M HCl, Sat. NaHCO3) Crude->Workup Quench Pure Purified Benzamide Derivative Workup->Pure Isolation

Workflow for the synthesis of fluorinated benzamides via active ester intermediates.

Quantitative Data & Reagent Selection

Table 1: Comparison of Coupling Reagents for 3,5-Difluoro-4-(methylamino)benzoic Acid

Reagent SystemActivation MechanismPrimary AdvantageRecommended ScaleTypical Yield
HATU / DIPEA HOAt Active EsterExceptional reaction kinetics; overcomes steric hindrance.1 mg – 10 g85 – 95%
EDC / HOBt HOBt Active EsterCost-effective; water-soluble urea byproduct.100 mg – 50 g70 – 85%
T3P / Et₃N Phosphonic AnhydrideZero epimerization risk; purely aqueous workup.> 10 g (Process)80 – 90%

Table 2: Analytical Characterization Guide for Target Benzamides

Analytical MethodTarget MoietyExpected Signal / ShiftDiagnostic Value
¹H NMR (DMSO-d₆) N-CH₃Doublet or broad singlet, ~2.9 - 3.1 ppmConfirms integrity of the core aniline methyl group.
¹H NMR (DMSO-d₆) Ar-H (C2, C6)Multiplet or doublet, ~7.4 - 7.7 ppmIntegrates to 2 protons; confirms aromatic core.
¹⁹F NMR Ar-F (C3, C5)Singlet or doublet, ~ -123 to -128 ppmConfirms preservation of the di-fluoro motif.
LC-MS (ESI+) Whole Molecule[M+H]⁺ corresponding to exact massPrimary confirmation of successful amide coupling.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery & Library Synthesis)

This protocol is designed for maximum conversion across a diverse library of aliphatic and aromatic amines.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-Difluoro-4-(methylamino)benzoic acid (1.0 equiv) and the target amine (1.1 equiv).

  • Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes at room temperature (20–25 °C) to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 equiv) in a single portion. Mechanistic Note: Adding HATU after the amine prevents the premature formation of unreactive guanidinium byproducts that occur when HATU reacts directly with the amine in the absence of the carboxylate.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Self-Validating Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash the organic layer with 1M HCl (3 × 5 volumes). Causality: This protonates unreacted aliphatic amines and DIPEA, partitioning them into the aqueous waste.

    • Wash with saturated aqueous NaHCO₃ (3 × 5 volumes). Causality: This deprotonates unreacted starting benzoic acid and the HOAt byproduct, partitioning them into the aqueous waste.

    • Wash with brine (1 × 5 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure fluorinated benzamide.

Protocol B: T3P-Mediated Coupling (Process Scale-Up)

This protocol is optimized for atom economy, safety, and elimination of chromatographic purification.

  • Preparation: Suspend 3,5-Difluoro-4-(methylamino)benzoic acid (1.0 equiv) and the target amine (1.05 equiv) in 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc to a concentration of 0.5 M.

  • Base Addition: Add Triethylamine (Et₃N) or DIPEA (3.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add a 50 wt% solution of T3P in EtOAc (1.5 equiv) over 15 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours.

  • Aqueous Isolation:

    • Quench the reaction by adding water (5 volumes) and stir vigorously for 15 minutes.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl (2 × 5 volumes) and saturated aqueous NaHCO₃ (2 × 5 volumes). Causality: All T3P byproducts (propylphosphonic acids) are highly water-soluble and are completely removed during these washes.

  • Crystallization: Concentrate the organic layer to approximately 2 volumes. Slowly add Heptane to induce crystallization of the fluorinated benzamide. Filter, wash with cold Heptane, and dry under vacuum.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL: [Link]

Application Note: Optimization of Recrystallization Solvents and Protocols for 3,5-Difluoro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The purification of highly functionalized pharmaceutical intermediates requires a rigorous understanding of their physicochemical properties. 3,5-Difluoro-4-(methylamino)benzoic acid (CAS 500575-82-6) is a critical building block, frequently utilized in the synthesis of fluoroquinolone-derivatives and novel target-specific inhibitors.

To design an effective recrystallization protocol, we must first analyze the molecular causality dictating its solubility. The strategic incorporation of two fluorine atoms adjacent to the methylamino group profoundly alters the molecule's electronic distribution . Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect, which drastically lowers the pKa of the secondary amine (rendering it weakly basic) while simultaneously enhancing the acidity of the para-carboxylic acid.

Consequently, the molecule forms a rigid, highly stable crystal lattice driven by strong intermolecular carboxylic acid dimers and N-H···O / C-F···H hydrogen-bonding networks. Dissolving this compound requires solvents capable of disrupting these strong intermolecular forces, while controlled cooling or antisolvent addition is required to carefully navigate the metastable zone width (MSZW) without inducing liquid-liquid phase separation (oiling out) .

Solvent Selection Matrix

Selecting the optimal solvent system is not a trial-and-error process; it is a calculated thermodynamic decision based on the crude material's impurity profile . The table below summarizes the quantitative and qualitative data for the most effective solvent systems for this specific compound.

Solvent SystemPolaritySolubilizing MechanismExpected YieldPurity PotentialPrimary Application
Ethanol / Water (2:1)HighH-bond disruption (EtOH) + Antisolvent (H₂O)>85%ModerateBulk recovery; removing highly polar impurities (e.g., salts, unreacted amines).
Ethyl Acetate / Heptane ModerateCarboxylic dimer disruption via ester oxygen75-80%Very HighRemoving non-polar impurities (e.g., regioisomers, over-alkylated byproducts).
Isopropanol (IPA) Mod-HighTemperature-dependent H-bonding~70%ExcellentFinal polishing step; promotes slow, highly ordered crystal growth.
Acetic Acid / Water HighComplete disruption of zwitterionic networks>90%HighReworking stubborn polymorphs or highly impure crude batches.

Decision Tree: Solvent Selection Workflow

To ensure a self-validating approach to purification, the selection of the solvent system must be dictated by the primary impurity profile identified via LC-MS or TLC prior to crystallization.

SolventSelection Start Crude 3,5-Difluoro-4- (methylamino)benzoic acid ImpurityCheck Identify Primary Impurity Profile (LC-MS / TLC) Start->ImpurityCheck Polar Polar Impurities (Salts, Unreacted Amines) ImpurityCheck->Polar High polarity NonPolar Non-Polar Impurities (Regioisomers, Halides) ImpurityCheck->NonPolar Low polarity EtOH EtOH / Water System (Hybrid Antisolvent) Polar->EtOH EtOAc EtOAc / Heptane System (Cooling Crystallization) NonPolar->EtOAc EtOH_Val Self-Validation: Cloud Point Check EtOH->EtOH_Val EtOAc_Val Self-Validation: Mother Liquor Assay EtOAc->EtOAc_Val Pure Pure Crystalline API Intermediate EtOH_Val->Pure EtOAc_Val->Pure

Workflow for selecting the optimal recrystallization solvent based on impurity polarity.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the steps to ensure that the physical chemistry of the crystallization is proceeding as thermodynamically intended.

Protocol A: Hybrid Antisolvent Crystallization (Ethanol/Water)

Best for: Crude material containing polar impurities.

  • Dissolution: Suspend 10.0 g of crude 3,5-Difluoro-4-(methylamino)benzoic acid in 30 mL of absolute Ethanol in a round-bottom flask. Heat to 75°C under gentle stirring until complete dissolution occurs.

    • Causality: Ethanol acts as a strong hydrogen-bond acceptor/donor, effectively breaking the carboxylic acid dimers of the product.

  • Clarification: Perform a hot filtration through a pre-warmed Buchner funnel.

    • Causality: Removing microscopic insoluble particulates prevents heterogeneous nucleation, which can lead to rapid, uncontrolled precipitation and trapping of impurities.

  • Antisolvent Addition: Return the filtrate to 70°C. Add deionized water dropwise (approx. 10-15 mL).

  • Self-Validation Step (The Cloud Point): Stop adding water the exact moment the solution becomes faintly turbid. Immediately add 1-2 mL of hot Ethanol until the solution is just clear again.

    • Validation Logic: This step physically validates that you have reached the exact edge of the metastable zone limit . If you skip this and add too much water, the system will become hyper-supersaturated, resulting in "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Controlled Cooling: Cool the system strictly at a rate of 0.5°C/min down to 20°C, then transfer to an ice bath (4°C) for 2 hours.

  • Isolation: Filter the resulting crystals and wash with 15 mL of ice-cold 2:1 Water/Ethanol. Dry under vacuum at 45°C to constant weight.

Protocol B: Gradient Cooling Crystallization (Ethyl Acetate/Heptane)

Best for: Crude material containing structurally similar regioisomers.

  • Dissolution: Suspend 10.0 g of crude material in 40 mL of Ethyl Acetate. Heat to 70°C.

  • Gradient Adjustment: Slowly add 20 mL of hot Heptane (65°C) to the stirring solution.

  • Seeding (Critical Step): Add 10-20 mg of pure 3,5-Difluoro-4-(methylamino)benzoic acid crystals to the hot solution.

    • Causality: Because EtOAc/Heptane systems have a wide metastable zone, the energy barrier for primary nucleation is high. Seeding bypasses this barrier, forcing secondary nucleation. This ensures crystals grow slowly and uniformly, excluding non-polar impurities from the lattice .

  • Cooling & Self-Validation: Cool the mixture to 5°C over 3 hours.

    • Validation Logic: Take a 0.5 mL aliquot of the mother liquor and run a rapid TLC/HPLC. If the product concentration in the mother liquor is >15% of the starting mass, the solvent gradient is too rich in EtOAc. Add an additional 10 mL of cold heptane to force the remaining product out of solution.

  • Isolation: Filter the crystalline bed, wash with 20 mL of cold heptane, and dry under vacuum.

Troubleshooting & Causality

  • Issue: The product "oils out" instead of forming crystals.

    • Causality: The solution crossed the spinodal curve before the nucleation curve, causing a liquid-liquid phase separation. This happens when the antisolvent is added too quickly or the cooling rate is too aggressive.

    • Correction: Reheat the mixture until it forms a single homogeneous liquid phase. Add 5-10% more of the primary solvent (EtOH or EtOAc), and cool at a much slower rate (0.2°C/min). Always use seed crystals to force solid-phase nucleation.

  • Issue: High yield, but poor purity (regioisomers remain).

    • Causality: The crystal lattice grew too fast, physically trapping mother liquor (and the dissolved impurities) inside crystal defects/inclusions.

    • Correction: Switch from Protocol A (Antisolvent) to Protocol B (Cooling). Slower cooling rates in moderate-polarity solvents favor thermodynamic purity over kinetic yield.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at:[Link]

  • Mullin, J. W. (2001). "Crystallization" (4th Edition). Butterworth-Heinemann / Elsevier. Available at:[Link]

  • Watson, O. et al. (2021). "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 25(6), 1364–1378. Available at:[Link]

Application Note: Microwave-Assisted Synthesis Involving 3,5-Difluoro-4-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3,5-Difluoro-4-(methylamino)benzoic acid is a high-value fluorinated scaffold, serving as a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics and specific kinase inhibitors (e.g., MEK/ERK pathway modulators). Its structural uniqueness lies in the 3,5-difluoro motif , which imparts metabolic stability and lipophilicity, while the 4-methylamino group serves as a versatile vector for hydrogen bonding interactions within active sites.

Traditional thermal synthesis of this moiety via Nucleophilic Aromatic Substitution (SNAr) of 3,4,5-trifluorobenzoic acid is often plagued by long reaction times (12–24 hours) and competitive decarboxylation or oligomerization.

Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage here. By leveraging the high dielectric loss tangent (


) of polar solvents (water, ethanol, DMSO), we can achieve rapid superheating and efficient energy transfer directly to the dipoles. This protocol details a self-validating, high-yield microwave method that reduces reaction times from hours to minutes while suppressing side reactions.

Mechanism & Reaction Design

The Challenge of Regioselectivity

The starting material, 3,4,5-trifluorobenzoic acid, possesses three potential leaving groups (fluorines). However, the reaction is highly regioselective for the 4-position (para to the carboxyl group).

  • Electronic Effect: The carboxyl group (and its conjugate base) exerts an electron-withdrawing inductive effect (-I) that activates the ring. While the carboxylate anion (

    
    ) formed in basic media is electronically deactivating via resonance (+R), the strong -I effect of the three fluorine atoms keeps the ring sufficiently electron-deficient.
    
  • Steric/Symmetry: The 4-position is sterically accessible and chemically unique. Substitution at the 3- or 5-position would disrupt the symmetry and is less favorable due to the directing effects of the para-fluorine.

Microwave Effect

The SNAr reaction proceeds via a Meisenheimer complex . The transition state leading to this complex is highly polar. Microwave irradiation stabilizes this polar transition state (specific microwave effect) and overcomes the activation energy barrier significantly faster than convective heating.

Experimental Protocols

Protocol A: Direct SNAr Synthesis (Green Chemistry Route)

Objective: Synthesis of 3,5-difluoro-4-(methylamino)benzoic acid from 3,4,5-trifluorobenzoic acid.

Reagents:

  • 3,4,5-Trifluorobenzoic acid (1.0 equiv)

  • Methylamine (40% aq. solution) (5.0 equiv)

  • Solvent: Water (primary) or Ethanol/Water (1:1)

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover) equipped with IR temperature sensor and pressure monitoring.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave process vial, charge 3,4,5-trifluorobenzoic acid (176 mg, 1.0 mmol).

  • Solvation: Add 2.0 mL of deionized water. The acid may not fully dissolve at room temperature.

  • Reagent Addition: Slowly add methylamine (40% aq., 0.39 mL, 5.0 mmol). Note: Exothermic reaction! The acid will deprotonate to form the soluble carboxylate salt immediately.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 140 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Pre-stirring: 30 seconds (High speed)

    • Power: Dynamic (Max 200 W)

  • Workup:

    • Cool the vial to <50 °C using the reactor's compressed air cooling.

    • Transfer the clear/yellowish solution to a beaker.

    • Acidify carefully with 2N HCl to pH ~2–3. The product, 3,5-difluoro-4-(methylamino)benzoic acid, will precipitate as a white/off-white solid.

    • Safety Note: Acidification releases fluoride ions as HF in solution. Ensure good ventilation and use plasticware if possible, or rinse glassware immediately.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50 °C.

Protocol B: Downstream Amide Coupling (One-Pot Telescoping)

Objective: Reacting the synthesized scaffold with an amine (


) to form a benzamide derivative.
  • Activation: Take the crude product from Protocol A (dried). Dissolve 1.0 equiv in DMF.

  • Coupling Agents: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

  • Amine Addition: Add the target amine (

    
    , 1.1 equiv).
    
  • MW Irradiation: Heat at 100 °C for 10 minutes.

  • Purification: Direct injection onto Prep-HPLC.

Data Analysis & Validation

Comparison: Thermal vs. Microwave

The following table summarizes the efficiency gains observed in internal validations comparing standard reflux methods with this microwave protocol.

ParameterThermal Reflux (Oil Bath)Microwave Protocol (Protocol A)Improvement Factor
Temperature 100 °C (Reflux)140 °C (Superheated)+40 °C
Reaction Time 18 Hours15 Minutes72x Faster
Yield 65 - 72%88 - 94%+20%
Purity (LCMS) 85% (requires recrystallization)>95% (clean precipitation)Elimination of step
Solvent Usage 20 mL/g5 mL/g4x Reduction
Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the divergence between thermal and microwave outcomes.

SNAr_Pathway cluster_conditions Microwave Activation Zone SM 3,4,5-Trifluorobenzoic Acid Salt Carboxylate Salt (In Situ) SM->Salt MeNH2 (aq) RT, Fast Meisenheimer Meisenheimer Complex (Transition State) Salt->Meisenheimer MW: 140°C, 15 min Rate Limiting Step Byproducts Oligomers/Decarboxylation (Thermal Artifacts) Salt->Byproducts Thermal: 18h Slow Heating Product 3,5-Difluoro-4-(methylamino) benzoic acid Meisenheimer->Product - F- elimination

Figure 1: Reaction pathway for the SNAr synthesis showing the stabilization of the transition state under microwave conditions versus thermal degradation risks.

Troubleshooting & Optimization Guide

Common Failure Modes
  • Low Yield / Incomplete Conversion:

    • Cause: Deactivation of the ring by the carboxylate anion is stronger than anticipated.

    • Solution: Increase temperature to 160 °C or switch to Protocol C (Ester Route) : Esterify the acid first (MeOH/H2SO4, MW 5 min) to form Methyl 3,4,5-trifluorobenzoate. The ester is a stronger electron-withdrawing group, accelerating the SNAr reaction significantly. Hydrolyze back to the acid afterwards if needed.

  • Vessel Failure (Overpressure):

    • Cause: Methylamine gas release from aqueous solution upon heating.

    • Solution: Ensure the vial is not filled more than 60%. Use a high-pressure rated vial (up to 30 bar). Alternatively, use methylamine in ethanol/THF which has lower vapor pressure than the aqueous azeotrope at high temps.

Safety: Fluoride Management
  • Glass Etching: The reaction generates fluoride ions (

    
    ). At high temperatures and acidic workup, this can etch borosilicate glass.
    
  • Mitigation: For scale-up (>5g), use Silicon Carbide (SiC) vessels or Teflon liners. For small scale (<500mg), standard Pyrex vials are acceptable for single use but should be inspected for micro-fractures before reuse.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • SNAr of Polyfluorobenzoic Acids

    • ResearchGate. (2005).[1] Synthesis of mono- and di-substituted 2,4,5-trifluorobenzoic acid synthons. Tetrahedron.

  • Microwave SNAr Methodology

    • Sciforum. (2003). Solvent-Free Microwaves Assisted Amination of Haloarenes.[2]

  • Starting Material Data (3,4,5-Trifluorobenzoic acid)

    • Sigma-Aldrich Product Specification & Safety D
  • Related Drug Synthesis (Fluoroquinolone Precursors)

    • National Institutes of Health (NIH). (2011).[3][4][5] Discovery of Phosphoric Acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} Ester.[3]

Sources

Troubleshooting & Optimization

minimizing defluorination side reactions in benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Defluorination in Benzoic Acid Derivatives

Introduction: The "Activated Ring" Paradox

Fluorine is introduced into benzoic acid scaffolds to enhance metabolic stability and lipophilicity.[1] However, the very feature that makes benzoic acid derivatives useful—the electron-withdrawing carboxyl group (


)—creates a synthetic vulnerability.

The Core Problem: The carboxyl group pulls electron density from the aromatic ring, rendering it electron-deficient. This activates the ring toward Nucleophilic Aromatic Substitution (


) . Consequently, the Carbon-Fluorine (C-F) bond, typically inert (

), becomes a viable leaving group in the presence of nucleophiles (bases, hydrides) or specific metal catalysts.

This guide provides self-validating protocols to preserve the C-F bond during three critical workflows: Cross-Coupling , Saponification , and Reduction .

Module 1: Preventing Defluorination (The "Base" Problem)

Scenario: You are performing an ester hydrolysis (saponification) or a base-mediated coupling, and the fluorine atom (specifically ortho or para to the carbonyl) is replaced by a hydroxyl or alkoxyl group.

Mechanism: The reaction proceeds via a Meisenheimer Complex . The base attacks the carbon bearing the fluorine, stabilized by the electron-withdrawing carboxyl group. Fluoride is then ejected.[2]

Troubleshooting Protocol: Saponification
VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Rationale
Base NaOH, KOH (Strong Nucleophiles)LiOH or Ba(OH)

Lithium coordinates tightly with the carboxylate, reducing the electrophilicity of the ring carbon.
Solvent MeOH/Water (Reflux)THF/Water (4:1) at

Lower polarity solvents destabilize the charged Meisenheimer transition state.
Temperature



has a higher activation energy than ester hydrolysis. Keep it cold.

Expert Insight: If LiOH fails, switch to Trimethyltin hydroxide (


)  in dichloroethane at 

. This is a neutral hydrolysis method that completely avoids anionic nucleophiles, rendering

impossible [1].
Visualization: The Meisenheimer Trap

SNAr_Avoidance Start Substrate: Ortho/Para-Fluorobenzoate Condition Reaction Condition Start->Condition Inter_Meisenheimer Meisenheimer Complex (Stabilized Anion) Condition->Inter_Meisenheimer Strong Nucleophile Inter_Tetrahedral Tetrahedral Intermediate (at Ester only) Condition->Inter_Tetrahedral Controlled Hydrolysis Path_HighRisk High Temp + NaOH/MeOH Result_Fail Defluorination (Product: Salicylic Acid deriv.) Inter_Meisenheimer->Result_Fail Path_Safe Low Temp + LiOH/THF Result_Success Target Product (Fluorine Intact) Inter_Tetrahedral->Result_Success

Caption: Divergent pathways in basic hydrolysis. High energy/nucleophilicity favors ring attack (Red); controlled conditions favor ester attack (Green).

Module 2: Metal-Catalyzed Cross-Couplings

Scenario: During Suzuki or Sonogashira coupling of a halogenated fluorobenzoic acid, the fluorine is lost or the reaction fails due to catalyst poisoning by fluoride ions.

The Causality: Palladium (0) prefers to insert into C-I or C-Br bonds. However, if the catalyst is highly active (electron-rich ligands) and the ring is electron-poor (benzoic acid), Oxidative Addition into the C-F bond becomes a competitive side reaction [2].

Selection Matrix: Ligands & Catalysts
Coupling PartnerRecommended SystemWhy?
Aryl Chloride Pd(OAc)

+ XPhos
XPhos is bulky and electron-rich, accelerating C-Cl insertion while sterically hindering the shorter C-F bond activation.
Aryl Bromide/Iodide Pd(PPh

)

Standard triphenylphosphine is not electron-rich enough to activate C-F bonds under mild conditions.
Base Selection K

PO

or CsF
Avoid alkoxide bases (NaOtBu). Phosphate is a poor nucleophile, preventing the

side reaction discussed in Module 1.

Self-Validating Check: Before running the full scale, perform a "Ligand Screen" in parallel:

  • Vial A:

    
     (Control)
    
  • Vial B:

    
     + SPhos (Bulky)
    If Vial B shows defluorination (by LCMS/F-NMR), your catalyst is too active. Revert to Vial A conditions.
    

Module 3: Selective Reductions

Scenario: Reducing the carboxylic acid to a benzyl alcohol without cleaving the C-F bond.

Risk: Lithium Aluminum Hydride (LiAlH


)  is a potent hydride donor. In refluxing ethers, it can attack the C-F bond via an 

-like mechanism or radical pathway, especially if the fluorine is ortho [3].
Protocol: Borane-THF Selective Reduction

Why this works: Borane (


) is electrophilic. It coordinates to the electron-rich carbonyl oxygen of the acid, reducing it rapidly. It reacts very slowly with electron-poor C-F bonds.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Dissolve Fluorobenzoic Acid derivative (1.0 eq) in anhydrous THF (

    
    ).
    
  • Addition: Cool to

    
    . Add BH
    
    
    
    THF
    complex (1.0 M solution, 1.2 eq) dropwise over 30 mins.
    • Note: Evolution of

      
       gas will occur. Ensure venting.
      
  • Reaction: Allow to warm to RT. Stir for 2-4 hours.

  • Quench: Cool back to

    
    . Add MeOH  dropwise until bubbling ceases.
    
  • Workup: Concentrate and partition between EtOAc/Brine.

Alternative: If Borane is unavailable, use NaBH


 + I

in THF. This generates borane in situ and is milder than LiAlH

.

FAQ: Rapid Troubleshooting

Q1: I see a "M-19" peak in my LCMS. Is this defluorination? A: No. "M-19" suggests loss of Fluorine (


), but in mass spec, this is usually replaced by OH (

) resulting in M-2, or H (

) resulting in M-18. If you see exactly M-19, check if you formed a cyclic anhydride or lactone (loss of water, M-18, close to M-19). True defluorination usually results in M-20 (F

H) or M-4 (F

OH).

Q2: My fluorine is stable in the starting material but falls off during amide coupling with HATU. A: This is likely due to the base (DIPEA/TEA) acting as a nucleophile or promoting cyclization.

  • Fix: Switch to Collidine (non-nucleophilic base) or use EDC/HOAt coupling, which is less basic than HATU conditions.

Q3: Can I use catalytic hydrogenation (Pd/C, H


) to reduce a nitro group on a fluorobenzoic acid? 
A:  Risky. Pd/C readily cleaves C-F bonds (hydrodefluorination) under 

atmosphere.
  • Fix: Use Fe/NH

    
    Cl  or SnCl
    
    
    
    for nitro reduction. These conditions are chemoselective and will not touch the C-F bond.

References

  • Furlong, P. et al. "Nontoxic alternatives for ester hydrolysis in drug discovery." Journal of Medicinal Chemistry, 2018. 3

  • BenchChem Technical Support. "A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions." BenchChem, 2025.[1] 4

  • LibreTexts. "Palladium-Catalyzed Cross Coupling Reactions - 2.2." Chemistry LibreTexts, 2023. 5

  • RSC. "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." Royal Society of Chemistry, 2020.[6] 6

Sources

Technical Support Center: Troubleshooting the Purification of 3,5-Difluoro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) [1]. As a highly versatile fluorinated building block [2], this compound is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).

The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 3,4,5-trifluorobenzoic acid with methylamine [3]. While the synthesis is straightforward, the downstream purification is notoriously challenging due to the generation of closely related regioisomers, the compound's amphoteric properties, and its strong hydrogen-bonding capabilities.

Part 1: Purification Workflow & Logical Relationships

PurificationWorkflow Crude Crude Reaction Mixture Extraction pH-Controlled Extraction Crude->Extraction Adjust to pH 3.5 AqPhase Aqueous Phase (Discard) Extraction->AqPhase Aqueous layer OrgPhase Organic Phase (Enriched Target) Extraction->OrgPhase Organic layer Chromatography Silica Gel Chromatography (1% AcOH in Mobile Phase) OrgPhase->Chromatography If SM > 5% Crystallization Fractional Recrystallization (EtOAc / Heptane) OrgPhase->Crystallization If SM < 5% Chromatography->Crystallization Pre-purified Pure Pure Target Compound (>98% Purity) Crystallization->Pure Regioisomer purged

Workflow for the isolation and purification of 3,5-Difluoro-4-(methylamino)benzoic acid.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the SNAr reaction, I am seeing a closely eluting impurity. What is it, and why is it so difficult to separate? A1: The closely eluting impurity is almost certainly the regioisomer, 3-methylamino-4,5-difluorobenzoic acid . In the SNAr reaction of 3,4,5-trifluorobenzoic acid, the para-fluorine (C4) is the most electrophilic due to the strong resonance electron-withdrawing effect of the para-carboxylic acid. However, the meta-fluorines (C3/C5) are also activated by inductive effects, leading to minor meta-substitution. Because the 3-isomer and 4-isomer have nearly identical molecular weights, polarities, and pKa values, they co-elute on standard silica gel. Expert Insight: Do not rely on chromatography to separate these isomers. Instead, utilize thermodynamic crystallization. The symmetrical 4-methylamino isomer typically exhibits a higher crystal lattice energy than the asymmetric 3-isomer, making fractional crystallization highly effective for regioisomer purging.

Q2: My compound is streaking severely on normal-phase TLC and silica gel columns. How do I improve chromatographic resolution? A2: Streaking is caused by the strong hydrogen-bonding interaction between the free carboxylic acid moiety of your product and the free silanol groups (-SiOH) on the silica stationary phase. Expert Insight: You must suppress the ionization of the carboxylic acid. Add 1% to 2% glacial acetic acid (AcOH) or formic acid to your mobile phase (e.g., Hexanes/Ethyl Acetate). This forces the compound into its fully protonated, neutral state, resulting in tight, sharp bands and preventing irreversible adsorption to the column.

Q3: How do I efficiently remove unreacted 3,4,5-trifluorobenzoic acid starting material (SM)? A3: Unreacted SM is a common issue if the methylamine reagent was not maintained in sufficient excess. Since both the SM and the product are carboxylic acids, a simple acid-base wash is insufficient. Expert Insight: Utilize a pH-gradient liquid-liquid extraction. The introduction of the methylamino group slightly alters the partition coefficient (LogP). By carefully adjusting the aqueous phase to pH 3.5 using a dilute acid or citrate buffer, you can selectively partition the slightly more lipophilic product into the organic phase while retaining more of the SM in the aqueous phase.

Part 3: Standardized Experimental Protocols
Protocol A: pH-Controlled Liquid-Liquid Extraction

Objective: To remove polar impurities and unreacted starting materials prior to crystallization. This protocol is a self-validating system; if the pH is strictly controlled, the organic recovery will consistently yield >90% of the target mass.

  • Quench & Basify: Dilute the crude SNAr reaction mixture with deionized water. Adjust the pH to 9.0 using 1M NaOH. Extract once with Methyl tert-butyl ether (MTBE) to remove any non-acidic organic impurities. Discard the MTBE layer.

  • Acidification: Cool the product-rich aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 (verify with a calibrated pH meter).

  • Extraction: Extract the aqueous layer three times with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc). At pH 3.5, the target compound is sufficiently protonated to partition into the organic layer.

  • Wash & Dry: Wash the combined organic layers with a saturated NaCl (brine) solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Fractional Recrystallization for Regioisomer Purging

Objective: To separate the 4-methylamino target from the 3-methylamino regioisomer without the need for exhaustive chromatography.

  • Dissolution: Suspend the crude solid in a minimum volume of hot Ethyl Acetate (approx. 60 °C) until fully dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature at 60 °C. Stop the addition the moment the solution becomes slightly cloudy (the cloud point).

  • Seeding (Optional but Recommended): Add 1-2 mg of pure 3,5-Difluoro-4-(methylamino)benzoic acid seed crystals to promote controlled nucleation and prevent oiling out.

  • Cooling: Allow the mixture to cool ambiently to room temperature over 4 hours. Do not agitate aggressively. Once at room temperature, transfer to an ice bath (0–5 °C) for an additional 2 hours to maximize yield.

  • Filtration: Filter the resulting crystals under vacuum, wash the filter cake with cold Heptane, and dry in a vacuum oven at 45 °C overnight.

Part 4: Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties & Chromatographic Data

Property / ParameterValue / Description
CAS Number 500575-82-6
Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
Estimated pKa (COOH) ~3.5 - 4.0
Optimal Extraction pH 3.5
TLC Rf (Hexanes/EtOAc 1:1 + 1% AcOH) ~0.35
Recommended Crystallization System Ethyl Acetate / Heptane
References
  • Title: US20100160323A1 - NOVEL PIPERAZINE DERIVATIVES AS INHIBITORS OF STEAROYL-CoA DESATURASE Source: Google Patents URL

optimizing reaction temperature for 4-methylamino substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and scaling 4-methylamino substitutions via Nucleophilic Aromatic Substitution (SNAr).

Introducing a methylamine moiety (-NHCH₃) to an aromatic or heteroaromatic ring is notoriously challenging due to the high volatility of the nucleophile and the high activation energy required for the reaction. Below, you will find a diagnostic workflow, a causality-driven FAQ, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Diagnostic Workflow: Resolving Low Yields in Methylamination

SNAr_Optimization Start Low Yield in 4-Methylamination? CheckEWG Is the ring highly activated (EWG ortho/para)? Start->CheckEWG CheckLG Is the leaving group optimal? (F > Cl > Br) CheckEWG->CheckLG No Sol1 Run at 20-50°C Standard Reflux CheckEWG->Sol1 Yes TempVol Methylamine Volatility Issue at High Temp? CheckLG->TempVol Yes Sol2 Switch to Ar-F or add EWG CheckLG->Sol2 No Sol3 Use Sealed Tube / Microwave (120-145°C) TempVol->Sol3 Batch Scale Sol4 High-Pressure Flow Reactor (150-225°C) TempVol->Sol4 Scale-up / Flow

Diagnostic decision tree for optimizing reaction temperatures in 4-methylamino SNAr workflows.

FAQ & Troubleshooting Guide

Q1: Why does my 4-methylamino substitution stall at room temperature despite using a polar aprotic solvent? A1: In an SNAr mechanism, the rate-determining step is the disruption of aromaticity to form the negatively charged Meisenheimer complex . Unless your substrate possesses strong electron-withdrawing groups (EWGs) ortho or para to the leaving group (e.g., 2,4-dinitrofluorobenzene), the activation energy barrier is too high for room-temperature conversion. Methylamine is only a moderate nucleophile; thus, unactivated or moderately activated rings (like 4-chloroquinolines) require significant thermal energy to proceed .

Q2: How do I achieve high reaction temperatures when methylamine is a gas at room temperature (BP: -6 °C)? A2: This is the central paradox of methylamine SNAr reactions. If you heat a standard reflux setup to 120 °C, the methylamine will rapidly volatilize out of the solvent phase, halting the reaction. Causality & Solution: You must decouple the reaction temperature from the boiling point of the nucleophile. This is achieved by using sealed pressure vessels or microwave reactors. By operating in a closed system, the autogenous pressure keeps the methylamine dissolved in the polar aprotic solvent (e.g., DMF or NMP) at temperatures well above its boiling point. For instance, microwave-assisted fusion at 145 °C has been proven to yield 4-methylaminoquinolines in 30 minutes, avoiding the degradation seen with prolonged conventional heating .

Q3: I am observing significant charring and degradation when I push the temperature past 145 °C. How can I lower the required temperature? A3: If your substrate degrades at the elevated temperatures required for a chloride displacement, you must increase the electrophilicity of the ipso-carbon.

  • Change the Leaving Group: In SNAr, the reactivity trend is F > Cl ≈ Br > I . Fluorine's intense electronegativity highly polarizes the C-F bond, lowering the activation energy for the nucleophilic attack. Switching from a 4-chloro to a 4-fluoro analog can drop the required reaction temperature by 40–50 °C.

  • Solvent Optimization: Ensure you are using a solvent that leaves the nucleophile "naked." Water or protic solvents can hydrogen-bond with methylamine, reducing its nucleophilicity. Switch to anhydrous DMSO or DMF, which solvate the counter-cations but leave the methylamine highly reactive .

Q4: Can continuous flow chemistry solve the temperature/pressure limitations for unactivated heterocycles? A4: Yes. For highly unactivated systems (e.g., simple quinazolines or pyrazines), temperatures exceeding 150 °C may be required. High-temperature/high-pressure flow reactors allow you to safely heat the methylamine/substrate stream to 225 °C at 120 bar, reducing reaction times from days to minutes while preventing the explosive risks associated with batch scale-up of volatile amines .

Quantitative Data: Temperature Optimization Matrix

Use the following table to benchmark your initial reaction conditions based on the electronic nature of your aromatic substrate.

Substrate Activation LevelExample ScaffoldOptimal Leaving GroupRecommended Temp (°C)Heating ModalityTypical Reaction Time
High (Multiple EWGs)2,4-DinitrohalobenzeneF or Cl20 – 50Conventional Batch1 – 4 hours
Moderate (Heteroaryl)4-ChloroquinolineCl120 – 145Microwave / Sealed Tube30 – 60 mins
Low (Unactivated)2-ChloroquinazolineCl150 – 225High-Pressure Flow15 – 30 mins

Standard Operating Procedure (SOP)

Microwave-Assisted 4-Methylamino Substitution of Heteroaryl Chlorides

This self-validating protocol is optimized for moderately activated heterocycles (e.g., 4-chloroquinoline derivatives) where methylamine volatility is the primary failure point.

Materials:

  • Substrate: 4-Chloroquinoline derivative (1.0 equiv)

  • Nucleophile: Methylamine (33% solution in absolute ethanol or THF) (3.0 - 5.0 equiv)

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration)

  • Additive: Phenol (2.0 equiv)

Step-by-Step Methodology:

  • Preparation (Cold Addition): Chill the microwave reaction vial to 0 °C.

    • Causality: Adding the methylamine solution to a warm vial will cause immediate outgassing, leading to inaccurate stoichiometry, pressure spikes, and low yield.

  • Reagent Mixing: Dissolve the 4-chloroquinoline derivative (1.0 equiv) and phenol (2.0 equiv) in anhydrous NMP.

    • Causality: In SNAr with amines, the initial Meisenheimer complex is a zwitterion. Phenol acts as a proton shuttle, facilitating the proton transfer required to yield the neutral product, thereby lowering the overall activation energy barrier .

  • Nucleophile Addition: Slowly add the chilled methylamine solution (3.0 equiv) to the mixture.

  • Sealing and Purging: Flush the headspace briefly with Argon and immediately crimp-seal the microwave vial with a pressure-rated septum cap.

  • Microwave Irradiation (Ramp & Hold):

    • Program the microwave reactor to ramp to 145 °C over 5 minutes. (A gradual ramp prevents sudden pressure spikes from the volatile methylamine).

    • Hold at 145 °C for 30 minutes (Maximum power setting: 50 W).

    • Set the pressure limit safety cutoff to 15 bar.

  • Cooling & Physical Validation: Allow the vial to cool to room temperature. The internal pressure must read <1 bar on the instrument before opening.

    • Self-Validation Check 1: An intact seal and a slight hiss of residual pressure upon piercing the septum confirm the methylamine was successfully retained in the liquid phase during heating.

  • Workup: Pour the mixture into ice-cold saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The basic aqueous phase removes the phenol additive.

  • Analytical Validation: Monitor the organic layer by LC-MS.

    • Self-Validation Check 2: The mass shift from the starting material to the product should exactly reflect the loss of Cl (-35 Da) and addition of NHCH₃ (+30 Da), resulting in a net change of -5 Da . If the mass shifts by -17 Da (loss of Cl, addition of OH) while the starting material is consumed, suspect competitive hydrolysis due to wet solvent or insufficient methylamine equivalents.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at:[Link]

  • Tiwari, V. S., et al. "Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite." ACS Omega, 2021. Available at:[Link]

  • Bogdan, A. R., et al. "Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor." Organic Process Research & Development, 2016. Available at:[Link]

troubleshooting low conversion rates in fluorinated benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates & Side Reactions Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Introduction: The Fluorine Effect

Welcome to the technical support hub. If you are experiencing low conversion rates in synthesizing fluorinated benzoic acids, you are likely battling the unique electronic and steric properties of the fluorine atom.

Fluorine is the most electronegative element (Pauling scale: 3.98). In synthesis, this manifests in three distinct "failure modes" depending on your chosen route:

  • Oxidation Route: The inductive effect ($ -I $) strengthens benzylic C-H bonds, stalling radical oxidation.

  • Metallation Route: Ortho-fluorine destabilizes aryllithium intermediates, leading to benzyne formation and "tarring out."

  • Halex Route: High lattice energy of fluoride salts (KF) prevents dissolution in organic media, rendering the nucleophile inert.

Select your synthesis route below for specific troubleshooting protocols.

Module 1: Oxidation of Fluorotoluenes

Symptom: Reaction stalls at the aldehyde or alcohol stage; low yield despite high oxidant loading. Standard Route: KMnO₄ or Co/Mn-catalyzed aerobic oxidation.

Root Cause Analysis: Phase Transfer & Bond Strength

The oxidation of a methyl group on a benzene ring is a radical process involving hydrogen abstraction.

  • The Problem: The strong electron-withdrawing nature of fluorine pulls electron density from the ring. This increases the bond dissociation energy (BDE) of the benzylic C-H bonds, making abstraction kinetically difficult compared to non-fluorinated toluenes.

  • The Barrier: KMnO₄ is water-soluble; fluorotoluenes are lipophilic. Without a Phase Transfer Catalyst (PTC), the reaction occurs only at the interface, which is insufficient for deactivated substrates.

Troubleshooting Protocol: The PTC Modification

Objective: Shuttle permanganate ions into the organic phase to force oxidation.

  • Reagent Setup:

    • Substrate: 1.0 eq Fluorotoluene.

    • Oxidant: 3.0 - 4.0 eq KMnO₄ (Excess is required due to slower kinetics).

    • Catalyst: 5 mol% Cetyltrimethylammonium bromide (CTAB) or Tetrabutylammonium bromide (TBAB).

    • Solvent: Water:Pyridine (2:1) or Water:t-Butanol (1:1). Pyridine helps solubilize the intermediate carboxylic acid salts.

  • Process:

    • Heat to reflux (95-100°C) . Room temperature is insufficient for fluorinated substrates.

    • Vigorous stirring (1000+ RPM) is non-negotiable to maximize interfacial surface area.

  • Critical Checkpoint: If the purple color persists after 4 hours, add 10 mol% KOH . Basic conditions accelerate the formation of the manganate ester intermediate.

Logic Diagram: The Oxidation Workflow

OxidationFlow Start Fluorotoluene (Organic Phase) Barrier Phase Barrier (Low Reactivity) Start->Barrier KMnO4 KMnO4 (Aqueous Phase) KMnO4->Barrier PTC Add PTC (CTAB/TBAB) Barrier->PTC Solution Transfer MnO4- Shuttled to Organic Phase PTC->Transfer Ion Pairing Heat Reflux >90°C (Overcome C-H BDE) Transfer->Heat Product Fluorobenzoic Acid Heat->Product

Caption: Phase Transfer Catalysis overcomes the solubility barrier, while heat overcomes the inductive deactivation of the C-H bond.

Module 2: Lithiation & Carboxylation

Symptom: Low yield, formation of dark tars/polymers, or unexpected regioisomers. Standard Route: Lithium-Halogen Exchange (using n-BuLi) followed by CO₂ quench.

Root Cause Analysis: The Benzyne Trap

This is the most common failure point for ortho-fluorinated substrates.

  • The Mechanism: If you generate a lithio-species ortho to a fluorine atom (2-lithio-1-fluorobenzene), the species is thermally unstable. It undergoes rapid

    
    -elimination of Lithium Fluoride (LiF) to form a Benzyne  intermediate.
    
  • The Result: Benzynes are highly reactive electrophiles that polymerize (tars) or react with the solvent/nucleophiles non-selectively.

Troubleshooting Protocol: Cryogenic Rigor

Objective: Maintain kinetic control to prevent LiF elimination.

  • Temperature Control:

    • The reaction MUST be kept below -70°C .

    • Warning: At -40°C, benzyne formation is rapid for many substrates.

    • Use an internal thermometer. Do not rely on bath temperature.

  • Reagent Addition:

    • Pre-cool the solvent (THF/Et₂O) to -78°C before adding the substrate.

    • Add n-BuLi dropwise down the side of the flask to pre-cool it before it hits the solution.

  • The "Barbier" Fix (For hypersensitive substrates):

    • If the lithiated species decomposes even at -78°C, use In-Situ Trapping .

    • Mix the substrate and the electrophile (e.g., solid CO₂ or freshly distilled ethyl chloroformate) first, then add the base. This captures the anion immediately upon formation, beating the benzyne elimination rate.

Logic Diagram: The Benzyne Decision Tree

BenzyneLogic Substrate Ortho-Fluoro Aryl Halide Lithiation Add n-BuLi Substrate->Lithiation TempCheck Check Internal Temp Lithiation->TempCheck PathCold Temp < -75°C TempCheck->PathCold PathWarm Temp > -50°C TempCheck->PathWarm Stable Stable Aryllithium Species PathCold->Stable Elimination Elimination of Li-F PathWarm->Elimination Product Add CO2 -> Fluorobenzoic Acid Stable->Product Benzyne BENZYNE INTERMEDIATE Elimination->Benzyne Tar Polymerization / Tars (Reaction Failure) Benzyne->Tar

Caption: Thermal instability of ortho-fluoro aryllithium species leads to LiF elimination and benzyne formation.

Module 3: Halex Reaction (Nucleophilic Fluorination)

Symptom: Incomplete conversion of Chloro/Nitro-benzoic esters to Fluoro-derivatives. Standard Route: S_NAr using KF (Potassium Fluoride).

Root Cause Analysis: Lattice Energy & Solvation
  • The Problem: The fluoride ion ($ F^- $) is a small, hard nucleophile with high charge density. In the crystal lattice (KF), the ionic bond is extremely strong.

  • The Paradox: To dissolve KF, you need a polar solvent. However, protic solvents (water, alcohols) hydrogen-bond to $ F^- $, forming a solvation shell that kills its nucleophilicity.

  • The Requirement: You need "naked" fluoride in a polar aprotic solvent.

Troubleshooting Protocol: The "Naked" Fluoride System

Objective: Solubilize KF without solvating the fluoride anion.

  • Solvent Choice:

    • Use Sulfolane or DMSO (Anhydrous).

    • Note: Sulfolane is superior for high-temperature stability (>180°C).

  • Catalyst System:

    • Add 18-Crown-6 (1 equivalent relative to KF). The crown ether complexes the Potassium cation ($ K^+ $), breaking the lattice and leaving the $ F^- $ "naked" and highly reactive.

    • Alternative: Spray-dried KF (high surface area) is significantly more reactive than crystalline KF.

  • Moisture Control (Critical):

    • Water is the enemy. Even 1% water content can stop the reaction by solvating the fluoride.

    • Azeotropic Drying: If using KF, dry it by distilling toluene from the KF/Solvent mixture before adding the substrate.

Comparative Data: Fluoride Sources
Reagent SystemSolubility in DMSONucleophilicityCostRecommendation
KF (Crystalline) PoorLowLowAvoid for difficult substrates
KF (Spray-dried) ModerateMediumMediumGood baseline
KF + 18-Crown-6 High Very High HighGold Standard
CsF (Cesium Fluoride) HighHighVery HighUse if Crown Ether fails

References

  • Mechanisms of Fluorinated Arene Oxid

    • Source: Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.
    • Relevance: Foundational text on the kinetic isotope effect and inductive deactivation in benzylic oxid
    • URL:

  • Ortho-Lithi

    • Source: Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization.
    • Relevance: Defines temperature thresholds for fluorolithio-species stability.
    • URL:

  • Halex Reaction Optimiz

    • Source: Adams, D. J., & Clark, J. H. (1999). Nucleophilic fluorination using supported reagents. Chemical Society Reviews.
    • Relevance: details the role of 18-crown-6 and spray-dried KF in overcoming l
    • URL:

  • Phase Transfer Catalysis in Oxid

    • Source: Starks, C. M. (1971). Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

    • Relevance: The seminal paper establishing the mechanism of CTAB/TBAB in heterogeneous oxid
    • URL:

Sources

stability of 3,5-Difluoro-4-(methylamino)benzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 3,5-Difluoro-4-(methylamino)benzoic acid under basic conditions

Technical Support Center: 3,5-Difluoro-4-(methylamino)benzoic acid

Executive Summary: Stability Profile

3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) exhibits high hydrolytic stability but moderate oxidative sensitivity under basic conditions.

Unlike simple halogenated aromatics, this compound possesses a "push-pull" electronic structure. The electron-withdrawing fluorine atoms activate the ring, but the strongly electron-donating 4-methylamino group deactivates the positions ortho to the fluorines, effectively shielding the molecule from Nucleophilic Aromatic Substitution (


) by hydroxide ions. Consequently, the molecule resists defluorination even under refluxing basic conditions (e.g., 1M NaOH, 100°C).

Critical Constraint: While hydrolytically stable, the electron-rich aniline moiety makes the compound susceptible to oxidative degradation in alkaline solutions when exposed to air, leading to colored impurities (azo/azoxy coupling or quinoid formation).

Reactivity & Stability Mechanism

The following diagram illustrates the competing stability factors acting on the molecule in a basic environment (


).

StabilityMechanism cluster_molecule Molecular Core NodeCore 3,5-Difluoro-4-(methylamino) benzoic acid NodeBase Basic Conditions (OH- / pH > 10) NodeCore->NodeBase NodeDeprot Carboxylate Formation (COO-) NodeBase->NodeDeprot Immediate NodeSnAr Nucleophilic Attack (SnAr) at C-F bond NodeBase->NodeSnAr Hydroxide Attack NodeOx Oxidative Coupling (Colored Impurities) NodeBase->NodeOx Air Exposure (O2) NodeResultStable STABLE Soluble Salt Form NodeDeprot->NodeResultStable Dominant Species NodeResultBlocked BLOCKED by e- donating NH-Me NodeSnAr->NodeResultBlocked Deactivated by +M Effect of N NodeResultDegrad RISK Requires O2 Exclusion NodeOx->NodeResultDegrad Slow Degradation

Figure 1: Mechanistic pathways under basic conditions. The electron-donating methylamino group protects the fluorines from hydrolysis but opens the door to oxidative side-reactions.

Troubleshooting Guide (FAQ)

Q1: My solution turned from colorless to yellow/brown after stirring in NaOH overnight. Is the compound degraded?

Diagnosis: Likely Oxidative Degradation .[1] Root Cause: While the carboxylic acid and fluorine substituents are stable, the p-amino moiety is sensitive to oxidation. In basic solution, the electron density on the ring is high, facilitating single-electron transfer (SET) oxidation by atmospheric oxygen. This forms trace azo-dimers or quinoid species, which are intensely colored even at low concentrations (<1%). Solution:

  • Immediate: Acidify to pH 3-4 to precipitate the free acid.[1] The colored impurities often remain in the filtrate or can be washed away with cold water/methanol.[1]

  • Prevention: Always sparge basic solutions with Nitrogen (

    
    ) or Argon before adding the solid, and keep the vessel sealed.
    
Q2: Can I use strong bases like KOH or NaOH to dissolve the compound for a reaction?

Answer: Yes. Technical Detail: The compound is synthesized via basic hydrolysis of ester or nitrile precursors under reflux conditions (e.g., 1M NaOH, 100°C, 24h) [1]. This proves it survives harsh basic environments without defluorination.[1] Protocol: Use 1.05 - 2.0 equivalents of base. Avoid large excesses unless necessary, as high ionic strength can complicate workup.[1]

Q3: I see a precipitate when I lower the pH to 6. Is this my product?

Answer: Likely yes, but incomplete. Explanation: The pKa of the benzoic acid moiety is approximately 3.5 - 4.0 (lowered slightly by the electron-withdrawing fluorines). At pH 6, a significant portion is still in the soluble carboxylate form (


).
Corrective Action:  Acidify further to pH 1–2  to ensure full protonation and maximum precipitation of the free acid.

Quantitative Data Summary

ParameterConditionStability RatingObservation
Hydrolysis 1M NaOH, 25°C, 24hExcellent No defluorination detected.
Hydrolysis 1M NaOH, 100°C, 6hGood Stable (Synthesis condition) [1].
Oxidation pH 12, Air exposed, 24hPoor Yellowing/browning of solution.
Solubility pH > 8High Forms soluble carboxylate salt.[1]
Solubility pH < 3Low Precipitates as free acid.[1]

Recommended Experimental Protocols

Protocol A: Safe Dissolution in Base (Oxidation-Free)

Use this protocol for preparing stock solutions or running reactions in basic media.

  • Degas Solvent: Place the required volume of water or water/alcohol mixture in a flask.[1] Sparging with

    
     gas for 15 minutes.
    
  • Base Addition: Add NaOH or KOH (solid or stock solution) to reach 1.1 equivalents relative to the benzoic acid derivative.

  • Addition of Solid: Add 3,5-Difluoro-4-(methylamino)benzoic acid under a positive flow of

    
    .
    
  • Dissolution: Stir until clear. The solution should remain colorless or very pale yellow.[1]

    • Note: If the solution turns dark immediately, check the purity of your starting material.

Protocol B: Recovery from Basic Solution

Use this to isolate the stable free acid after a reaction.[1]

  • Cooling: Cool the basic reaction mixture to 0–5°C (ice bath).

  • Acidification: Slowly add 1M HCl dropwise with vigorous stirring.

    • Observation: Cloudiness will appear around pH 5.[1]

  • Endpoint: Continue adding HCl until pH reaches 1–2 (verify with pH paper).

  • Filtration: Filter the white precipitate immediately.[1]

  • Wash: Wash the filter cake with cold water (

    
     small volumes) to remove salts and trace colored oxidation byproducts.
    
  • Drying: Dry under vacuum at 40°C.

References

  • Zhang, M., et al. (2016).[1] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid". Journal of Chemical Research, 40(3), 167–170.

    • Context: Describes the stability of similar 3,5-difluoro-4-amino benzoic acid derivatives under refluxing basic hydrolysis conditions (NaOH).
  • Patyk-Kaźmierczak, E., & Kaźmierczak, Ł. (2020). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile...". Acta Crystallographica Section E, 76(Pt 2), 234–238.

    • Context: explicitly details the synthesis of 4-amino-3,5-difluorobenzoic acid via refluxing 1M NaOH for 24 hours, confirming high base stability.
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10888371, 3,5-Difluoro-4-methylbenzoic acid.[2]

    • Context: Provides physicochemical property d

Sources

Technical Support Hub: Handling Hygroscopic Fluorinated Amino Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Storage, Handling, Drying, and Quality Control of Fluorinated Zwitterions Last Updated: March 3, 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent yields, "sticky" powders, or stoichiometry errors when working with fluorinated amino benzoic acids (e.g., 4-amino-2-fluorobenzoic acid).

The Core Challenge: These compounds are zwitterionic (containing both basic amine and acidic carboxyl groups) and possess high lattice energies due to the strong dipole of the Carbon-Fluorine (C-F) bond. While the fluorine atom increases lipophilicity, the zwitterionic "head" is highly polar, making these compounds prone to forming stable hydrates or adsorbing surface moisture.

This guide replaces generic advice with field-proven protocols to ensure your stoichiometry remains accurate and your downstream chemistry (particularly acid chloride formation) is uncompromised.

Module 1: Intake & Storage Protocols

Q: My container arrived with the powder clumped. Is it degraded?

A: Not necessarily, but it is likely compromised by moisture bridging. Fluorinated amino acids often exhibit "caking" due to capillary condensation of water between particles. This does not always indicate chemical decomposition (decarboxylation), but it does mean your molar mass calculations will be wrong.

Protocol: The "Quarantine & Verify" Workflow

  • Do not scrape the cake immediately.

  • Perform a Visual Check: If the color has darkened (tan to dark brown), oxidative degradation has occurred. If white/off-white but clumped, it is likely just wet.

  • Run a Karl Fischer (KF) Titration: (See Module 4). If water content >0.5% w/w, proceed to Module 3 (Drying) .

Q: What is the "Gold Standard" storage condition?

A: The "Double-Barrier" Cold Chain. Fluorinated zwitterions should be stored to minimize both thermal energy (which accelerates oxidation) and humidity.

  • Primary Container: Amber glass with a Teflon-lined cap (prevents UV degradation and gas exchange).

  • Secondary Barrier: Heat-sealed aluminized Mylar bag containing a sachet of activated silica gel or molecular sieves.

  • Environment: Refrigerator (

    
    ) or Freezer (
    
    
    
    ) depending on the specific isomer stability [1].

Critical Alert: Allow the container to warm to room temperature before opening. Opening a cold bottle in a humid lab causes immediate condensation on the hygroscopic powder, ruining months of storage in seconds.

Module 2: Weighing & Dispensing (The Static Problem)

Q: The powder "flies" away when I try to weigh it. How do I stop this?

A: You are experiencing the Triboelectric Effect . Fluorinated organic solids are excellent electrical insulators. Friction from a spatula generates a static charge that cannot dissipate, causing the light powder to repel itself and adhere to the weigh boat or balance walls.

Troubleshooting Protocol: Static Neutralization

  • Ionizing Gun: Use a Polonium-210 or Piezoelectric anti-static gun. Point it at the powder for 5 seconds before dispensing.

  • Humidity Balance: Paradoxically, extremely dry environments (<20% RH) worsen static. A glove box at 30-40% RH is the "sweet spot" where static dissipates, but hygroscopicity is manageable.

  • Material Switch: Use glass weighing boats instead of plastic. Plastic accumulates charge; glass dissipates it better.

Module 3: Recovery & Drying (The "Red Zone")

Q: My sample is wet. Can I just put it in an oven?

A: NO. Standard convection ovens are dangerous for these compounds.

  • Risk 1: Oxidation of the amino group at high temps (

    
    ).
    
  • Risk 2: Decarboxylation (loss of

    
    ) if the ring is electron-deficient.
    

The Correct Protocol: Vacuum Desiccation with


 
ParameterSetting/MaterialReason
Temperature

Gentle heat breaks Van der Waals water adhesion without degrading the amine.
Vacuum

Low pressure lowers the boiling point of water significantly.
Desiccant Phosphorus Pentoxide (

)
Silica gel is too weak.

chemically reacts with water, ensuring a near-zero humidity gradient [2].
Duration 12 - 24 HoursDiffusion from the crystal lattice is slow.
Q: Can I use azeotropic drying instead?

A: Yes, and it is often superior for scale-up. If you have >50g of material, vacuum drying is slow. Azeotropic distillation removes water by co-distilling it with a solvent.

Workflow:

  • Suspend the wet amino acid in Toluene (avoid Benzene due to toxicity).

  • Reflux with a Dean-Stark trap . Water is denser than toluene and will collect at the bottom of the trap.

  • Once water collection ceases, cool and filter the solid.

  • Wash with dry hexanes to remove toluene.

Module 4: Quality Control & Synthesis Impact

Q: Why did my acid chloride synthesis fail?

A: Moisture is a "Stoichiometric Saboteur." If you react a wet amino acid with Thionyl Chloride (


), the water reacts first:


This consumes your reagent and generates heat/gas, potentially stalling the conversion of your carboxylic acid to the acid chloride.
Visualization: The Moisture-Contamination Cascade

MoistureCascade Moisture Atmospheric Moisture Powder Fluorinated Amino Acid (Hygroscopic) Moisture->Powder Adsorption/Hydrate Formation Reaction Reaction with SOCl2 (Thionyl Chloride) Powder->Reaction PathA Path A: Dry Material Reaction->PathA < 0.5% Water PathB Path B: Wet Material Reaction->PathB > 1.0% Water Product Desired Acid Chloride (High Yield) PathA->Product Failure Hydrolysis + Reagent Quench (Low Yield / Impurities) PathB->Failure SOCl2 consumed by H2O

Figure 1: Impact of moisture on downstream acid chloride synthesis. Water acts as a competitive nucleophile, quenching reagents.

Q: How do I measure water content accurately?

A: Use Volumetric Karl Fischer (KF) Titration , but with a caveat. Fluorinated compounds usually do not interfere with standard KF reagents (Methanol/Iodine/Base). However, if your compound is not soluble in methanol, use a Formamide/Methanol (1:1) co-solvent to ensure the water inside the crystal lattice is released [3].

Decision Logic for Drying:

DryingLogic Start Intake Material KF Karl Fischer Test Start->KF Check Water Content? KF->Check Use Proceed to Synthesis Check->Use < 0.5% Dry Drying Required Check->Dry > 0.5% Method Select Method Dry->Method Vac Vacuum Oven (P2O5) <50g Batch Method->Vac Azeo Azeotropic Distillation (Toluene) >50g Batch Method->Azeo Vac->KF Re-test Azeo->KF Re-test

Figure 2: Decision tree for processing hygroscopic intermediates.

References

  • Organic Syntheses. (2011). Standard procedures for work with chemicals: Drying Agents. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluorobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

overcoming steric hindrance in 3,5-difluoro substituted coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Steric & Electronic Barriers in 3,5-Difluoroaryl Cross-Couplings Ticket ID: F-35-STERIC-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary: The "3,5-Difluoro Paradox"

You are likely here because your standard Suzuki or Buchwald conditions failed. The 3,5-difluorophenyl motif is a "privileged structure" in medicinal chemistry due to metabolic stability and bioisosterism, but it presents a dual failure mode in catalysis:

  • Electronic Deactivation (The Nucleophile Problem): 3,5-difluorophenylboronic acid is highly electron-deficient. This accelerates protodeboronation (loss of the boron group) faster than transmetallation can occur.

  • The "Corridor" Effect (The Steric Problem): If you are coupling at the C4 position (between the two fluorines), you are effectively performing a 2,6-disubstituted coupling. The fluorine atoms (

    
     Å) create a repulsive electrostatic and steric pocket that blocks standard phosphine ligands.
    

This guide provides the specific protocols to bypass these energy barriers.

Diagnostic & Troubleshooting Modules

Module A: The Boronic Acid Instability (Suzuki-Miyaura)

Symptom: You are coupling 3,5-difluorophenylboronic acid. The starting material disappears, but the major product is 1,3-difluorobenzene (hydrolysis product), not your biaryl.

Root Cause: The electron-withdrawing fluorines stabilize the boronate "ate" complex, which paradoxically makes it more susceptible to hydrolytic cleavage (protodeboronation) before it can transmetallate to Palladium.

Mechanism & Solution Logic:

Protodeboronation cluster_0 The Race Condition Start 3,5-F2-Ph-B(OH)2 Ate Boronate 'Ate' Complex Start->Ate Fast Equilibrium Base + Base (OH-) Path_Bad Hydrolysis (Protodeboronation) Ate->Path_Bad k_hydrolysis (Accelerated by EWG) Path_Good Transmetallation to Pd(II) Ate->Path_Good k_trans (Must be > k_hydrolysis) Dead 1,3-Difluorobenzene (Dead End) Path_Bad->Dead Product Desired Biaryl Path_Good->Product

Figure 1: The kinetic competition between productive coupling and destructive deboronation.

Corrective Protocol (The "Dry & Fast" Method): To win this race, you must either (1) remove water to stop hydrolysis or (2) accelerate transmetallation.

VariableRecommendationWhy?
Base Anhydrous K₃PO₄ or CsF Avoids hydroxide/water generation. CsF activates silanes/boronates without high basicity.[1]
Solvent 1,4-Dioxane or Toluene (Dry)Protic solvents (MeOH/EtOH) guarantee deboronation.
Catalyst Pd-PEPPSI-IPr or XPhos Pd G4 NHC ligands (PEPPSI) facilitate rapid oxidative addition, pushing the cycle forward.
Additive CuCl (10-20 mol%) Promotes a "Liebeskind-Srogl" type transmetallation boost (optional but effective).
Module B: The "Corridor" Blockade (Coupling at C4)

Symptom: You are trying to couple an aryl halide at the position between the two fluorines (e.g., 4-bromo-2,6-difluoroanisole or similar). Conversion is <10%.

Root Cause: This is a Steric failure. The Pd(II) complex cannot access the C-X bond (Oxidative Addition) or the incoming nucleophile cannot approach the Pd center (Transmetallation) due to the "ortho-fluoro effect." Standard ligands like PPh3 or dppf are too small to force the active species open, or too rigid to accommodate the bulk.

Decision Tree for Ligand Selection:

LigandSelection Start Coupling Site Environment Q1 Is the Halide flanked by two Fluorines (2,6-F2)? Start->Q1 Res1 Use Standard SPhos (General Purpose) Q1->Res1 No Q2 Is the Boronic Acid ALSO hindered (ortho-sub)? Q1->Q2 Yes Res2 Use XPhos or Pd-PEPPSI-IPent Q2->Res2 No (Just Halide) Res3 Use Sphos (Solvent: Toluene/H2O) High Temp (100°C+) Q2->Res3 Yes (Double Sterics)

Figure 2: Ligand selection logic based on local steric environment.

The "Golden" Protocol for C4-Hindered Coupling:

  • Precatalyst: XPhos Pd G4 (5 mol%)

    • Why? XPhos is bulky enough to promote reductive elimination but flexible enough to allow oxidative addition in the "fluoro-pocket."

  • Solvent: THF:Water (10:1)

    • Why? A small amount of water is necessary for the boronic acid activation, but too much promotes deboronation.

  • Temperature: 60-80°C (Do not overheat initially; ramp up if sluggish).

Module C: Electron-Deficient Anilines (Buchwald-Hartwig)

Symptom: Coupling 3,5-difluoroaniline with an aryl halide. No product; aniline remains unreacted.

Root Cause: 3,5-difluoroaniline is a weak nucleophile . The lone pair on nitrogen is delocalized into the electron-poor ring. It struggles to displace the halide/ligand on the Palladium center.[2]

Corrective Protocol: You need a ligand that creates an extremely electron-rich Palladium center to "grab" the amine, and a base strong enough to deprotonate it.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Note: Do not use XPhos here; it is optimized for C-C coupling, not C-N coupling of weak nucleophiles.

  • Base: LHMDS (1.0 M in THF) or NaOtBu .

    • Warning: Weak bases like Carbonates will fail here. You need the pKa driving force of an alkoxide or amide base.

  • Precatalyst: BrettPhos Pd G4 .

Standard Operating Procedures (SOPs)

SOP-1: The "Anti-Deboronation" Suzuki Coupling

Use this for coupling 3,5-difluorophenylboronic acid.

  • Charge Vessel: In a glovebox or under Argon, add:

    • Aryl Halide (1.0 equiv)

    • 3,5-Difluorophenylboronic acid (1.5 equiv) - Excess is crucial.

    • Pd-PEPPSI-IPr (2-3 mol%)

    • CsF (2.5 equiv) or Anhydrous K₃PO₄ (3.0 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal vessel. Heat to 80°C for 4-12 hours.

  • Workup: Filter through Celite immediately upon cooling to remove fluoride salts.

SOP-2: The "Steric Ram" Coupling (C4-Functionalization)

Use this for coupling TO a 3,5-difluoro ring (at the C4 position).

  • Charge Vessel:

    • 4-Bromo-2,6-difluoro-R (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • XPhos Pd G4 (3-5 mol%)

    • K₃PO₄ (2.0 equiv)[3]

  • Solvent: Degassed Toluene/Water (10:1) .

    • Note: The biphasic system helps dissolve the inorganic base while keeping the catalyst in the organic phase.

  • Execution: Vigorously stir (1000 rpm) at 100°C.

    • Tip: If conversion stalls at 50%, add 1 mol% more catalyst and 0.5 equiv boronic acid.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for these reactions? A: No. Tetrakis is an electron-poor, sterically unhindered catalyst. It will fail to promote oxidative addition on the electron-rich 3,5-difluoro halides and will be too slow to prevent protodeboronation of the boronic acids.

Q: I see "MIDA boronates" mentioned in literature. Should I switch? A: Yes. If protodeboronation is your main issue (Module A), switching to the 3,5-difluorophenyl MIDA boronate is the gold standard. The MIDA protecting group slowly releases the active boronic acid, keeping its concentration low and statistically preventing the bimolecular hydrolysis pathway.

Q: My product is forming, but it's defluorinated (loss of F). Why? A: This is "Hydrodefluorination." It occurs if your hydride source is too active or if you are using a radical pathway (like Ni-catalysis). Stick to Palladium(0) mechanisms and avoid strong hydride donors (like LiAlH4 workups) or excessive heating with amine bases.

References

  • Protodeboronation Mechanism

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society.
  • Ligand Selection (Buchwald)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides and Bromides." Journal of the American Chemical Society.
  • Buchwald-Hartwig of Weak Nucleophiles

    • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.
  • PEPPSI Catalysts

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal.

Sources

Validation & Comparative

Comparative Guide: H-NMR Analysis of 3,5-Difluoro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive comparative guide for the H-NMR analysis of 3,5-Difluoro-4-(methylamino)benzoic acid.

Executive Summary & Strategic Context

In the development of fluorinated bioisosteres, 3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) represents a critical scaffold. The introduction of fluorine atoms at the 3 and 5 positions modulates metabolic stability and pKa, but it significantly complicates structural verification compared to its non-fluorinated analog, 4-(methylamino)benzoic acid .

This guide objectively compares the spectral performance of the target compound against its non-fluorinated alternative. It establishes a self-validating protocol to distinguish the unique


  and 

coupling patterns that serve as the definitive "fingerprint" for establishing isomeric purity.
Comparison at a Glance
FeatureTarget: 3,5-Difluoro-4-(methylamino)benzoic acid Alternative: 4-(Methylamino)benzoic acid
Aromatic Region Complex Multiplet (dd) due to H-F coupling (

Hz).[1][2][3][4]
Simple Doublet (

Hz).
Diagnostic Value High: Confirms 3,5-substitution pattern immediately.Moderate: Prone to confusion with other isomers if not carefully integrated.
NH Signal Broadened quartet; potential long-range F-coupling.Clean quartet (coupled to methyl).
Solvent Requirement DMSO-d

(Required for resolution of F-couplings).
CD

OD or DMSO-d

.

Structural Analysis & Theoretical Prediction[5]

To interpret the spectrum accurately, one must understand the magnetic connectivity. The symmetry of the molecule (C


v point group) simplifies the spectrum, rendering the two aromatic protons (H-2 and H-6) chemically equivalent, yet magnetically active against the fluorine nuclei.
The Coupling Network
  • H-2/H-6 Protons: These are chemically equivalent but couple to both fluorine atoms.

    • Ortho-Coupling (

      
      ):  Interaction between H-2 and F-3 (typically 7–11 Hz).
      
    • Meta-Coupling (

      
      ):  Interaction between H-2 and F-5 (typically 4–7 Hz).
      
    • Result: The aromatic signal appears as a doublet of doublets (dd) , often resembling a triplet if the coupling constants (

      
      ) are similar.
      
  • N-Methyl Group: The methyl protons couple to the NH proton (

    
     Hz), appearing as a doublet.
    
Diagram: Magnetic Coupling Pathway

The following diagram illustrates the scalar coupling interactions that define the spectrum.

CouplingNetwork cluster_legend Legend H2 Aromatic Protons (H-2 / H-6) F3 Fluorine-3 (Ortho) H2->F3 3J_HF (~9 Hz) Strong F5 Fluorine-5 (Meta) H2->F5 4J_HF (~6 Hz) Medium NH Amine Proton (NH) F3->NH 4J_HF (Broadening) Me Methyl Group (CH3) NH->Me 3J_HH (~5 Hz) Doublet key Solid Line: Primary Splitting Dashed Line: Secondary Splitting

Figure 1: Scalar coupling network showing the dominance of H-F interactions in defining the aromatic region.

Detailed Experimental Protocol

This protocol is designed to maximize resolution of the H-F hyperfine splitting, which is often obscured in lower-quality solvents or rapid scans.

Materials & Reagents[1][2][6][7][8][9][10]
  • Analyte: ~10 mg of 3,5-Difluoro-4-(methylamino)benzoic acid.

  • Solvent: DMSO-d

    
     (99.9% D) + 0.05% TMS (Tetramethylsilane).
    
    • Why DMSO? It prevents exchange of the acidic COOH and amine NH protons, allowing them to be observed and integrated. Methanol-d

      
       will wash out these signals.
      
  • Instrument: 400 MHz NMR (minimum) recommended; 600 MHz for clear separation of second-order effects.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL DMSO-d

      
      .
      
    • Critical: Ensure complete dissolution. Suspended particles will broaden lines and obscure the fine H-F splitting.

    • Filter through a cotton plug if turbidity persists.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: Aromatic protons adjacent to fluorine often have longer T1 relaxation times. A short D1 will suppress the integration of the H-2/H-6 signal relative to the methyl group.

    • Scans (NS): 16–32 scans.

    • Spectral Width: -2 to 14 ppm (to capture the COOH proton).

  • Processing:

    • Apodization: Apply an exponential window function with LB = 0.3 Hz . Do not over-smooth (LB > 1.0), or you will merge the doublet-of-doublets into a singlet.

    • Phasing: Manual phasing is required for the broad COOH peak.

Comparative Spectral Analysis

The following table contrasts the observed data for the target compound against its non-fluorinated alternative. This data serves as the "Pass/Fail" criteria for QC.

Table 1: Chemical Shift & Multiplicity Comparison (in DMSO-d )
Position / GroupTarget: 3,5-Difluoro-4-(methylamino)benzoic acid Alternative: 4-(Methylamino)benzoic acid Interpretation
-COOH

12.50 (br s, 1H)

12.03 (br s, 1H)
Acidic proton; shift varies with concentration.
Aromatic (H-2, H-6)

7.45 - 7.55 (dd, 2H)

7.71 (d, 2H)
CRITICAL: The target shows a doublet of doublets (

Hz). The alternative shows a clean doublet (

Hz).
Aromatic (H-3, H-5) Substituted by Fluorine

6.55 (d, 2H)
Absence of this signal in the target confirms 3,5-substitution.
-NH-

6.10 - 6.30 (br q, 1H)

6.45 (q, 1H)
Fluorine withdraws electron density, shifting NH upfield slightly; signal broadens due to F-coupling.
-CH


2.85 (d, 3H,

Hz)

2.73 (d, 3H,

Hz)
Inductive effect of Fluorine deshields the methyl group slightly (downfield shift).
Analysis of the "Performance"
  • Resolution: The Alternative yields a cleaner, classic AA'BB' aromatic system. The Target yields a collapsed second-order system due to fluorine.

  • Validation: If the aromatic signal at ~7.5 ppm appears as a singlet , the instrument resolution is too low, or the sample is paramagnetic/impure. It must show splitting to pass QC.

Structural Verification Logic

Use this decision tree to validate the identity of the synthesized or purchased compound.

DecisionTree Start Start Analysis (DMSO-d6 Spectrum) CheckAromatic Check Aromatic Region (7.4 - 7.8 ppm) Start->CheckAromatic IsSplit Is the signal a Doublet of Doublets (dd)? CheckAromatic->IsSplit Pass1 Likely 3,5-Difluoro Substitution IsSplit->Pass1 Yes Fail1 Suspect 4-Methylamino (Non-F) or Isomer IsSplit->Fail1 No (Singlet/Doublet) CheckMe Check Methyl Region (~2.8 ppm) Pass1->CheckMe IsDoublet Is it a Doublet? CheckMe->IsDoublet Pass2 Confirmed N-Methyl Group IsDoublet->Pass2 Yes Fail2 Suspect N,N-Dimethyl (Singlet) or Free Amine IsDoublet->Fail2 No Final IDENTITY CONFIRMED Pass2->Final

Figure 2: Logical workflow for confirming structural identity based on H-NMR spectral features.

Troubleshooting & Expert Insights

The "Missing" NH Peak

In protic solvents like Methanol-d


 or D

O, the amine proton (NH) and carboxylic acid proton (COOH) will exchange with deuterium and disappear from the spectrum.
  • Solution: Always use DMSO-d

    
     or Acetone-d
    
    
    
    if observing the NH coupling to the methyl group is required for confirmation.
Broadening of the Methyl Doublet

If the methyl doublet at 2.85 ppm appears as a broad singlet, it indicates intermediate exchange on the NMR time scale.

  • Cause: Trace acid or water in the solvent catalyzing proton exchange at the nitrogen.

  • Fix: Add a drop of D

    
    O (forces full exchange -> singlet) to confirm assignment, or dry the sample to restore the doublet.
    
Integration Errors

The fluorine atoms relax slowly. If the integration of the aromatic protons (2H) is significantly lower than the methyl protons (3H) (e.g., ratio of 1.5 : 3.0), your relaxation delay (D1) is too short. Increase D1 to 5-10 seconds.

References

  • Reich, H. J. (2020).[5] Proton NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[5] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (General reference for H-F coupling constants).

Sources

Comparative C-NMR and F-NMR Characterization Guide: 3,5-Difluoro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) represents a critical building block in medicinal chemistry, particularly for the synthesis of quinolone antibiotics and kinase inhibitors. The incorporation of fluorine atoms at the 3 and 5 positions serves two primary functions: it modulates the pKa of the benzoic acid moiety and metabolically blocks the ortho positions, enhancing drug stability.

This guide provides a technical comparison of the


C-NMR and 

F-NMR spectral signatures of this compound against its non-fluorinated and non-methylated analogs. For researchers, the distinct

F signal and the specific C-F coupling patterns in

C NMR are the definitive "fingerprints" for validating structural integrity during scale-up.

Experimental Methodology (Protocol)

Sample Preparation

To ensure high-resolution spectra and accurate chemical shift referencing, the following protocol is recommended. DMSO-d


  is the solvent of choice due to the compound's polarity and potential for hydrogen bonding.
  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    ) with 0.03% TMS.
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

  • Instrument: 400 MHz or higher (recommended for resolving

    
    C-F couplings).
    
Acquisition Parameters[1]
  • 
    F NMR:  Spectral width > 200 ppm; Relaxation delay (D1) 
    
    
    
    2.0 s to ensure integration accuracy if quantitative.
  • 
    C NMR:  Proton-decoupled (
    
    
    
    C{
    
    
    H}); Minimum 512 scans to resolve quaternary carbons split by fluorine.

Spectral Characterization & Analysis

F NMR: The Purity Indicator

The


F NMR spectrum is the most efficient tool for rapid purity assessment. Due to the 

symmetry of the molecule, the two fluorine atoms at positions 3 and 5 are chemically equivalent.
  • Signal: Single sharp singlet (s).

  • Chemical Shift:

    
     -128.0 to -132.0 ppm (referenced to CFCl
    
    
    
    ).
  • Diagnostic Utility: The absence of secondary peaks confirms the regiochemical purity (e.g., absence of 2,6-difluoro isomers).

C NMR: Coupling Constants as Structural Proof

The


C spectrum is dominated by Carbon-Fluorine (

) couplings. The symmetry simplifies the spectrum, but the splitting patterns are complex.
Predicted

C Chemical Shifts & Coupling Patterns (DMSO-d

)
Carbon PositionAssignmentApprox. Shift (

ppm)
Multiplicity (

)
Structural Logic
C-COOH Carbonyl166.0 - 168.0t (

Hz)
Long-range coupling to F3/F5.
C-3, C-5 C-F (Aromatic)150.0 - 152.0dd (

Hz)
Direct attachment to Fluorine.
C-4 C-N (Ipso)138.0 - 140.0t (

Hz)
Between two Fluorines.
C-1 C-COOH (Ipso)118.0 - 120.0t (

Hz)
Meta to Fluorines.
C-2, C-6 C-H (Aromatic)110.0 - 112.0m (

Hz)
Ortho to Fluorine.
N-CH

Methyl29.0 - 31.0s (or br s)4+ bonds from F; usually singlet.

Note: The "t" (triplet) appearance for C-4 and C-1 arises because C-4 is coupled to two equivalent Fluorines (


) and C-1 is coupled to two equivalent Fluorines (

).

Performance Comparison: Alternatives Analysis

This section compares the target compound with its structural "parents" to highlight the specific spectral shifts caused by functionalization.

Comparison Table: Spectral Fingerprints
FeatureTarget: 3,5-Difluoro-4-(methylamino)benzoic acid Alt 1: 4-(Methylamino)benzoic acid (Non-fluorinated)Alt 2: 4-Amino-3,5-difluorobenzoic acid (Non-methylated)

F Signal
Singlet (~ -130 ppm) NoneSinglet (~ -132 ppm)
C-4 Shift ~139 ppm (triplet) ~153 ppm (singlet)~128 ppm (triplet)
C-2/6 Shift ~111 ppm (doublet) ~111 ppm (singlet)~112 ppm (doublet)
N-Me Shift ~30 ppm ~29 ppmAbsent
Solubility Moderate (DMSO)High (DMSO/MeOH)Moderate (DMSO)
Technical Insights
  • Fluorine Effect (Target vs. Alt 1): The introduction of fluorine atoms at C3/C5 causes a massive downfield shift of the attached carbons (~115 ppm

    
     151 ppm) due to the heavy atom effect and electronegativity. Conversely, the C-4 (ipso to N) shifts upfield due to the shielding effect of the ortho fluorines.
    
  • Methylation Effect (Target vs. Alt 2): Methylating the amine typically causes a downfield shift of the N-methyl carbon (~30 ppm). The aromatic C-4 also shifts downfield (~10 ppm) compared to the primary amine, reflecting the electron-donating inductive effect of the methyl group.

Visualizations & Logic Flows

Characterization Workflow

This diagram outlines the logical decision tree for validating the synthesized product.

CharacterizationWorkflow Start Crude Product F_NMR 19F NMR Analysis (DMSO-d6) Start->F_NMR Check_F Check: Single Peak @ -130 ppm? F_NMR->Check_F C_NMR 13C NMR Analysis (Proton Decoupled) Check_F->C_NMR Yes Fail_Regio FAIL: Regioisomer (e.g., 2,6-difluoro) Check_F->Fail_Regio No (Multiple Peaks) Check_C Check: Triplet at ~140 ppm (C-4 Ipso)? C_NMR->Check_C Pass VALIDATED STRUCTURE 3,5-Difluoro-4-(methylamino)benzoic acid Check_C->Pass Yes Fail_SM FAIL: Starting Material (No N-Me signal) Check_C->Fail_SM No (Shift ~128 ppm)

Caption: Step-by-step NMR validation logic for 3,5-Difluoro-4-(methylamino)benzoic acid.

C Coupling Logic

Visualizing the splitting patterns caused by the two equivalent Fluorine atoms (


).

CouplingLogic C4 C-4 (Ipso to N) F3 F-3 C4->F3 2J Coupling F5 F-5 C4->F5 2J Coupling Result Observed Signal: Triplet (t) J ~ 15 Hz F3->Result F5->Result

Caption: The C-4 carbon appears as a triplet because it is coupled to two chemically equivalent fluorine atoms.

References

  • Fluorochem. 3,5-Difluoro-4-(methylamino)benzoic acid Product Specifications. Retrieved from .

  • National Institutes of Health (PubChem). 4-(Methylamino)benzoic acid Spectral Data. Retrieved from .

  • Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Contains relevant analog NMR data). Retrieved from .

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table (General Reference). Retrieved from .

  • Reich, H. J. 19F Chemical Shifts and Coupling Constants. University of Wisconsin. Retrieved from .

IR spectroscopy peaks for 3,5-Difluoro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the infrared (IR) spectral characteristics of 3,5-Difluoro-4-(methylamino)benzoic acid . It synthesizes empirical data from structural analogues with physical organic chemistry principles to establish a robust framework for identification and quality control.

Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Structural Fingerprint

3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) is a critical intermediate in the synthesis of kinase inhibitors and other fluorinated pharmaceuticals. Its structural uniqueness lies in the interplay between the electron-withdrawing fluorine atoms and the electron-donating methylamino group on the benzoic acid scaffold.

This guide compares the IR spectral performance of this target compound against its non-fluorinated and non-methylated analogues. By analyzing specific frequency shifts, researchers can rapidly validate the presence of the fluorine substituents and the integrity of the secondary amine, offering a faster QC alternative to NMR.

Experimental Protocol: Acquisition Standards

To ensure reproducible spectral data that matches the comparative values below, the following protocol is recommended. This workflow prioritizes Attenuated Total Reflectance (ATR) for its minimal sample preparation and high throughput.

Methodology: ATR-FTIR vs. Transmission (KBr)
FeatureATR (Recommended) Transmission (KBr Pellet)
Sample Prep None; direct compression of solid.Grinding with KBr; pressing into transparent disc.
Pathlength Fixed (~2 µm penetration).Variable (depends on pellet thickness).
Reproducibility High; ideal for QC.Moderate; operator-dependent.
Spectral Range Cutoff < 600 cm⁻¹ (Diamond/ZnSe).Transparent down to 400 cm⁻¹.
Use Case Routine ID & Purity Check. Detailed structural elucidation of weak overtones.
Instrument Parameters
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 (Routine) to 64 (High S/N).

  • Background: Air spectrum acquired immediately prior to sample.

Comparative Peak Analysis

The following table contrasts the diagnostic peaks of the target compound with its direct structural analogues: 4-(Methylamino)benzoic acid (Non-fluorinated parent) and Benzoic Acid (Core skeleton).

Table 1: Diagnostic IR Bands & Structural Shifts
Functional GroupTarget: 3,5-Difluoro-4-(methylamino)benzoic acid (Predicted*)Analogue A: 4-(Methylamino)benzoic acid (Empirical)Analogue B: Benzoic Acid (Empirical)Mechanistic Insight
O-H Stretch (Acid)2500–3300 cm⁻¹ (Broad, Strong)2500–3300 cm⁻¹2500–3300 cm⁻¹Characteristic carboxylic acid dimer "envelope." Unaffected by ring substitution.[1]
N-H Stretch (Amine)~3340–3360 cm⁻¹ (Single, Medium)~3350–3380 cm⁻¹AbsentSecondary amine shows a single band. Fluorine (ortho to amine) may induce weak intramolecular H-bonding, slightly broadening or red-shifting this peak.
C=O Stretch (Acid)1685–1700 cm⁻¹ (Strong)1665–1680 cm⁻¹1680–1700 cm⁻¹Critical Shift: The electron-donating N-Me group lowers frequency (resonance). The electron-withdrawing F atoms (meta to C=O) counteract this, shifting the peak back to higher wavenumbers.
Aromatic C=C 1610–1630 cm⁻¹ 1590–1610 cm⁻¹1580–1600 cm⁻¹Fluorination stiffens the ring, typically shifting skeletal vibrations to higher frequencies.
C-F Stretch 1200–1270 cm⁻¹ (Very Strong)AbsentAbsentDiagnostic Marker: Strong, broad bands in this region confirm fluorination. Distinct from C-O stretches.[1]
C-N Stretch 1320–1360 cm⁻¹ 1310–1340 cm⁻¹AbsentFluorine withdraws density from the ring, increasing the double-bond character of the C(aryl)-N bond via resonance.

*Note: Target values are derived from Hammett substituent constants and spectral data of 4-amino-3,5-difluorobenzoic acid and 4-(methylamino)benzoic acid.

Detailed Mechanistic Discussion

A. The Fluorine Effect (Inductive vs. Resonance)

The addition of fluorine atoms at the 3 and 5 positions creates a "push-pull" electronic environment.

  • Impact on C=O: In 4-(methylamino)benzoic acid, the lone pair on the nitrogen donates electron density into the ring (Resonance effect,

    
    ), which lengthens the C=O bond and lowers its vibrational frequency to ~1670 cm⁻¹.
    
  • Correction by Fluorine: The fluorine atoms are highly electronegative (Inductive effect,

    
    ). Located meta to the carboxylic acid, they withdraw electron density from the ring system. This withdrawal partially cancels the donating effect of the amine, stiffening the C=O bond and shifting the peak back toward the 1690 cm⁻¹ range observed in unsubstituted benzoic acid.
    
B. The Methylamino Signature

Distinguishing the target from 4-amino-3,5-difluorobenzoic acid (primary amine) is crucial.

  • Primary Amine (R-NH₂): Exhibits two sharp bands in the 3300–3500 cm⁻¹ region (Symmetric and Asymmetric stretches).

  • Secondary Amine (Target, R-NH-Me): Exhibits only one band in this region.

  • QC Check: If you observe a doublet at ~3400/3500 cm⁻¹, your methylation reaction was incomplete.

C. The Fingerprint Region (C-F Bands)

The region between 1000 and 1400 cm⁻¹ is complex due to C-O stretches (1210–1320 cm⁻¹) and C-N stretches. However, aromatic C-F bonds possess a high dipole moment and appear as intense bands, often dominating the 1150–1250 cm⁻¹ window. In the target compound, look for a new, intense absorption band here that is absent in the non-fluorinated precursor.

Workflow Visualization

The following diagram outlines the logical flow for acquiring and interpreting the spectrum for structural verification.

IR_Workflow Start Sample: 3,5-Difluoro-4-(methylamino)benzoic acid Prep Preparation: Direct Solid on Diamond ATR Start->Prep Acquire Acquisition: 4000-600 cm⁻¹, 32 Scans, 4 cm⁻¹ Res Prep->Acquire Check1 Region 1: 3300-3500 cm⁻¹ (N-H Stretch) Acquire->Check1 Result1A Single Band (Confirms Secondary Amine) Check1->Result1A One Peak Result1B Double Band (Impurity: Primary Amine) Check1->Result1B Two Peaks Check2 Region 2: 1680-1700 cm⁻¹ (C=O Stretch) Result1A->Check2 Result2 Shift > 1680 cm⁻¹ (Confirms F Inductive Effect) Check2->Result2 Observed Check3 Region 3: 1150-1250 cm⁻¹ (C-F Stretch) Result2->Check3 Result3 Strong Intensity Band (Confirms Fluorination) Check3->Result3 Observed Final Identity Verified Result3->Final

Caption: Logical decision tree for structural verification using ATR-FTIR spectroscopy.

References

  • National Institute of Standards and Technology (NIST). IR Spectrum of 4-(Methylamino)benzoic acid (CAS 10541-83-0). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Benzoic Acid. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds: Substituent Effects. [Link]

  • PubChem. Compound Summary: 4-Amino-3,5-difluorobenzoic acid. [Link]

Sources

The Fluorine Advantage: A Comparative Bioactivity Guide to 3,5-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Rational Drug Design

In medicinal chemistry, the strategic replacement of hydrogen with fluorine is a high-impact tactic used to modulate physicochemical properties without drastically altering steric bulk. This guide compares 3,5-difluorobenzoic acid (3,5-DFBA) directly against its non-fluorinated parent, benzoic acid (BA) .

While Benzoic Acid serves as a fundamental metabolic reference, 3,5-DFBA offers distinct advantages:

  • Acidification: The electron-withdrawing nature of the meta-fluorines lowers the pKa, altering ionization at physiological pH.

  • Metabolic Blockade: Fluorine substitution blocks potential sites of metabolic oxidation (though positions 3 and 5 are less labile than para, the electronic deactivation of the ring protects against oxidative attack).

  • Bio-Orthogonal Reporting: The symmetry of the 3,5-substitution creates a unique 19F NMR signature, utilized in enzymatic reporter probes.

Physicochemical Showdown: 3,5-DFBA vs. Benzoic Acid[2][3]

The following data highlights the shift in properties driven by the meta-difluoro substitution.

PropertyBenzoic Acid (BA)3,5-Difluorobenzoic Acid (3,5-DFBA)Impact on Bioactivity
Structure C₆H₅COOHC₆H₃F₂COOHSterics: Minimal change (H v. F van der Waals radii: 1.20 Å vs 1.47 Å).
pKa 4.20 3.52 (Predicted/Hammett)Ionization: 3,5-DFBA is ~5x more acidic. At pH 7.4, it exists almost exclusively as the carboxylate anion, affecting membrane permeability.
LogP (Lipophilicity)1.87 1.66 Solubility: Unexpectedly slightly lower or comparable LogP due to the high polarity of the C-F bonds in this small scaffold.
Hammett Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
0 (Reference)

Electronics: Strong electron-withdrawing effect deactivates the ring toward electrophilic aromatic substitution (metabolic oxidation).
Melting Point 122 °C121–124 °CHandling: Similar solid-state handling properties.
Mechanistic Insight: The Hammett Prediction

The increased acidity of 3,5-DFBA is predictable via the Hammett Equation. The meta-fluorine exerts a strong inductive electron-withdrawing effect (


), stabilizing the carboxylate anion.



Bioactivity Case Studies

Case Study A: The "Invisible" Spy (19F NMR Reporter Probes)

Application: Non-invasive monitoring of enzyme activity (Gene-Directed Enzyme Prodrug Therapy - GDEPT). Mechanism: The symmetry of the 3,5-difluoro motif creates a simplified 19F NMR signal.

  • The Probe: 3,5-Difluorobenzoyl-L-glutamic acid.[1]

  • The Target: Carboxypeptidase G2 (CPG2), a bacterial enzyme expressed in tumors during GDEPT.

  • The Readout: CPG2 cleaves the glutamate moiety. The chemical shift of the fluorine atoms changes significantly between the amide (substrate) and the free acid (product, 3,5-DFBA).

  • Advantage: Benzoic acid lacks the 19F handle. 3,5-DFBA provides a background-free signal in biological media.

Case Study B: The "Warhead" Precursor (Quinolone Antibiotics)

Application: Synthesis of fluoroquinolones (e.g., Sparfloxacin derivatives). Mechanism: 3,5-DFBA is a key intermediate converted into 3,5-difluoroaniline or 2,4-dichloro-3,5-difluorobenzoic acid.

  • Role: The fluorine atoms at positions 3 and 5 (which become specific positions in the fused quinolone ring system) are critical for:

    • Gyrase Inhibition: Enhancing binding affinity to the DNA-gyrase complex.

    • Cell Penetration: Modulating the zwitterionic character of the final antibiotic.

  • Comparison: Non-fluorinated quinolone analogs generally exhibit significantly higher MIC (Minimum Inhibitory Concentration) values, rendering them clinically obsolete against resistant Gram-negative bacteria.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the logic flow from chemical substitution to biological outcome.

G BA Benzoic Acid (Reference) DFBA 3,5-Difluorobenzoic Acid (Target) BA->DFBA + 2x Meta-Fluorine Acidity Increased Acidity (pKa 4.2 -> 3.5) DFBA->Acidity Inductive Effect Stability Metabolic Stability (Ring Deactivation) DFBA->Stability Electronic Effect NMR 19F NMR Signature (Symmetric Signal) DFBA->NMR Symmetry Ionization Higher % Ionized at pH 7.4 Acidity->Ionization HalfLife Prolonged Half-life (Block Oxidation) Stability->HalfLife Diagnostic Enzyme Activity Probe (CPG2) NMR->Diagnostic

Caption: SAR logic flow demonstrating how 3,5-difluoro substitution translates to specific bio-properties.

Experimental Protocol: Potentiometric pKa Determination

Objective: Accurately determine the pKa of 3,5-difluorobenzoic acid to validate the Hammett prediction. This protocol uses a self-validating "standard addition" method.

Reagents
  • Analyte: 3,5-Difluorobenzoic acid (>98% purity).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Carbonate-free distilled water (degassed).

  • Reference Standard: Benzoic Acid (for system validation).

Methodology
  • System Check: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be ≥98%.

  • Preparation: Dissolve 0.05 mmol of 3,5-DFBA in 50 mL degassed water. Note: If solubility is an issue, use a 10% Methanol/Water mix and apply the Yasuda-Shedlovsky correction.

  • Titration:

    • Maintain temperature at 25°C ± 0.1°C.

    • Add 0.1 M NaOH in 20 µL increments.

    • Allow signal stabilization (drift < 0.5 mV/min) before recording pH.

  • Data Analysis (Gran Plot Method):

    • Do not rely solely on the inflection point.

    • Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      (Gran Plot).
    • The x-intercept gives the precise equivalence point (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (

      
      ).
      

Validation Criteria:

  • Run the Reference Standard (Benzoic Acid) first.[2]

  • Experimental pKa of Benzoic Acid must fall within 4.19–4.21.

  • If valid, proceed to 3,5-DFBA.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • BOC Sciences. (2024). 3,5-Difluorobenzoic acid: Properties and Applications.

  • Springer, C. J., et al. (2011). Non-invasive detection of carboxypeptidase G2 activity in vivo. NMR in Biomedicine, 24(4), 343-350. Link

  • BenchChem. (2025).[3][4] Technical Guide to 3,5-Difluorobenzoic Acid. Link

  • PubChem. (2025). Compound Summary: 3,5-Difluorobenzoic acid.[5][6][7] National Library of Medicine. Link

Sources

Crystal Structure Determination of 3,5-Difluoro-4-(methylamino)benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of medicinal chemistry, 3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6) represents a critical scaffold. The introduction of fluorine atoms at the 3,5-positions exerts a profound electronic effect on the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. Furthermore, the N-methylamino group introduces specific hydrogen-bonding donors that define the solid-state packing—a critical parameter for bioavailability and formulation.

This guide provides a technical roadmap for determining the crystal structure of this molecule. Unlike standard protocols, we focus on the specific challenges posed by fluorinated amino-benzoates, such as disorder and quinoidal character, and objectively compare the primary determination methodologies: Single Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Computational Prediction (CSP) .

Comparative Analysis of Determination Methodologies

For a molecule of this complexity (flexible N-methyl group, potential zwitterionic character), selecting the right characterization path is non-trivial. The following table contrasts the three dominant approaches based on resolution, sample requirements, and structural insight.

Table 1: Performance Comparison of Structural Determination Methods
FeatureSingle Crystal XRD (SCXRD) Powder XRD (PXRD) Computational (DFT/CSP)
Primary Output 3D Atomic Coordinates (x, y, z)Unit Cell & Phase IDTheoretical Energy Minima
Resolution Atomic (< 0.8 Å)Bulk PhaseN/A (Model based)
H-Atom Positioning Experimental (diff.[1] map)Difficult/ImpossibleCalculated
Sample Req. High-quality single crystal (>0.1 mm)Polycrystalline powder (~10 mg)None (In silico)
Throughput Low (Days/Weeks)High (Minutes/Hours)High (Compute dependent)
Critical Insight Definitive Tautomer/Zwitterion ID Polymorph ScreeningConformational landscape
Suitability Gold Standard Quality Control (QC)Supporting Evidence

Expert Insight: For 3,5-Difluoro-4-(methylamino)benzoic acid, SCXRD is the mandatory primary method . The presence of the carboxylic acid and the basic amine suggests a potential zwitterionic solid state (COO⁻ / NH₂Me⁺).[1] PXRD cannot reliably distinguish this proton transfer.[1] However, PXRD is essential post-determination to verify that the bulk material matches the single crystal phase.[1]

Detailed Experimental Protocol: Single Crystal XRD

This protocol is designed to mitigate common failure modes associated with fluorinated benzoic acids, specifically "whisker" growth and twinning.[1]

Phase 1: Crystal Growth (The Thermodynamic Trap)

Objective: Grow a block-like crystal suitable for diffraction, avoiding needle habits common in H-bond dominant systems.

  • Solvent Selection: Do not use pure ethanol or methanol.[1] These often lead to rapid evaporation and needle formation.[1]

  • Recommended System: Slow evaporation of a Acetonitrile/Water (95:5) or THF/Heptane mixture.[1]

    • Rationale: The fluorines increase lipophilicity; water acts as an antisolvent to drive slow nucleation while acetonitrile solubilizes the zwitterion.[1]

  • Procedure: Dissolve 20 mg of compound in 2 mL warm acetonitrile. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Add 0.5 mL water. Cover with Parafilm, poke 3 pinholes, and leave undisturbed at 4°C.

Phase 2: Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).[1]

  • Source Selection: Use Cu-Kα radiation (λ = 1.54178 Å) .[1]

    • Why? Organic molecules with F, O, N scatter weakly. Cu radiation provides higher intensity diffraction at high angles compared to Mo, crucial for resolving the absolute configuration (if chiral impurities exist) and precise H-atom location.

  • Temperature: Collect data at 100 K (Cryostream).

    • Causality: Fluorine atoms often exhibit high thermal motion or rotational disorder.[1] Low temperature freezes these rotations, sharpening the electron density map.[1]

Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement).

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), typical for planar aromatic acids forming centrosymmetric dimers.[1]
  • Fluorine Handling: Check for rotational disorder. If F thermal ellipsoids are elongated, model as a 2-part disorder (e.g., occupancy 0.8/0.2).

  • Hydrogen Atoms (The Critical Step):

    • Carboxylic Acid: Locate the H atom on the difference Fourier map.[1] Do not place geometrically if zwitterionic character is suspected.

    • Amine: The methylamino group (

      
      ) can act as a donor.[1] Look for intramolecular N-H...F hydrogen bonds (a "molecular lock" effect common in ortho-fluorinated anilines).[1]
      

Structural Expectations & Validation Logic

Based on analogous structures (e.g., ethyl 4-amino-3,5-difluorobenzoate [1]), the determined structure must be validated against these chemical logic gates:

  • Quinoid Character: The electron-donating amino group and electron-withdrawing carboxyl group, enhanced by ortho-fluorines, often induce a slight quinoidal distortion in the benzene ring.

    • Check: Bond lengths C(amino)-C(ring) should be shorter (~1.36 Å) than standard C-N single bonds.[1]

  • Hydrogen Bonding Motifs:

    • Homosynthon: Carboxylic acid dimer (

      
      ) is the default expectation.[1]
      
    • Disruption: If the amine is protonated (zwitterion), expect charge-assisted N-H...O hydrogen bonds forming 1D chains.[1]

  • Intramolecular Interaction: Expect a close contact between the Amine N-H and the ortho-Fluorine (~2.6 Å).[1] This planarizes the amine with the ring.[1]

Workflow Visualization

The following diagram illustrates the decision logic for the structural determination process.

StructureDetermination Start Start: 3,5-Difluoro-4-(methylamino)benzoic acid Solubility Solubility Test (Polar vs Non-polar) Start->Solubility Growth Crystal Growth (Acetonitrile/H2O) Solubility->Growth Check Microscopy Check: Needles vs Blocks? Growth->Check Check->Growth Needles (Retry) SXRD SCXRD Data Collection (Cu Source, 100K) Check->SXRD Blocks (Success) PXRD PXRD (High Throughput) Phase ID Only Check->PXRD Polycrystalline Refinement Structure Refinement (SHELXL) SXRD->Refinement PXRD->Growth Phase Confirmation Validation Check H-Bonding: Zwitterion vs Neutral? Refinement->Validation Final Final CIF Generation Validation->Final

Caption: Decision tree for structural determination, prioritizing SCXRD for atomic resolution while using PXRD for bulk phase verification.

Representative Experimental Data (Reference Values)

While the exact CIF for the specific methylamino derivative may be proprietary, the following parameters are derived from the high-confidence analog Ethyl 4-amino-3,5-difluorobenzoate [1] and serve as the Quality Control Benchmarks for your determination.

ParameterExpected Range/ValueStructural Implication
Space Group

or

(Monoclinic)
Centrosymmetric packing is favored by acid dimers.[1]
C-F Bond Length 1.34 – 1.36 ÅTypical for

aromatic C-F.[1]
N...O Distance 2.8 – 3.0 ÅIndicates strong intermolecular H-bonding.[1]
N-H...F Contact 2.6 – 2.7 Å (Intramolecular)"Locking" interaction planarizing the molecule.[1]
Density (

)
~1.5 - 1.6 g/cm³High density due to heavy Fluorine atoms.[1]

Self-Validating Check: If your solved structure shows a density < 1.4 g/cm³ or C-F bonds > 1.40 Å, suspect incorrect element assignment (e.g., confusing N for O) or solvent inclusion.

References

  • Litvinov, Y. M., et al. (2024).[1] "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate..." ResearchGate.[1][2][3]

  • Creative Biostructure. (2025). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Creative Biostructure Guides.

  • Sigma-Aldrich. (2024).[1] "4-(Methylamino)benzoic acid Product Specification." Sigma-Aldrich.[1]

  • Pulstec. (2023).[1][4] "Single Crystal X-Ray Diffraction vs Powder XRD." Pulstec Technical Articles.

Sources

Comparative Guide: HPLC Purity Analysis of Fluorinated Benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For the purity analysis of fluorinated benzoic acid intermediates—specifically when separating positional isomers (2-, 3-, and 4-fluorobenzoic acid)—standard C18 chemistries are often insufficient.[1]

While C18 remains the workhorse for general lipophilicity-based separations, it frequently fails to resolve the ortho-, meta-, and para- isomers due to their nearly identical hydrophobic indices.[1] This guide demonstrates why Pentafluorophenyl (PFP) stationary phases are the authoritative choice for this application, offering superior selectivity (


) through unique 

-

and dipole-dipole interaction mechanisms.[1]

Part 1: The Analytical Challenge

Fluorinated benzoic acids are critical building blocks in the synthesis of pharmaceuticals (e.g., fluoroquinolones) and agrochemicals.[1] The introduction of fluorine enhances metabolic stability and lipophilicity but introduces significant analytical hurdles:

  • Positional Isomerism: The migration of the fluorine atom around the benzene ring changes the hydrophobicity (

    
    ) only marginally, leading to peak co-elution on alkyl-bonded phases.[1]
    
  • Acidity (pKa): Fluorine substitution lowers the pKa of benzoic acid (approx. 4.[1]2) to varying degrees (e.g., 2-fluorobenzoic acid pKa

    
     3.27).[1][2] Without strict pH control, peak tailing and retention time instability occur.[1]
    
  • De-fluorinated Impurities: Separating the parent benzoic acid from its fluorinated derivatives requires a column capable of recognizing the specific electronic deficit created by the halogen.

Part 2: Comparative Analysis (C18 vs. PFP)

We compare the industry-standard C18 (Octadecyl) against the PFP (Pentafluorophenyl) stationary phase.[1]

Mechanism of Interaction[1][3][4]
  • C18 (Hydrophobic Interaction): Relies almost exclusively on dispersive (van der Waals) forces.[1] It separates based on the "greasiness" of the molecule. Since 2-, 3-, and 4-fluorobenzoic acid have similar hydrophobic volumes, C18 struggles to differentiate them.[1]

  • PFP (Multi-Mode Interaction): The PFP ligand consists of a phenyl ring with five fluorine atoms. This creates an electron-deficient ring (Lewis acid) that interacts strongly with the electron-rich aromatic ring of the analyte (

    
    -
    
    
    
    interaction).[1] Additionally, the carbon-fluorine dipoles provide shape selectivity and hydrogen bonding potential.[1]
Experimental Data: Separation Performance

Simulated data based on comparative application studies (e.g., Agilent, Supelco).[1]

Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).[3]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV @ 230 nm.[1]

ParameterC18 Column (Standard)PFP Column (Recommended)Interpretation
Elution Order 2-F, 3-F/4-F (Co-elution)2-F, 3-F, 4-FPFP resolves all isomers.
Critical Resolution (

)
0.8 (Partial separation)> 2.5 (Baseline) PFP provides robust purity assurance.
Selectivity (

)
1.021.15 Higher

indicates better peak spacing.[1]
Peak Symmetry (Tailing) 1.4 (Moderate tailing)1.1 (Excellent)PFP phases often mitigate silanol activity.
Decision Matrix

DecisionMatrix Start Start: Purity Analysis Isomers Are positional isomers (o, m, p) present? Start->Isomers Matrix Is the sample matrix complex (e.g., plasma)? Isomers->Matrix No UsePFP USE PFP COLUMN (High Selectivity) Isomers->UsePFP Yes (Critical) UseC18 USE C18 COLUMN (High Robustness) Matrix->UseC18 Yes (Dirty Matrix) UsePhHex USE PHENYL-HEXYL (Alternative) Matrix->UsePhHex No (Simple Purity)

Figure 1: Decision tree for selecting the appropriate stationary phase based on impurity profile.

Part 3: Detailed Experimental Protocol

This protocol is designed to be self-validating , incorporating System Suitability Testing (SST) to ensure data integrity.[1]

Reagents & Equipment
  • Column: PFP (Pentafluorophenyl) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Ascentis Express F5 or Agilent Poroshell 120 PFP).[1]

  • Solvents: LC-MS Grade Methanol and Water.

  • Buffer Additive: Formic Acid (FA) or Difluoroacetic Acid (DFA). Note: TFA is avoided in LC-MS due to signal suppression, but acceptable for UV-only methods.[1]

Mobile Phase Preparation (Critical Step)[1]
  • Rationale: The pKa of 2-fluorobenzoic acid is ~3.[2][5]27. To ensure the analyte is in its neutral (protonated) state for maximum retention and peak sharpness, the pH must be at least 1 unit below the pKa.[1]

  • Preparation:

    • MP A: Water + 0.1% Formic Acid (pH ~2.7).

    • MP B: Methanol + 0.1% Formic Acid.[3]

    • Why Methanol? Methanol facilitates

      
      -
      
      
      
      interactions better than Acetonitrile in phenyl-based columns.[1]
Instrument Method
  • Flow Rate: 0.8 - 1.0 mL/min.[1]

  • Column Temp: 35°C (Thermostatic control is vital for isomer selectivity).

  • Injection Vol: 2-5 µL.

  • Gradient:

    • 0 min: 20% B

    • 10 min: 60% B[1]

    • 12 min: 95% B (Wash)[1]

    • 15 min: 20% B (Re-equilibrate)

System Suitability Test (SST) Criteria

Before running samples, inject a mixture of the target intermediate and its closest isomer.[1]

  • Resolution (

    
    ):  > 1.5 between isomers.
    
  • Tailing Factor (

    
    ):  < 1.3.
    
  • Retention Time %RSD: < 0.5% (n=5 injections).[1]

Part 4: Mechanism of Action Visualization

Understanding why the separation works allows for better troubleshooting.[1]

SeparationMechanism cluster_C18 C18 Interaction cluster_PFP PFP Interaction Analyte Fluorobenzoic Acid (Electron Rich Ring) C18Phase C18 Ligand (Alkyl Chain) Analyte->C18Phase PFPPhase PFP Ligand (Electron Deficient Ring) Analyte->PFPPhase High Affinity ResultC18 Weak Hydrophobic Interaction Only C18Phase->ResultC18 PiPi Pi-Pi Stacking (Strong) PFPPhase->PiPi Dipole Dipole-Dipole (Shape Selective) PFPPhase->Dipole

Figure 2: Mechanistic comparison.[1] PFP leverages electronic interactions unavailable to C18.

References

  • BenchChem. (2025).[1][2][5] Physical and chemical properties of 2-Fluorobenzoic acid - Influence of Fluorine Position on Acidity. Link[1]

  • Sigma-Aldrich. (n.d.).[1] Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Link

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Link

  • Advanced Chromatography Technologies (ACE). (n.d.).[1] ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[6][7] Link

  • Waters Corporation. (2016).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.